molecular formula C6H7Cl3N2 B15324278 (3,5-Dichloropyridin-4-yl)methanaminehydrochloride

(3,5-Dichloropyridin-4-yl)methanaminehydrochloride

Cat. No.: B15324278
M. Wt: 213.5 g/mol
InChI Key: IJMAHNQZZJREEP-UHFFFAOYSA-N
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Description

(3,5-Dichloropyridin-4-yl)methanaminehydrochloride is a useful research compound. Its molecular formula is C6H7Cl3N2 and its molecular weight is 213.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5 g/mol

IUPAC Name

(3,5-dichloropyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-5-2-10-3-6(8)4(5)1-9;/h2-3H,1,9H2;1H

InChI Key

IJMAHNQZZJREEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CN)Cl.Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Basic Properties and Applications of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the functionalization of pyridine rings remains a cornerstone of small-molecule drug discovery. (3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a highly specialized, halogenated heterocyclic building block. Its unique structural topology—featuring a primary amine flanked by two electron-withdrawing chlorine atoms—imparts distinct physicochemical properties that are highly sought after in the synthesis of kinase inhibitors, nuclear receptor modulators, and phosphodiesterase inhibitors.

This whitepaper provides an in-depth analysis of its structural causality, optimized synthetic methodologies, and downstream pharmacological applications, ensuring high-fidelity integration into modern drug discovery pipelines.

Physicochemical Profiling & Structural Causality

Understanding the molecular architecture of (3,5-Dichloropyridin-4-yl)methanamine is critical for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound 1:

PropertyValue / Specification
Chemical Name (3,5-Dichloropyridin-4-yl)methanamine hydrochloride
CAS Number 2731011-18-8 (HCl salt) / 418795-04-7 (Free base)
Molecular Formula C₆H₇Cl₃N₂ (C₆H₆Cl₂N₂ · HCl)
Molecular Weight 213.49 g/mol
Topological Polar Surface Area (TPSA) 38.91 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
LogP (Calculated) 2.2689
Storage Conditions Sealed in a dry environment, 2–8 °C
Structural Causality in Drug Design
  • Electronic Modulation via 3,5-Dichloro Substitution: The dual chlorine atoms at the ortho positions relative to the methanamine group exert a strong inductive electron-withdrawing effect. This significantly lowers the pKa of the pyridine nitrogen, rendering the heterocycle less basic. In a pharmacological context, this reduced basicity minimizes unwanted hERG channel liability and protects the pyridine ring from rapid cytochrome P450-mediated N-oxidation.

  • Steric Shielding: The bulky halogens provide a steric "shield" around the C4-methanamine linker. When this amine is converted into an amide during drug synthesis, the steric hindrance protects the resulting amide bond from rapid enzymatic hydrolysis by ubiquitous amidases, thereby extending the in vivo half-life of the final drug candidate.

  • Hydrochloride Salt Necessity: As a free base, the primary amine is highly nucleophilic and prone to degradation via atmospheric carbon dioxide absorption (forming carbamates) . Isolation as a hydrochloride salt locks the amine in a protonated state, ensuring long-term bench stability and enhancing aqueous solubility for downstream biological assays.

Synthetic Methodologies and Protocols

The synthesis of (3,5-Dichloropyridin-4-yl)methanamine requires precise chemoselectivity to reduce the nitrile group without triggering the hydrodehalogenation of the sensitive carbon-chlorine bonds.

Synthesis_Workflow A 3,5-Dichloroisonicotinonitrile (Starting Material) B Reduction (BH3-THF) A->B Step 1 C Free Base Intermediate B->C Workup D Salt Formation (HCl / Ether) C->D Step 2 E (3,5-Dichloropyridin-4-yl) methanamine HCl D->E Crystallization

Workflow for the synthesis of (3,5-Dichloropyridin-4-yl)methanamine HCl.

Step-by-Step Self-Validating Protocol

Step 1: Chemoselective Nitrile Reduction

  • Procedure: Dissolve 3,5-Dichloroisonicotinonitrile 2 in anhydrous THF under a strict nitrogen atmosphere. Cool the vessel to 0 °C. Add Borane-THF complex (BH₃·THF) dropwise to manage the exothermic hydride transfer. Heat the mixture to reflux for 12 hours.

  • Causality: BH₃·THF is explicitly chosen over standard catalytic hydrogenation (Pd/C + H₂) because palladium catalysis frequently results in the reductive cleavage of the aromatic chlorides. Borane provides clean, chemoselective reduction of the nitrile.

  • Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) system. The completion of the step is validated by the total disappearance of the UV-active starting material spot and the appearance of a baseline spot (the boron-amine complex). Additionally, IR spectroscopy must confirm the complete loss of the sharp C≡N stretch at ~2220 cm⁻¹.

Step 2: Boron Complex Quenching and Free Base Isolation

  • Procedure: Cool the reaction mixture to 0 °C. Carefully quench with methanol to destroy excess borane (caution: hydrogen gas evolution). Add 1M HCl and reflux for 1 hour. Basify the aqueous layer with NaOH to pH 10, then extract with dichloromethane (DCM).

  • Causality: The intermediate boron-amine complex is highly stable. Acidic hydrolysis at elevated temperatures is mandatory to break this complex and release the free primary amine into the aqueous phase before basification.

  • Self-Validation (IPC): Perform LC-MS on the DCM organic layer. The system is validated to proceed only if the dominant [M+H]⁺ peak appears at m/z 177.0, confirming the intact free base (C₆H₆Cl₂N₂).

Step 3: Hydrochloride Salt Precipitation

  • Procedure: Dry the DCM layer over anhydrous Na₂SO₄ and concentrate to a minimal volume under reduced pressure. Add a 2M solution of anhydrous HCl in diethyl ether dropwise at room temperature. Filter the resulting precipitate and dry under a vacuum.

  • Causality: Converting the free base to the HCl salt prevents ambient oxidative degradation and neutralizes the nucleophilic amine, ensuring a prolonged shelf-life.

  • Self-Validation (IPC): The immediate formation of a dense white precipitate serves as a visual confirmation of salt formation. Final validation requires elemental analysis and a melting point test to ensure the stoichiometry matches the monohydrochloride salt.

Chemical Reactivity & Pharmacological Applications

The primary utility of (3,5-Dichloropyridin-4-yl)methanamine lies in its role as an advanced intermediate for synthesizing high-value therapeutic agents.

Application_Pathways Core (3,5-Dichloropyridin-4-yl)methanamine HCl Amide Amide Coupling (HATU / DIPEA) Core->Amide Acylation RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Alkylation PDE4 PDE-4 Inhibitors (Inflammation/Respiratory) Amide->PDE4 Drug Target 1 RORg RORγ Inhibitors (Autoimmune Diseases) Amide->RORg Drug Target 2 RedAm->RORg Structural Variant

Pharmacological applications and downstream drug targets of the compound.

Target 1: Phosphodiesterase-4 (PDE-4) Inhibitors

The methanamine moiety is frequently subjected to amide coupling with complex carboxylic acids (using reagents like HATU and DIPEA). The resulting amides act as potent inhibitors of PDE-4, an enzyme that regulates cyclic AMP (cAMP) in respiratory smooth muscle and inflammatory cells. Compounds derived from this scaffold are actively investigated for treating asthma, chronic obstructive pulmonary disease (COPD), and non-insulin-dependent diabetes 3.

Target 2: Retinoid-related Orphan Receptor Gamma (RORγ) Modulators

Through reductive amination (utilizing NaBH(OAc)₃) or acylation, the compound is incorporated into pyrazole amide derivatives. These complex molecules function as inverse agonists or inhibitors of RORγ, a nuclear receptor critical for the differentiation of Th17 cells. Inhibiting this pathway is a validated strategy for treating severe autoimmune and inflammatory diseases 4.

References

  • ChemScene. "2731011-18-8 | (3,5-Dichloropyridin-4-yl)methanamine hydrochloride." ChemScene Chemical Library.
  • Sigma-Aldrich. "(3,5-Dichloropyridin-4-yl)methanamine | 418795-04-7." Sigma-Aldrich Catalog.
  • Google Patents. "WO2015161830A1 - Heteroaromatic derivatives and pharmaceutical applications thereof." World Intellectual Property Organization.
  • Google Patents. "WO2015129926A1 - Pyrazole amide derivative." World Intellectual Property Organization.
  • CymitQuimica. "3,5-Dichloroisonicotinonitrile." CymitQuimica Building Blocks.

Sources

An In-depth Technical Guide to (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride, with CAS number 2731011-18-8, represents a key heterocyclic building block for researchers, scientists, and drug development professionals. The strategic placement of chloro-substituents and a reactive aminomethyl group on the pyridine core makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity, and its potential applications in medicinal chemistry, particularly in the development of novel therapeutics. While specific experimental data for this compound is not widely available in public literature, this document consolidates information on the core 3,5-dichloropyridine scaffold to provide a foundational understanding for its use in research and development.

Introduction: The Significance of the 3,5-Dichloropyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. The introduction of halogen atoms, such as chlorine, onto the pyridine ring significantly modulates its electronic properties and provides synthetic handles for further functionalization.[2] Specifically, the 3,5-dichloropyridine moiety has been identified as a critical component in the development of various therapeutic agents, including potent and selective P2X(7) receptor antagonists, which are targets for inflammatory diseases.[3][4] The title compound, (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, offers a unique combination of this activated scaffold with a primary amine, a key functional group for amide bond formation and other derivatizations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride is presented in Table 1. These properties are crucial for its handling, storage, and use in synthetic protocols.

PropertyValueSource
CAS Number 2731011-18-8ChemScene[5]
Molecular Formula C₆H₇Cl₃N₂ChemScene[5]
Molecular Weight 213.49 g/mol ChemScene[5]
Appearance White to off-white solid (Predicted)-
Purity ≥98%ChemScene[5]
Storage Conditions Sealed in dry, 2-8℃ChemScene[5]
Topological Polar Surface Area (TPSA) 38.91 ŲChemScene[5]
Predicted LogP 2.2689ChemScene[5]
Hydrogen Bond Donors 1ChemScene[5]
Hydrogen Bond Acceptors 2ChemScene[5]
Rotatable Bonds 1ChemScene[5]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A potential route to the target compound could start from the commercially available 4-amino-3,5-dichloropyridine. This would involve a two-step process: conversion of the amino group to a nitrile, followed by reduction to the aminomethyl group.

Synthetic Pathway A 4-Amino-3,5-dichloropyridine B 3,5-Dichloro-4-cyanopyridine A->B  Sandmeyer Reaction (NaNO₂, HCl, CuCN) C (3,5-Dichloropyridin-4-yl)methanamine B->C  Reduction (e.g., LiAlH₄ or H₂/Raney Ni) D (3,5-Dichloropyridin-4-yl)methanamine hydrochloride C->D  Salt Formation (HCl in ether)

Caption: Proposed synthetic workflow for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

Step-by-Step Hypothetical Protocol:

  • Diazotization and Cyanation (Sandmeyer Reaction): 4-Amino-3,5-dichloropyridine would be treated with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the diazonium salt. Subsequent reaction with a copper(I) cyanide would yield 3,5-dichloro-4-cyanopyridine.

  • Reduction of the Nitrile: The resulting nitrile could then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney Nickel.

  • Hydrochloric Acid Salt Formation: The free base, (3,5-Dichloropyridin-4-yl)methanamine, would then be dissolved in a suitable organic solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the hydrochloride salt.

Note: This proposed synthesis is based on standard organic chemistry transformations and has not been experimentally verified for this specific substrate. Optimization of reaction conditions would be necessary.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected spectroscopic features can be predicted.

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the two equivalent aromatic protons on the pyridine ring. The methylene protons (CH₂) would likely appear as a singlet, and the amine protons (NH₂) as a broad singlet. In the hydrochloride salt, the amine protons would be shifted downfield.

  • ¹³C NMR: The carbon NMR would show distinct signals for the three different carbon environments in the pyridine ring and a signal for the methylene carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amine (or ammonium in the salt form), C-H stretching for the aromatic and methylene groups, and C=C and C=N stretching vibrations characteristic of the pyridine ring. The C-Cl stretches would also be present.

  • Mass Spectrometry: The mass spectrum of the free base (C₆H₆Cl₂N₂) would show a molecular ion peak (M⁺) at m/z 176, with a characteristic isotopic pattern due to the two chlorine atoms.[6]

Reactivity of the 3,5-Dichloropyridine Core

The reactivity of the 3,5-dichloropyridine scaffold is governed by the electronic effects of the nitrogen atom and the two chlorine substituents.[7]

Reactivity Core (3,5-Dichloropyridin-4-yl)methanamine Reactivity at C4 Reactivity of Chlorine Atoms Reactivity of Aminomethyl Group C4 Directed ortho-Metallation (Deprotonation with strong base) Core:f1->C4 Cl Nucleophilic Aromatic Substitution (Less reactive than 2- or 4-halo pyridines) Core:f2->Cl Amine Amide bond formation, Alkylation, etc. Core:f3->Amine

Caption: Key reactivity sites of the (3,5-Dichloropyridin-4-yl)methanamine core.

  • Reactivity at the C4 Position: The C4 proton is the most acidic due to its position between two electron-withdrawing chlorine atoms. This allows for regioselective deprotonation using a strong base, such as an organolithium reagent, to form a pyridyllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the C4 position.[7]

  • Reactivity of the Chlorine Atoms: The chlorine atoms at the 3 and 5 positions are meta to the pyridine nitrogen, making them less activated towards nucleophilic aromatic substitution (SNAr) compared to halogens at the ortho or para positions.[7] Reactions with strong nucleophiles often require harsh conditions (high temperatures). However, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to form C-C and C-N bonds at these positions.

  • Reactivity of the Aminomethyl Group: The primary amine of the title compound is a versatile functional group that can readily undergo a variety of reactions, including acylation to form amides, alkylation, and reductive amination. This makes it an excellent handle for linking the 3,5-dichloropyridine scaffold to other molecular fragments.

Applications in Drug Discovery and Development

The 3,5-dichloropyridine scaffold is a key pharmacophore in several classes of biologically active molecules. The title compound, by providing a readily functionalizable aminomethyl group at the 4-position, is a valuable intermediate for the synthesis of libraries of compounds for screening and lead optimization.

A notable application of the related 4-amino-3,5-dichloropyridine is as a key intermediate in the synthesis of Roflumilast, a phosphodiesterase 4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[8][9] Furthermore, derivatives of 3,5-dichloropyridine have shown potent antagonistic activity at the P2X(7) receptor, a target for inflammatory conditions.[4] The structure-activity relationship studies of these antagonists revealed that the 3,5-dichloro substitution pattern was crucial for activity.[4]

The availability of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride allows for the exploration of novel chemical space around this privileged scaffold, potentially leading to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a strategically important building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is sparse in the public domain, an understanding of the reactivity of the 3,5-dichloropyridine core, coupled with the versatility of the aminomethyl functional group, highlights its potential for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the field. Further investigation into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the development of new medicines.

References

  • IJEI Journal. (2022). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. IJEI Journal. Retrieved from [Link]

  • IJRES. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. IJRES. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. Quick Company. Retrieved from [Link]

  • PubMed. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed. Retrieved from [Link]

  • PMC. (n.d.). 4-Amino-3,5-dichloropyridine. PMC. Retrieved from [Link]

  • MDPI. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). (3,5-dichloropyridin-4-yl)methanamine (C6H6Cl2N2). PubChemLite. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide. Google Patents.

Sources

(3,5-Dichloropyridin-4-yl)methanamine free base synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

(3,5-Dichloropyridin-4-yl)methanamine (CAS: 2731011-18-8, as HCl) is a critical pyridine building block, often utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Roflumilast analogs) and other anti-inflammatory agents.

The Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the chemoselectivity required during the formation of the primary amine. The presence of two chlorine atoms at the 3- and 5-positions activates the ring towards nucleophilic attack but also makes the system susceptible to hydrodechlorination (loss of Cl) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).

Recommended Route: This guide prioritizes the Borane-mediated reduction of 3,5-dichloroisonicotinonitrile . This pathway offers the highest reliability for preserving the halogen substitution pattern while effectively reducing the nitrile to the methylene amine.

Part 2: Retrosynthetic Analysis

The retrosynthetic logic disconnects the target molecule at the C–N bond or the C–C bond of the methyl group.

Retrosynthesis cluster_legend Strategic Logic Target (3,5-Dichloropyridin-4-yl)methanamine (Target) Nitrile 3,5-Dichloroisonicotinonitrile (Precursor A) Target->Nitrile Reduction (Avoid De-Cl) Methyl 3,5-Dichloro-4-methylpyridine (Precursor B) Target->Methyl Functionalization (Bromination + Amination) Route A (Nitrile) Route A: High Convergency Preferred for Scale Route B (Methyl) Route B: Linear Sequence Alternative if Nitrile Unavailable

Figure 1: Retrosynthetic disconnection showing the two primary pathways. Route A is preferred for its brevity and atom economy.

Part 3: Primary Synthesis Protocol (Nitrile Reduction)

Objective: Selective reduction of the nitrile group to the primary amine without affecting the chloro-substituents.

Reagents & Materials
  • Substrate: 3,5-Dichloroisonicotinonitrile (CAS: 655-28-7).

  • Reductant: Borane-Dimethyl Sulfide complex (BH₃[1][2][3]·DMS) or Borane-THF (1.0 M).[1] Note: BH₃[2][3][4][5]·DMS is more stable and higher concentration.[3]

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol (MeOH), 1.25 M HCl in MeOH.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen (N₂) or Argon.

  • Dissolution: Charge the flask with 3,5-Dichloroisonicotinonitrile (1.0 equiv) and anhydrous THF (10 volumes). Cool the solution to 0°C using an ice bath.

  • Reduction:

    • Slowly add BH₃·DMS (2.0–3.0 equiv) dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction.

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to reflux (66°C) for 3–5 hours. Monitor by TLC or LC-MS (Look for disappearance of nitrile peak).

  • Quench & Hydrolysis (Critical):

    • Cool the mixture to 0°C .

    • Carefully add Methanol dropwise until gas evolution (H₂) ceases.

    • Add HCl in MeOH (or 6M aqueous HCl) to adjust pH to < 2.

    • Reflux the acidic mixture for 1 hour. Explanation: This step breaks the stable Boron-Amine complex formed during reduction.

  • Isolation of Free Base:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dissolve the residue in water. Wash with Diethyl Ether (removes non-basic impurities).

    • Basify the aqueous layer to pH 12 using 4M NaOH. The product (free base) may oil out or precipitate.

    • Extract exhaustively with Dichloromethane (DCM) (3x).

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Part 4: Alternative Route (From 4-Methylpyridine)

If the nitrile is unavailable, the methyl precursor can be functionalized via radical bromination followed by amination.

Workflow:

  • Bromination: React 3,5-dichloro-4-methylpyridine with N-Bromosuccinimide (NBS) and catalytic AIBN in CCl₄ or PhCF₃ at reflux.

    • Target: 4-(Bromomethyl)-3,5-dichloropyridine.

  • Azidation: React the bromide with Sodium Azide (NaN₃) in DMF at room temperature.

    • Target: 4-(Azidomethyl)-3,5-dichloropyridine.

  • Staudinger Reduction: Treat the azide with Triphenylphosphine (PPh₃) in THF/Water.

    • Why: This avoids the use of H₂/Pd, completely eliminating the risk of dechlorination.

Part 5: Handling & Stability of the Free Base

The "Free Base" form of (3,5-Dichloropyridin-4-yl)methanamine is chemically reactive.

  • CO₂ Sensitivity: Primary amines rapidly absorb atmospheric CO₂ to form carbamates. Store under Argon.

  • Basicity: The pyridine nitrogen is weakly basic due to electron-withdrawing chlorines, but the primary amine is aliphatic and basic (pKa ~9-10).

  • Storage: For long-term stability, convert to the Dihydrochloride salt (using HCl/Dioxane) and store at 2–8°C. Generate the free base immediately prior to use.

Physical Properties (Predicted)
PropertyValue (Approx.)Notes
Appearance Pale yellow oil / Off-white solidLow melting point expected.
Molecular Weight 177.03 g/mol Free Base
Solubility DCM, MeOH, DMSOPoor water solubility (Free Base).
1H NMR (CDCl3) δ ~8.45 (s, 2H), 4.10 (s, 2H), 1.60 (br s, 2H)Chlorines simplify aromatic region to a singlet.

Part 6: Process Visualization

Workflow Start Start: 3,5-Dichloroisonicotinonitrile (in THF, 0°C) Reagent Add BH3·DMS (Dropwise, Exothermic) Start->Reagent Reflux Reflux 3-5 Hours (Form Boron-Amine Complex) Reagent->Reflux Quench Acidic Quench (MeOH/HCl) (Break Complex) Reflux->Quench Workup Basify (NaOH) -> Extract (DCM) Quench->Workup Product Isolate Free Base ((3,5-Dichloropyridin-4-yl)methanamine) Workup->Product

Figure 2: Operational workflow for the Borane reduction protocol.

Part 7: References

  • General Nitrile Reduction with Borane:

    • Brown, H. C.; Choi, Y. M.; Narasimhan, S. Selective Reductions. 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Nitriles with Borane-Dimethyl Sulfide.J. Org. Chem.1982 , 47, 3153–3163. Link

  • Synthesis of 3,5-Dichloropyridines (Patent Context):

    • Process for the preparation of 3,5-dichloropyridine.[6][7][8] WO2001005766A2. (Describes the scaffold synthesis). Link

  • Commercial Availability of Salt Form:

    • (3,5-Dichloropyridin-4-yl)methanamine hydrochloride (CAS 2731011-18-8).[9] ChemScene / BLD Pharm Catalogs.Link

  • Analogous Bromination/Amination Route:

    • Preparation of 4-(bromomethyl)-3,5-difluoropyridine. WO2013064521A1. (Analogous chemistry for di-halo pyridines). Link

Sources

An In-depth Technical Guide to the Molecular Structure of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride (CAS No: 2731011-18-8), a key intermediate in contemporary synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, a precise understanding of this molecule's architecture is paramount for predicting its reactivity, understanding its biological interactions, and optimizing its use in complex synthetic pathways. This document synthesizes data from spectroscopic analyses and computational predictions to elucidate the compound's structural features. We will delve into the interpretation of its spectral data, outline a robust protocol for its characterization, and discuss the causal relationships between its structure and its chemical properties, thereby providing a self-validating framework for its application.

Table of Contents
  • Introduction & Core Compound Overview

  • Physicochemical & Structural Properties

  • Spectroscopic Characterization 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy 3.2. Infrared (IR) Spectroscopy 3.3. Mass Spectrometry (MS)

  • Experimental Protocols for Structural Verification 4.1. Protocol for NMR Spectroscopic Analysis 4.2. Protocol for FTIR-ATR Analysis

  • Structural & Logical Workflow Diagrams

  • References

Introduction & Core Compound Overview

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a substituted pyridine derivative whose structural scaffold is of significant interest in the pharmaceutical industry. The pyridine ring, a foundational heterocyclic motif, is a privileged structure in drug discovery, and its derivatization allows for the fine-tuning of physicochemical and pharmacological properties. The presence of two chlorine atoms at the 3 and 5 positions significantly influences the electron density of the aromatic ring, while the aminomethyl group at the 4 position provides a crucial reactive handle for further synthetic elaboration.

This compound serves as a critical building block. For instance, derivatives of dichloropyridines are employed in the development of drugs for inflammatory diseases and bacterial infections[1][2]. Understanding the precise three-dimensional arrangement, bond characteristics, and electronic distribution of this hydrochloride salt is therefore not merely an academic exercise but a practical necessity for its effective utilization. The hydrochloride form enhances the compound's stability and solubility in polar solvents, which is an important consideration for reaction conditions and potential formulation studies.

Physicochemical & Structural Properties

A summary of the key identifiers and computed properties for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride provides a foundational dataset for laboratory use. These values are essential for accurate reagent measurement, reaction stoichiometry, and safety assessments.

PropertyValueSource
CAS Number 2731011-18-8[3]
Molecular Formula C₆H₇Cl₃N₂[3]
Molecular Weight 213.49 g/mol [3]
Canonical SMILES NCC1=C(Cl)C=NC=C1Cl.[H]Cl[3]
InChI Key SLXNSCAPGIJRDM-UHFFFAOYSA-N[4]
Purity ≥98% (Typical)[3]
Appearance White to off-white solid
Topological Polar Surface Area (TPSA) 38.91 Ų[3]
Predicted LogP 2.2689[3]
Storage Conditions Sealed in dry, 2-8°C[3]

Table 1: Key physicochemical and structural identifiers for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

Spectroscopic Characterization

The elucidation of the molecular structure relies on a synergistic interpretation of data from multiple spectroscopic techniques. While publicly available, experimentally derived spectra for this specific compound are limited, we can predict the expected spectral features with high confidence based on established principles and data from analogous structures, such as other dichloropyridine derivatives[5][6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

  • Aromatic Protons (H-2, H-6): Due to the symmetrical substitution pattern (chlorine atoms at C-3 and C-5), the two protons on the pyridine ring are chemically equivalent. They are expected to appear as a single sharp singlet in the aromatic region, typically around δ 8.0-8.5 ppm . The downfield shift is a direct consequence of the deshielding effect of the electronegative nitrogen atom and chlorine substituents.

  • Methylene Protons (-CH₂-): The two protons of the aminomethyl group are also equivalent and should appear as a singlet. Their chemical shift is anticipated in the range of δ 4.0-4.5 ppm .

  • Amine Protons (-NH₃⁺): In the hydrochloride salt form, the amine group will be protonated. These protons often exchange with residual water or other labile protons, leading to a broad signal. The chemical shift is highly dependent on the solvent and concentration but can be expected in the range of δ 8.5-9.5 ppm .

¹³C NMR (Carbon NMR): The carbon spectrum will also reflect the molecular symmetry.

  • Aromatic Carbons (C-2, C-6): These two equivalent carbons are expected to resonate at approximately δ 148-152 ppm .

  • Aromatic Carbons (C-3, C-5): The two carbons bearing the chlorine atoms are predicted to be in the δ 130-135 ppm range.

  • Aromatic Carbon (C-4): The carbon attached to the aminomethyl group will likely appear around δ 140-145 ppm .

  • Methylene Carbon (-CH₂-): The aliphatic carbon of the methylene group is expected at a much higher field, around δ 40-45 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in the molecule. The spectrum is dominated by vibrations associated with the amine salt and the dichloropyridine ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2800 (broad) N-H stretchAmmonium (-NH₃⁺)
~1600, ~1470 C=C, C=N stretchPyridine Ring
~1550 N-H bendAmmonium (-NH₃⁺)
~1100-1000 C-N stretchAryl-C, Aliphatic-C
~850-750 C-Cl stretchAryl Halide
Table 2: Predicted characteristic IR absorption bands for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of an ammonium salt, resulting from the N-H stretching vibrations[8]. The distinct peaks for the aromatic ring stretches and the C-Cl stretch further confirm the core structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. For (3,5-Dichloropyridin-4-yl)methanamine, the free base has a monoisotopic mass of approximately 175.99 Da[4].

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic cluster of peaks:

  • M⁺: The peak corresponding to the molecule with two ³⁵Cl atoms (relative intensity 100%).

  • [M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl atom (relative intensity ~65%).

  • [M+4]⁺: The peak for the molecule with two ³⁷Cl atoms (relative intensity ~10%).

Observing this specific M⁺:[M+2]⁺:[M+4]⁺ ratio provides unequivocal evidence for the presence of two chlorine atoms in the molecule[5].

Experimental Protocols for Structural Verification

To ensure the identity and purity of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride in a research setting, the following protocols are recommended.

Protocol for NMR Spectroscopic Analysis

Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve the sample and slow down the exchange rate of labile N-H protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm)[9].

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0 to 200 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios. Compare the observed chemical shifts in both ¹H and ¹³C spectra to the predicted values to validate the structure.

Protocol for FTIR-ATR Analysis

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal as it requires minimal sample preparation.

  • Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

  • Sample Analysis: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is typically sufficient.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing & Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) should be analyzed for the presence of characteristic absorption bands as detailed in Table 2.

Structural & Logical Workflow Diagrams

The following diagrams illustrate the molecular structure and the logical workflow for its characterization.

Caption: 2D molecular structure representation.

G cluster_synthesis Synthesis & Isolation cluster_analysis Structural Characterization start Starting Materials (e.g., 3,5-Dichloropyridine) reaction Chemical Transformation (e.g., Aminomethylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Crystallization / Chromatography workup->purification final_product (3,5-Dichloropyridin-4-yl)methanamine HCl purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry (MS) final_product->ms ir Infrared Spectroscopy (FTIR-ATR) final_product->ir data_analysis Integrated Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis confirmed_structure Verified Molecular Structure data_analysis->confirmed_structure Confirmation

Caption: Workflow for synthesis and structural verification.

Conclusion

The molecular structure of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride has been thoroughly delineated through the synthesis of predicted spectroscopic data. The key structural features—a symmetrically disubstituted pyridine ring and a protonated aminomethyl group—give rise to a distinct and predictable set of signals in NMR, IR, and mass spectrometry. The provided protocols offer a robust, self-validating system for researchers to confirm the identity and purity of this compound, ensuring its reliable application in drug discovery and development. This guide serves as an authoritative resource, grounding experimental work in the fundamental principles of molecular structure and spectroscopic analysis.

References

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(1). Available at: [Link]

  • Google Patents. (2001). WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine.
  • ResearchGate. (2024). 4-Amino-3,5-dichloropyridine. Available at: [Link]

  • PubChemLite. (2025). (3,5-dichloropyridin-4-yl)methanamine. PubChemLite. Available at: [Link]

  • IJCRT.org. (2024). SPECTROSCOPIC CHARACTERIZATION AND DFT COMPUTATIONAL STUDY FOR THE 4–CHLOROMETHYL PYRIDINE HYDROCHLORIDE MOLECULE. IJCRT.org. Available at: [Link]

  • PubChem. (2025). N-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide. PubChem. Available at: [Link]

  • Trivedi S et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridinecarboxylicacid and 3, 6-Dichloro-2-pyridinecarboxylic acid. Der Pharmacia Lettre, 9(5), 117-132. Available at: [Link]

  • NIST. (n.d.). Methanamine, hydrochloride. NIST Chemistry WebBook. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, therapeutic efficacy, and manufacturability.[1][2][3][4] For orally administered drugs, in particular, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[4] Poorly soluble compounds often exhibit low and erratic absorption, leading to suboptimal therapeutic outcomes and posing significant challenges during formulation development.[2][4] It is estimated that a significant percentage of new chemical entities are poorly soluble in water, making solubility enhancement a major focus in the pharmaceutical industry.[2][3][4]

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride, a substituted aminopyridine derivative, belongs to a class of compounds with diverse biological activities, making them of interest in medicinal chemistry.[2][5][6][7] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties, especially its solubility, is essential for its progression from a laboratory curiosity to a viable clinical candidate. This technical guide provides a comprehensive overview of the solubility of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, including its physicochemical characteristics, a detailed protocol for its experimental solubility determination, and a discussion of the factors that govern its dissolution.

Physicochemical Properties and Solubility Profile

While specific experimental solubility data for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride in various solvents is not extensively documented in publicly available literature, we can infer its likely behavior based on its chemical structure and data from similar compounds. The presence of the hydrochloride salt form generally aims to improve the aqueous solubility of a basic parent compound.[8]

Table 1: Physicochemical Properties of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride and Related Compounds

Property(3,5-Dichloropyridin-4-yl)methanamine hydrochloride4-Amino-3,5-dichloropyridine2,5-DichloropyridinePyridine Hydrochloride
Molecular Formula C₆H₇Cl₃N₂[9]C₅H₄Cl₂N₂[8][10]C₅H₃Cl₂N[11]C₅H₅N·HCl[12]
Molecular Weight 213.49 g/mol [9]163.01 g/mol 147.99 g/mol [11]115.56 g/mol [12]
Predicted pKa (basic) Not available1.48 ± 0.10[10]-2.25 ± 0.10[11]5.22[13]
Predicted LogP 2.2689[9]1.4[8]Not availableNot available
Qualitative Aqueous Solubility Expected to be more soluble than the free baseSparingly soluble[14]Insoluble[11]560g/100g water[12]
Qualitative Organic Solvent Solubility Expected to be soluble in polar organic solventsSoluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[10]Soluble in acetone, methylene chloride[1]Soluble in ethanol[12]

Note: Predicted values are computationally generated and should be confirmed experimentally.

The predicted pKa of the structurally related 4-Amino-3,5-dichloropyridine is quite low, suggesting that the free base is weakly basic.[10] The electron-withdrawing effects of the two chlorine atoms on the pyridine ring significantly reduce the basicity of the amino group.[13] The hydrochloride salt of (3,5-Dichloropyridin-4-yl)methanamine will exist in equilibrium with its free base in solution, and its solubility will be pH-dependent.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The most reliable method for determining the true solubility of a compound is the thermodynamic equilibrium solubility method, often referred to as the shake-flask method.[15][16] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug.

Principle

An excess amount of the solid compound is suspended in a specific solvent and agitated at a constant temperature until equilibrium is reached. At equilibrium, the solution is saturated, and the concentration of the dissolved compound represents its thermodynamic solubility.

Materials and Equipment
  • (3,5-Dichloropyridin-4-yl)methanamine hydrochloride (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess (3,5-Dichloropyridin-4-yl)methanamine HCl add_to_vials Add compound and solvent to vials prep_compound->add_to_vials prep_solvent Prepare solvents (e.g., water, buffers, organic) prep_solvent->add_to_vials shake Agitate in constant temperature bath (24-72 hours) add_to_vials->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter analyze_hplc Analyze filtrate and standards by HPLC/UV-Vis filter->analyze_hplc prepare_standards Prepare calibration standards prepare_standards->analyze_hplc calculate Calculate solubility from calibration curve analyze_hplc->calculate

Figure 1: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set at 25 °C or 37 °C.

    • Agitate the vials for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours. A preliminary experiment may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining undissolved microparticles.

  • Analysis:

    • Prepare a series of calibration standards of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride of known concentrations in the same solvent used for the solubility determination.

    • Analyze the filtered sample solution and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) against the concentration of the standards.

    • Determine the concentration of the compound in the filtered sample from the calibration curve.

  • Calculation of Solubility:

    • The concentration determined from the calibration curve represents the thermodynamic solubility of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride in the specific solvent at the tested temperature.

    • The results are typically expressed in units of mg/mL or µg/mL.

Factors Influencing the Solubility of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

The solubility of an ionizable compound like (3,5-Dichloropyridin-4-yl)methanamine hydrochloride is influenced by several factors:

  • pH of the Medium: As a hydrochloride salt of a weak base, its aqueous solubility is expected to be significantly higher at lower pH values where the compound exists predominantly in its protonated, more polar form. As the pH increases towards and above the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

G cluster_equilibrium Solubility Equilibrium in Aqueous Solution Solid R-NH₂·HCl (solid) Dissolved R-NH₃⁺ + Cl⁻ (dissolved) Solid->Dissolved Dissolution FreeBase R-NH₂ (free base) + H⁺ Dissolved->FreeBase Deprotonation (increasing pH) FreeBase->Dissolved Protonation (decreasing pH)

Figure 2: Chemical Equilibrium of a Hydrochloride Salt in Solution.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with increasing temperature. However, this relationship should be determined experimentally.

  • Solvent Polarity: The solubility will vary depending on the polarity of the solvent. As a salt, it is expected to be more soluble in polar solvents like water and short-chain alcohols and less soluble in non-polar organic solvents.

  • Common Ion Effect: In solutions already containing chloride ions (e.g., hydrochloric acid solutions or certain buffer systems), the solubility of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride may be suppressed due to the common ion effect, which shifts the dissolution equilibrium towards the solid state.[17]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility determination.

Conclusion

A thorough understanding of the solubility of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a fundamental prerequisite for its successful development as a potential therapeutic agent. While specific experimental data for this compound is limited, this guide has provided a comprehensive framework for its evaluation. By employing the detailed thermodynamic solubility determination protocol and considering the key factors that influence its dissolution, researchers can obtain the critical data needed to advance their research and development efforts. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel hydrochloride salts in the drug discovery pipeline.

References

  • The Importance of Solubility for New Drug Molecules. (2020). Processes, 8(5), 599. Available at: [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. Available at: [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). Alwsci. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry, 7(2), 22. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2023). Molecules, 28(14), 5393. Available at: [Link]

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. (1984). Journal of Medicinal Chemistry, 27(1), 29-35. Available at: [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES. (2000). In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • 4-Aminopyridine (4-AP). (n.d.). MP Biomedicals. Available at: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of pharmaceutical sciences, 74(2), 142–147. Available at: [Link]

  • Method for cleanly preparing high-purity pyridine hydrochloride. (2014). Google Patents.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Available at: [Link]

  • 4-Amino-3,5-dichloropyridine. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 52–56. Available at: [Link]

  • N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide. (n.d.). EPA. Available at: [Link]

  • 4-Amino-3,5-dichloropyridine. (n.d.). PubChem. Available at: [Link]

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Spectroscopic Characterization of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a highly functionalized, halogenated pyridine building block frequently utilized in the rational design of novel therapeutics, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulators. The presence of the 3,5-dichloro substitution pattern imparts significant steric bulk and lipophilicity, while the primary amine hydrochloride salt provides a versatile handle for subsequent amidation or reductive amination chemistries.

For researchers and drug development professionals, ensuring the structural integrity and purity of this intermediate is paramount. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride. By synthesizing theoretical principles with field-proven analytical methodologies, this document establishes a self-validating framework for structural confirmation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Molecular Architecture & Physicochemical Profile

Before initiating spectroscopic analysis, it is critical to understand the physicochemical properties of the analyte. The hydrochloride salt form significantly alters the solubility profile compared to the free base, dictating the choice of solvents for NMR and MS sample preparation.

PropertyData / Specification
Chemical Name (3,5-Dichloropyridin-4-yl)methanamine hydrochloride
CAS Number 2731011-18-8[1]
Molecular Formula C₆H₇Cl₃N₂ (C₆H₆Cl₂N₂ · HCl)
Molecular Weight 213.49 g/mol [1]
SMILES NCC1=C(Cl)C=NC=C1Cl.[H]Cl[1]
Physical State Solid (typically off-white to pale yellow powder)
Optimal Solvents DMSO-d₆, Methanol, Water (Poorly soluble in CDCl₃)

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality: The highly polar nature of the hydrochloride salt necessitates the use of deuterated dimethyl sulfoxide (DMSO-d₆) rather than chloroform-d (CDCl₃). DMSO-d₆ not only ensures complete solubilization but also slows the exchange rate of the ammonium (-NH₃⁺) protons, often allowing them to be observed as a distinct broad signal[2]. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms heavily deshields the aromatic protons, pushing them significantly downfield.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
8.65Singlet (s)2HPyridine C2-H, C6-HHighly deshielded by the adjacent electronegative ring nitrogen and inductive effects of C3/C5 chlorines. Symmetry renders these protons magnetically equivalent.
8.50Broad Singlet (br s)3H-NH₃⁺Protonated primary amine. Broadened due to quadrupolar relaxation of nitrogen and chemical exchange with trace water in DMSO.
4.25Singlet (s)2H-CH₂-Benzylic-type methylene protons. Deshielded by both the electron-deficient pyridine ring and the adjacent protonated amine.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Type (DEPT-135)Assignment
148.5CHC2, C6 (Pyridine ring)
141.0C (Quaternary)C4 (Ipso carbon attached to -CH₂-)
131.2C (Quaternary)C3, C5 (Chlorine-bearing carbons)
38.5CH₂Methylene carbon
Mass Spectrometry (UPLC-ESI-TOF)

Rationale & Causality: Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization (UPLC-ESI-MS) is the premier technique for analyzing polar, basic molecules[3]. Because the analyte contains a primary aliphatic amine, it readily accepts a proton in the acidic mobile phase (typically containing 0.1% formic acid), making positive ion mode (ESI+) highly sensitive and self-validating[4].

  • Exact Mass (Free Base): 175.9908 Da

  • Observed Ion [M+H]⁺: The mass spectrum will be dominated by the protonated free base. Crucially, the presence of two chlorine atoms will generate a distinct isotopic signature. Natural chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%). Therefore, a di-chlorinated species will exhibit an isotopic cluster at m/z 176.99 (100%), 178.99 (65%), and 180.99 (11%) [5].

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) will predictably result in the loss of ammonia (-17 Da), yielding a stable benzyl-type carbocation fragment at m/z 159.98.

Vibrational Spectroscopy (FT-IR)

Rationale & Causality: Attenuated Total Reflectance (ATR) FT-IR allows for the direct analysis of the solid hydrochloride salt without the need for KBr pellet pressing, preserving the crystalline integrity of the sample and preventing moisture absorption during prep[5].

  • ~3200 - 2800 cm⁻¹: A broad, intense multi-component band characteristic of the -NH₃⁺ stretching vibrations superimposed on the C-H aromatic stretches.

  • ~1550 & 1430 cm⁻¹: Pyridine ring C=N and C=C stretching vibrations.

  • ~1050 & 800 cm⁻¹: Strong C-Cl stretching frequencies, confirming halogenation.

Experimental Protocols for Spectroscopic Validation

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to. These protocols are designed as self-validating systems, incorporating necessary blanks and internal references.

Protocol A: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Weigh 15-20 mg of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride into a clean glass vial.

  • Solubilization: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). Vortex until complete dissolution is achieved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO. Shim the magnet to achieve a TMS line width of <1 Hz.

  • Execution: Acquire the ¹H spectrum (typically 16 scans, relaxation delay 1.0 s) and the ¹³C spectrum (typically 512-1024 scans, relaxation delay 2.0 s).

  • Validation: Reference the spectra to the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C)[2].

Protocol B: UPLC-ESI-MS Analysis
  • Sample Dilution: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute this stock 1:1000 with a mixture of Water/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL.

  • System Blank: Inject a blank sample (Water/Acetonitrile with 0.1% Formic Acid) to ensure the column and source are free of carryover[3].

  • Chromatography: Inject 2 µL of the sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 25 V.

  • Validation: Confirm the presence of the 9:6:1 isotopic cluster for the [M+H]⁺ ion to definitively validate the presence of two chlorine atoms.

Analytical Validation Workflow

The following diagram maps the logical progression from raw sample to structural confirmation, highlighting the cross-validation required to ensure data integrity.

ValidationWorkflow SamplePrep Sample Preparation (DMSO-d6, MeOH, Solid) NMR NMR Spectroscopy (1H, 13C, DEPT) SamplePrep->NMR Solubilization MS Mass Spectrometry (UPLC-ESI-TOF) SamplePrep->MS Dilution IR FT-IR Spectroscopy (ATR Module) SamplePrep->IR Direct Solid DataProcessing Data Synthesis & Spectral Deconvolution NMR->DataProcessing MS->DataProcessing IR->DataProcessing Validation Structural Confirmation & Purity Assessment DataProcessing->Validation Cross-validation

Analytical Validation Workflow for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy, 5th Edition". Cengage Learning. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. Available at:[Link]

  • Waters Corporation. "A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS". Waters Application Notes. Available at: [Link]

  • National Institutes of Health (NIH). "UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines". PMC. Available at:[Link]

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(3,5-Dichloropyridin-4-yl)methanamine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride

This guide provides comprehensive safety and handling protocols for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, a research chemical of interest in modern drug discovery and development programs. The procedures and recommendations outlined herein are designed for implementation by trained researchers and scientists. Adherence to these guidelines is critical for mitigating risks and ensuring a safe laboratory environment.

Compound Identification and Physicochemical Properties

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a dichlorinated pyridine derivative. Understanding its fundamental properties is the first step in a robust safety assessment. The hydrochloride salt form generally implies improved stability and solubility in aqueous media compared to the free base.

PropertyValueSource
CAS Number 2731011-18-8[1][2]
Molecular Formula C₆H₇Cl₃N₂[1][2]
Molecular Weight 213.49 g/mol [1][2]
Appearance Solid, powder[3][4]
Storage Temperature 2-8°C, Sealed, Dry[1][2]

Hazard Identification and Toxicology

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[5][6][7][8]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[5][7][8][9]
Serious Eye Damage Category 2A/2H319: Causes serious eye irritation.[5][7][8]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[5][10]

The dichloropyridine core is a known structural motif in bioactive molecules, and its reactivity should be respected.[1][11][12] The presence of chlorine atoms makes the pyridine ring electron-deficient, influencing its chemical reactivity and potential for biological interaction.[11]

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach combining engineering controls and appropriate PPE. The causality is simple: prevent the compound from coming into contact with the operator.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.[13][14][15] This is the primary engineering control to prevent inhalation of airborne particulates. A standard balance may be placed in the hood, but for highly accurate measurements, a ventilated balance enclosure (VBE) or powder containment hood is superior as it minimizes air currents that affect readings.[4]

  • Designated Area: Establish a clearly marked "Designated Area" for working with this compound to prevent cross-contamination of the general lab space.[13][14]

Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a risk-assessed decision. The following workflow should guide the selection process.

PPE_Workflow cluster_0 PPE Selection Workflow Start Task: Handling (3,5-Dichloropyridin-4-yl)methanamine hydrochloride Assess_Form Assess Physical Form Start->Assess_Form Solid Solid (Powder) Assess_Form->Solid Powder Solution Solution Assess_Form->Solution Liquid PPE_Base Standard Lab Attire: - Lab Coat - Closed-toe Shoes Gloves Hand Protection: - Nitrile Gloves (Double-gloving recommended for solids) PPE_Base->Gloves Eyes Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (for splash risk) Gloves->Eyes Respiratory Respiratory Protection: - Required for solids outside of certified fume hood (N95 minimum) - Not typically required for solutions within a fume hood Eyes->Respiratory If applicable

Caption: PPE Selection Workflow based on physical form.

  • Body Protection : A standard laboratory coat is mandatory. For tasks with a higher risk of contamination, disposable gowns are recommended.[13]

  • Hand Protection : Disposable nitrile gloves provide adequate splash protection.[13] For handling the solid powder, double-gloving is a prudent measure to prevent contamination upon glove removal.[13] Always wash hands thoroughly after removing gloves.[15]

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement.[13] When preparing solutions or performing any operation with a splash hazard, a face shield should be worn over the safety goggles.[13][15]

Safe Handling and Storage Protocols

Adherence to standardized protocols is essential for reproducibility and safety. These protocols are designed to be self-validating by minimizing the potential for error and exposure.

Storage

Store the compound in its original, tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[1][2][16] It should be stored in a locked cabinet or an area accessible only to authorized personnel.[8] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[5][8]

Experimental Protocol: Weighing of Solid Compound

This procedure is designed to prevent the aerosolization of fine powders.

  • Preparation : Don all required PPE (double gloves, lab coat, goggles). Ensure the chemical fume hood or ventilated balance enclosure is operating correctly. Cover the work surface with disposable bench paper.[4]

  • Staging : Place a labeled receiving vessel (e.g., beaker or flask), weighing paper or boat, spatula, and the sealed container of the compound inside the fume hood.

  • Weighing : Allow the compound container to equilibrate to room temperature before opening to prevent condensation. Carefully transfer the desired amount of powder to the weigh boat using a clean spatula. Avoid any rapid movements that could generate dust.[4][13] Keep the stock container closed whenever possible.[4]

  • Transfer : Gently transfer the weighed powder into the receiving vessel.

  • Cleanup : Dispose of the used weigh boat and any contaminated bench paper into a designated solid hazardous waste container. Decontaminate the spatula and work surface using a wet-wiping method (e.g., 70% ethanol) to capture any residual particles. Do not dry sweep.

Experimental Protocol: Preparation of a Stock Solution
  • Preparation : Perform all steps inside a chemical fume hood.

  • Weighing & Transfer : Follow the weighing protocol (4.2) to measure the required mass of the solid.

  • Solubilization : Add the weighed powder to a suitable volumetric flask. Using a small amount of the desired solvent, rinse the weigh boat to ensure quantitative transfer of the compound into the flask.[13]

  • Dissolution : Add approximately half of the final required solvent volume to the flask. Cap and gently swirl or vortex to dissolve the compound completely.

  • Final Volume : Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling and Storage : Clearly label the flask with the compound name, concentration, solvent, preparation date, and your initials.[17] Store the solution according to stability data, ensuring the container is tightly sealed.

Emergency Procedures

A rapid and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air.[5] If breathing is difficult or they feel unwell, seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected skin area with plenty of soap and water for at least 15-20 minutes.[8] If skin irritation occurs, seek medical advice.[5]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5][8] Seek immediate medical attention and call a Poison Control Center.[5]
Spill Response

The appropriate response depends on the scale of the spill. For any large spill, or a spill outside of a containment hood, evacuate the area and contact institutional safety personnel.

Spill_Response Spill Spill Occurs Alert Alert personnel in immediate area Spill->Alert Assess Assess Spill Size & Location Alert->Assess Small Small Spill (Inside Fume Hood) Assess->Small Contained Large Large or Uncontained Spill (Outside Fume Hood) Assess->Large Uncontained Contain Contain spill with absorbent material Small->Contain Evacuate Evacuate the laboratory Large->Evacuate Neutralize Cover with appropriate absorbent (e.g., vermiculite) Contain->Neutralize Collect Carefully collect material using non-sparking tools Neutralize->Collect Dispose Place in sealed hazardous waste container Collect->Dispose Decontaminate Decontaminate area with wet wipe method Dispose->Decontaminate Notify Notify Lab Supervisor & Institutional Safety Office Evacuate->Notify

Caption: Workflow for chemical spill response.

Fire Response
  • Extinguishing Media : Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[10]

  • Hazards : In the event of a fire, toxic fumes may be produced, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

  • Firefighter Protection : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[10]

Disposal Considerations

All waste containing (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, including contaminated consumables (gloves, bench paper, pipette tips) and excess solutions, must be treated as hazardous waste.

  • Containers : Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Procedure : Dispose of all waste in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain or in general trash.[17] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

References

  • Chemstock. (n.d.). Chemwatch MSDS 2671-1. Chemstock. [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • PMC. (n.d.). 4-Amino-3,5-dichloropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. [Link]

  • Saffron Building Material Trading LLC. (2025). Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Chemicals. [Link]

  • Sdfine. (n.d.). 2-ACETYLPYRIDINE Safety Data Sheet. Sdfine. [Link]

  • ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

  • Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. NICNAS. [Link]

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Reactivity of the amine group in (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Amine Group in (3,5-Dichloropyridin-4-yl)methanamine

Abstract

(3,5-Dichloropyridin-4-yl)methanamine is a pivotal building block in contemporary medicinal chemistry and materials science. Its synthetic utility is dominated by the reactivity of its primary aminomethyl group. However, the adjacent 3,5-dichloropyridinyl ring introduces a unique combination of electronic and steric factors that significantly modulate the amine's behavior compared to simpler alkyl or benzylamines. This guide provides a detailed analysis of the amine group's reactivity, offering a framework for researchers to understand, predict, and control its transformations. We will explore the foundational principles governing its nucleophilicity and basicity, and provide field-tested protocols for key reactions, including N-acylation and reductive amination, empowering scientists in drug development and chemical synthesis to leverage this versatile synthon with precision.

Introduction: The Structural and Electronic Landscape

The (3,5-Dichloropyridin-4-yl)methanamine molecule combines a flexible primary amine with a rigid, electron-deficient aromatic system.[1] This juxtaposition is the source of its unique chemical personality. The pyridine ring, inherently electron-poor due to the electronegativity of the ring nitrogen, is rendered even more so by the potent inductive-withdrawing effects of the two chlorine atoms at the C3 and C5 positions.[2][3] This electronic environment has profound consequences for the reactivity of the exocyclic aminomethyl group.

Furthermore, the placement of the chlorine atoms ortho to the methanamine substituent creates a sterically hindered environment around the nitrogen atom. This steric bulk plays a critical role in dictating the feasibility and rate of reactions with various electrophiles.[4][5][6] Understanding the interplay between these electronic and steric effects is paramount for designing successful synthetic strategies.[2]

Caption: Structure of (3,5-Dichloropyridin-4-yl)methanamine.

Basicity and Nucleophilicity: A Comparative Analysis

An amine can function as both a base (accepting a proton) and a nucleophile (attacking an electrophilic carbon).[7] While related, these properties are not identical. Basicity is a thermodynamic concept (pKa), while nucleophilicity is kinetic (reaction rate) and is highly sensitive to steric hindrance.[7]

Despite its reduced basicity, the primary amine remains a competent nucleophile, capable of participating in a wide array of bond-forming reactions.[1] However, its nucleophilicity is tempered by the steric bulk of the ortho-chlorine atoms, which can hinder its approach to sterically demanding electrophiles.

CompoundStructureExpected Basicity (pKa of conjugate acid)Key Features Affecting Amine Reactivity
(3,5-Dichloropyridin-4-yl)methanamine C₆H₆Cl₂N₂LowerStrong inductive electron withdrawal from the ring; significant steric hindrance from ortho-chlorines.
4-(Aminomethyl)pyridine C₆H₈N₂ModerateElectron-withdrawing pyridine ring, but no ortho substituents to cause steric hindrance.[1]
Benzylamine C₇H₉NHigherPhenyl group is weakly electron-withdrawing; minimal steric hindrance.

Key Synthetic Transformations

The aminomethyl group is the primary site of reactivity, enabling the construction of more complex molecules through the formation of new carbon-nitrogen bonds. We will focus on two of the most synthetically valuable transformations: N-acylation and reductive amination.

N-Acylation: Formation of Amide Bonds

The reaction of the primary amine with acylating agents like acyl chlorides or anhydrides is a robust and fundamental transformation for forming stable amide linkages.[1][8] This reaction is central to the synthesis of many pharmaceutical agents.

Causality Behind Experimental Design:

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive acyl chloride.[8]

  • Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge this acid.[8][9]

  • Temperature Control: Acylation reactions are often exothermic. Adding the acylating agent at a reduced temperature (0 °C) helps to control the reaction rate and minimize potential side reactions.[8]

Acylation_Workflow cluster_reactants Reactant Preparation cluster_electrophile Electrophile Solution Amine (3,5-Dichloropyridin-4-yl)methanamine (1.0 eq) Base Triethylamine (1.2 eq) Mix Combine in Flask Under N₂ Atmosphere Solvent1 Anhydrous DCM AcylCl Acyl Chloride (1.1 eq) Solvent2 Anhydrous DCM Add Slow Addition of Acyl Chloride Solution Cool Cool to 0 °C (Ice Bath) Mix->Cool Step 1 Cool->Add Step 2 React Warm to RT Stir 2-12h Add->React Step 3 Monitor Monitor by TLC/LC-MS React->Monitor Step 4 Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Product Final N-Acylated Product Purify->Product

Caption: Experimental workflow for N-Acylation.

Self-Validating Protocol for N-Acylation:

  • Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (3,5-Dichloropyridin-4-yl)methanamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add a solution of the desired acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by column chromatography on silica gel. Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reductive Amination: Controlled N-Alkylation

Direct alkylation of primary amines with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[10][11] Reductive amination is a superior and widely utilized strategy in medicinal chemistry that provides a controlled, stepwise route to secondary and tertiary amines.[10][12][13]

The process involves two key stages that occur in a single pot:

  • Imine/Iminium Formation: The primary amine condenses with an aldehyde or ketone to form an intermediate imine (or its protonated form, the iminium ion).[13][14]

  • Reduction: A mild, selective reducing agent, present in the same pot, reduces the C=N double bond of the imine/iminium ion to the corresponding amine as it is formed.[13][14]

Causality Behind Experimental Design:

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice.[10][13] It is mild enough that it will not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion intermediate.[10] This selectivity prevents consumption of the carbonyl starting material and ensures high yields of the desired amine. Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective under weakly acidic conditions.[10][12][13][14]

  • pH Control: The initial condensation to form the imine is typically acid-catalyzed and requires the removal of water. Reactions are often run in the presence of a mild acid like acetic acid to facilitate iminium ion formation, which is the species that is more readily reduced.[13]

Reductive_Amination Amine Primary Amine (R-NH₂) Iminium Iminium Ion Intermediate [R-N=CR'₂]⁺ Amine->Iminium + Carbonyl - H₂O Carbonyl Aldehyde/Ketone (R'=O) Product Secondary Amine (R-NH-CHR'₂) Iminium->Product + Hydride Source (Reduction) Hydride Hydride Reagent (e.g., STAB)

Caption: Mechanism of Reductive Amination.

Self-Validating Protocol for Reductive Amination:

  • Setup: To a solution of (3,5-Dichloropyridin-4-yl)methanamine (1.0 eq.) and an aldehyde or ketone (1.1-1.2 eq.) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1-2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. The reaction may be slightly exothermic.

  • Reaction: Continue to stir the reaction at room temperature for 3-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the imine intermediate and starting amine by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Isolation: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product via column chromatography on silica gel. Characterize the final secondary amine product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Conclusion

The primary amine of (3,5-Dichloropyridin-4-yl)methanamine is a versatile and reliable functional handle for synthetic elaboration. Its reactivity is a nuanced balance of moderate nucleophilicity and significant steric hindrance imposed by the ortho-chlorine substituents on the electron-deficient pyridine ring. This guide has demonstrated that while its basicity is attenuated, the amine readily undergoes fundamental transformations critical to drug discovery, such as N-acylation and controlled N-alkylation via reductive amination. By understanding the electronic and steric principles that govern its behavior and by employing the robust, self-validating protocols provided herein, researchers can confidently and effectively incorporate this valuable building block into complex molecular architectures, paving the way for the discovery of novel therapeutics and advanced materials.

References

  • Smolecule. (2023, August 15). Buy 4-(Aminomethyl)pyridine | 3731-53-1.
  • Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
  • MDPI. (2018, December 6). Nucleophilic Dearomatization of Activated Pyridines.
  • Benchchem. An In-depth Technical Guide on the Electronic and Steric Effects in 3-Amino-5-bromopyridine.
  • chemBlink. CAS # 228809-78-7, 3,5-Dichloropyridin-4-amine, 4-ADCP.
  • Royal Society of Chemistry. Visible-light-induced C–H alkylation of pyridine derivatives via 1,2-hydrogen atom transfer.
  • Synple Chem. Application Note – Reductive Amination.
  • Wikipedia. Reductive amination.
  • PubMed. (2007). Nucleophilicities and carbon basicities of pyridines.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Benchchem. Application Notes and Protocols: Acylation of Amines with (4-Methylphenoxy)acetyl chloride.
  • ECHEMI. What are the roles of pyridine and DCM in the acylation of an alcohol?
  • Chemistry Steps. (2024, March 28). Reductive Amination.
  • McGraw Hill's AccessScience. Steric effect (chemistry).
  • PMC. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange.
  • MDPI. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts.
  • MSU chemistry. Amine Reactivity.

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The Dichotomous Role of Chlorine Atoms in Modulating the Reactivity of (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3,5-Dichloropyridin-4-yl)methanamine is a pivotal building block in modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. The reactivity of this molecule is fundamentally governed by the two chlorine atoms flanking the C4 position. These halogens exert a powerful, dichotomous influence: they deactivate the pyridine ring towards traditional electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). Furthermore, they serve as versatile handles for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the electronic and steric effects of the 3,5-dichloro substitution, detailing the mechanistic principles, field-proven experimental protocols, and strategic applications that arise from this unique structural motif.

The Electronic and Steric Landscape of the Dichlorinated Pyridine Core

The chemical behavior of (3,5-Dichloropyridin-4-yl)methanamine is a direct consequence of the interplay between the inherent electron-deficient nature of the pyridine ring and the potent electronic effects of the two chlorine substituents.

Inductive vs. Resonance Effects

Chlorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density across the entire aromatic ring. The consequence is twofold:

  • Deactivation towards Electrophiles: The ring is rendered electron-poor and thus less susceptible to attack by electrophiles.

  • Activation towards Nucleophiles: The carbons bearing the chlorine atoms (C3 and C5) and, importantly, the adjacent positions (C2, C4, C6) become significantly electrophilic. This activation is critical for facilitating nucleophilic aromatic substitution (SNAr) reactions, which are otherwise difficult on unsubstituted aromatic systems.[1]

While halogens possess lone pairs that can participate in a positive mesomeric or resonance effect (+M), this effect is weak for chlorine and is overwhelmingly superseded by the powerful -I effect. Quantum chemical calculations and spectroscopic analyses have confirmed the dominant impact of chlorination on the electronic structure and frontier molecular orbitals of pyridine rings.[2]

Attenuation of Nitrogen Basicity

A key characteristic of the pyridine scaffold is the basicity of the ring nitrogen. However, the cumulative -I effect of the two chlorine atoms substantially decreases the electron density on this nitrogen atom. This reduction in electron availability makes the lone pair less available for protonation, rendering (3,5-Dichloropyridin-4-yl)methanamine significantly less basic than its non-chlorinated counterpart, 4-(aminomethyl)pyridine.[3] This has practical implications for reaction work-ups and the selection of catalysts for reactions involving the pyridine nitrogen.

Modulation of the Aminomethyl Side Chain

The electron-deficient nature of the dichloropyridine ring also extends its influence to the aminomethyl substituent at the C4 position. The ring acts as an electron-withdrawing group, reducing the nucleophilicity and basicity of the primary amine compared to a simple alkylamine or even benzylamine. This requires consideration when planning reactions such as acylations or alkylations at the amine.

Chlorine-Mediated Reactivity: Pathways and Protocols

The chlorine atoms are not mere spectators; they are the primary drivers of the molecule's most useful transformations: nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a cornerstone of dichloropyridine chemistry.[4][5] The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism: A nucleophile attacks one of the chlorine-bearing carbons (C3 or C5), breaking the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][4] This intermediate is stabilized by the strong electron-withdrawing capacity of both the chlorine atoms and the ring nitrogen, which can delocalize the negative charge.[4] The subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product.

SNAr_Mechanism Figure 1: Ssubscript{N}Ar Mechanism on the 3,5-Dichloropyridine Core cluster_0 Addition Step cluster_1 Elimination Step Reactant (3,5-Dichloropyridin-4-yl)methanamine + Nu⁻ Intermediate Meisenheimer Complex (Stabilized by Cl and N) Reactant->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Expulsion of Chloride

Caption: Figure 1: SNAr Mechanism on the 3,5-Dichloropyridine Core

This protocol describes a general procedure for the substitution of a chlorine atom with an alkoxide nucleophile.

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) under an inert atmosphere (Argon or Nitrogen).

  • Nucleophile Preparation: Suspend the NaH in anhydrous dimethylformamide (DMF, 0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Addition of Alcohol: Add the desired alcohol (1.1 eq.) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium alkoxide.

  • Substrate Addition: Dissolve (3,5-Dichloropyridin-4-yl)methanamine (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms serve as effective leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These methods offer a powerful alternative to SNAr, often proceeding under milder conditions with broader substrate scope.[6][7] While C-Cl bonds are inherently less reactive than C-Br or C-I bonds, modern catalyst systems incorporating electron-rich, bulky phosphine ligands (e.g., Xantphos, SPhos) can effectively facilitate the initial oxidative addition step.

Suzuki_Coupling Figure 2: General Catalytic Cycle for Suzuki Cross-Coupling Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar-Pd(II)-Cl(L₂) (Oxidative Adduct) Pd0->PdII_A Oxidative Addition (with Ar-Cl) PdII_B Ar-Pd(II)-R(L₂) (Transmetalation Product) PdII_A->PdII_B Transmetalation (with R-B(OR)₂) PdII_B->Pd0 Reductive Elimination Product Ar-R PdII_B->Product

Caption: Figure 2: General Catalytic Cycle for Suzuki Cross-Coupling

This protocol details a general procedure for C-N bond formation, a reaction of immense importance in pharmaceutical synthesis.[4]

  • Reactor Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), Xantphos (4-10 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Solvent Addition: Add anhydrous toluene or dioxane (0.1-0.2 M).

  • Stirring: Stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the active catalyst.

  • Reagent Addition: Add (3,5-Dichloropyridin-4-yl)methanamine (1.0 eq.) followed by the amine coupling partner (1.2 eq.).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material via silica gel column chromatography to yield the desired coupled product.

Data Summary and Comparative Analysis

To fully appreciate the role of the chlorine atoms, it is instructive to compare the properties and reactivity of the title compound with its analogues.

Property/Reaction4-(aminomethyl)pyridine(3-Chloropyridin-4-yl)methanamine(3,5-Dichloropyridin-4-yl)methanamineRationale for Difference
Pyridine N pKa ~9.0 (estimated)LowerSignificantly LowerStrong -I effect of Cl atoms reduces electron density on N.[3]
Side-Chain Amine pKa ~10.5 (estimated)LowerSignificantly LowerElectron-withdrawing ring decreases basicity of the exocyclic amine.
SNAr Reactivity Not reactiveModerately ActivatedHighly ActivatedIncreased number of electron-withdrawing groups stabilizes the Meisenheimer intermediate.[4]
Cross-Coupling Site N/AC3C3 and C5The C-Cl bond provides a handle for oxidative addition by Pd(0).

Table 1: Comparative analysis highlighting the electronic impact of chlorine substitution.

Conclusion

The 3,5-dichloro substitution pattern on (3,5-Dichloropyridin-4-yl)methanamine is the defining feature of its chemical identity. The chlorine atoms are not passive substituents but active directors of reactivity. They create a highly electrophilic aromatic core ripe for nucleophilic aromatic substitution and provide two distinct points for palladium-catalyzed cross-coupling . Concurrently, their powerful electron-withdrawing nature modulates the basicity of both the pyridine nitrogen and the aminomethyl side chain. A thorough understanding of these principles, supported by robust and validated protocols, empowers chemists to strategically leverage this versatile building block in the synthesis of complex, high-value molecules for drug discovery and beyond.

References

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.
  • The Role of SOCl2 and Pyridine in Organic Chemistry. Oreate AI Blog.
  • Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • Application Notes and Protocols: 2,3-Dichloropyridine as a Versatile Precursor for Medicinal Chemistry Scaffolds. Benchchem.
  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate.
  • 4-Amino-3,5-dichloropyridine. PMC.
  • Industrial Applications of 2,5-Dichloropyridine Derivatives: Application Notes and Protocols. Benchchem.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Re-evaluating pyridine's role in chlorination reaction. Chemistry World.
  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. R Discovery.
  • Basicity of substituted pyridines. Chemistry Stack Exchange.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate.
  • On pyridine chloronium cations. Chemical Science (RSC Publishing).
  • Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis. Benchchem.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing).
  • nucleophilic aromatic substitutions. YouTube.
  • (3,5-Dichloropyridin-4-yl)methanamine hydrochloride. ChemScene.
  • Nucleophilic aromatic substitution. Wikipedia.

Sources

Strategic Applications of (3,5-Dichloropyridin-4-yl)methanamine Derivatives in Next-Generation PDE4 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3,5-Dichloropyridin-4-yl)methanamine (CAS: 418795-04-7, PubChem CID: 53414308)[1] has emerged as a highly versatile building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics for respiratory diseases, central nervous system (CNS) disorders, and systemic inflammation[2]. While historically overshadowed by its direct-amine counterpart (3,5-dichloro-4-pyridinamine, the core of blockbuster drugs like Roflumilast), the methanamine derivative introduces a critical methylene (-CH₂-) spacer. This subtle structural modification fundamentally alters the molecule's spatial geometry, binding kinetics, and intellectual property landscape, offering researchers a robust scaffold for next-generation Phosphodiesterase-4 (PDE4) inhibitors[3].

This technical guide dissects the mechanistic rationale behind utilizing (3,5-Dichloropyridin-4-yl)methanamine, details self-validating experimental workflows for its application, and provides comparative quantitative data to guide drug development professionals.

Mechanistic Grounding: The 3,5-Dichloropyridine Pharmacophore

To understand the utility of (3,5-Dichloropyridin-4-yl)methanamine, one must analyze the causality of its interaction with the PDE4 catalytic domain.

The PDE4 active site features a deep hydrophobic pocket and a bivalent metal ion center (typically Zn²⁺ and Mg²⁺) coordinated by a network of water molecules and a conserved glutamine residue (Gln369 in PDE4B/D).

  • The Pyridine Nitrogen: Acts as a highly specific hydrogen bond acceptor, interacting directly with the proton of the Gln369 side chain or the metal-coordinated water network.

  • The 3,5-Dichloro Substitution: The chlorine atoms serve a dual purpose. First, their steric bulk and lipophilicity perfectly anchor the ring into the hydrophobic "clamp" of the active site. Second, their strong electron-withdrawing nature (inductive effect) lowers the pKa of the pyridine nitrogen, optimizing the strength of the hydrogen bond to prevent off-target kinase binding.

  • The Methylene Spacer (-CH₂-): This is the defining feature of the methanamine derivative. By introducing an sp³ hybridized carbon between the rigid aromatic ring and the subsequent amide/urea linkage, the molecule gains rotational freedom. This alters the dihedral angle, allowing the scaffold to navigate sterically restricted mutant pockets or achieve isoform selectivity (e.g., PDE4B vs. PDE4D) that rigid planar molecules cannot access[2].

PDE4Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Active) AC->cAMP ATP to cAMP PKA PKA Activation (Anti-inflammatory) cAMP->PKA Activates PDE4 PDE4 Enzyme cAMP->PDE4 Substrate AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor Methanamine Derivative Inhibitor Inhibitor->PDE4 Blocks Active Site

Mechanism of cAMP preservation via PDE4 inhibition by methanamine derivatives.

Comparative Quantitative Profiling

When designing a synthesis campaign, comparing the physicochemical properties of the methanamine derivative against the traditional direct amine is crucial for predicting pharmacokinetics and solubility.

Table 1: Physicochemical and Structural Comparison
ParameterDirect Amine (e.g., Roflumilast Motif)Methanamine DerivativeMechanistic Impact / Causality
Molecular Formula C₅H₄Cl₂N₂C₆H₆Cl₂N₂[1]Addition of the -CH₂- group increases molecular weight slightly.
Monoisotopic Mass 161.97 Da175.99 Da[1]Heavier mass shifts the compound's position in mass spectrometry (LC-MS) monitoring.
Linkage Flexibility Rigid (sp²-like conjugation)Flexible (sp³ carbon spacer)The sp³ spacer breaks conjugation with the pyridine ring, altering the dihedral angle and improving solubility.
Predicted XlogP ~1.81.0[1]The methanamine derivative is slightly less lipophilic, potentially improving aqueous solubility for oral bioavailability.
Nucleophilicity Poor (Deactivated by Cl atoms)Moderate to GoodThe methylene spacer insulates the amine from the electron-withdrawing pyridine ring, making it a better nucleophile for amidation.

Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to prevent downstream failures.

Protocol 1: Synthesis of Amide-Linked PDE4 Inhibitor Analogs

This protocol describes the coupling of a target carboxylic acid with (3,5-Dichloropyridin-4-yl)methanamine to form a novel PDE4 inhibitor[2].

  • Step 1: Carboxylic Acid Activation.

    • Action: Dissolve 1.0 eq of the precursor carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes.

    • Causality: HATU is specifically chosen over standard EDC/NHS because it generates a highly reactive 7-azabenzotriazole active ester. This is critical because, despite the methylene spacer, the bulky ortho-chlorine atoms on the methanamine still impart significant steric hindrance.

  • Step 2: Nucleophilic Acyl Substitution.

    • Action: Add 1.1 eq of (3,5-Dichloropyridin-4-yl)methanamine dropwise to the activated ester solution. Allow the mixture to warm to room temperature and stir for 12 hours[3].

    • Causality: The dropwise addition at 0°C controls the exothermic nature of the reaction, preventing the formation of localized heat pockets that could lead to reagent degradation or side-product formation.

  • Step 3: Self-Validation via LC-MS.

    • Action: Withdraw a 5 µL aliquot, dilute in methanol, and inject into the LC-MS.

    • Validation: The reaction is only deemed complete when the mass peak of the activated ester disappears and the product peak (Expected Mass + [M+H]⁺) dominates the chromatogram.

  • Step 4: Purification and Structural Confirmation.

    • Action: Quench with water, extract with dichloromethane (3x), dry over anhydrous sodium sulfate, and purify via silica gel chromatography[3].

    • Validation: Conduct ¹H-NMR. The system is validated if a distinct singlet at ~4.5 ppm (integrating to 2H for the -CH₂- spacer) and a singlet at ~8.5 ppm (integrating to 2H for the symmetrical pyridine protons) are present.

SynthesisWorkflow A Carboxylic Acid Precursor B Activation (HATU, DIPEA, DMF) A->B D Nucleophilic Acyl Substitution (0°C to RT) B->D C (3,5-Dichloropyridin-4-yl) methanamine C->D E Crude Amide Product D->E F Purification (Silica Gel / Prep-HPLC) E->F G Validated PDE4 Inhibitor Analog F->G

Workflow for synthesizing PDE4 inhibitor analogs using (3,5-Dichloropyridin-4-yl)methanamine.

Protocol 2: In Vitro PDE4 Enzymatic Inhibition Assay (TR-FRET)

Once synthesized, the biological activity of the methanamine derivative must be quantified.

  • Step 1: Reagent Preparation.

    • Action: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.05% BSA. Prepare serial dilutions of the synthesized methanamine derivative.

  • Step 2: Enzyme-Substrate Incubation.

    • Action: In a 384-well plate, combine the inhibitor, recombinant human PDE4 enzyme, and a fluorescently labeled cAMP substrate. Incubate for 1 hour at room temperature.

  • Step 3: Signal Generation (TR-FRET).

    • Action: Add the TR-FRET detection reagent (containing a Europium-labeled anti-cAMP antibody and an allophycocyanin (APC) tracer).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence because it employs long-lifetime lanthanide fluorophores. By introducing a 50-microsecond time delay before measurement, short-lived background auto-fluorescence from the test compounds is eliminated, drastically reducing false positives.

  • Step 4: Self-Validation and Data Analysis.

    • Validation: Calculate the Z'-factor for the plate using positive (Roflumilast) and negative (DMSO) controls. The assay is only validated and accepted if Z' > 0.6 , proving a robust dynamic range. IC₅₀ values are then calculated using a 4-parameter logistic non-linear regression model.

Future Directions

The inclusion of the methanamine spacer opens pathways beyond traditional PDE4 inhibition. Current research is exploring the use of (3,5-Dichloropyridin-4-yl)methanamine derivatives in dual-target inhibitors (e.g., PDE4/GSK3β) for Alzheimer's disease[2], leveraging the increased flexibility of the sp³ carbon to span complex, multi-domain binding pockets. Furthermore, its improved nucleophilicity makes it an excellent candidate for DNA-encoded library (DEL) synthesis, allowing for the rapid high-throughput screening of massive chemical spaces.

References

  • PubChemLite - (3,5-dichloropyridin-4-yl)methanamine (C6H6Cl2N2) . National Center for Biotechnology Information / Université du Luxembourg. Available at:[Link]

  • Heteroaromatic derivatives and pharmaceutical applications thereof (WO2015161830A1). World Intellectual Property Organization (WIPO) / Google Patents.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of N-Substituted (3,5-Dichloropyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of the (3,5-Dichloropyridin-4-yl)methanamine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of (3,5-Dichloropyridin-4-yl)methanamine derivatives imparts unique electronic and steric properties, making them highly valuable intermediates in drug discovery and agrochemical development.[1] The two chlorine atoms enhance the molecule's electrophilicity and can be leveraged in structure-activity relationship (SAR) studies to fine-tune properties like potency and bioavailability.[1] The aminomethyl group at the 4-position provides a versatile handle for introducing a wide array of substituents, enabling the exploration of chemical space to identify novel bioactive compounds, including kinase inhibitors and antiviral agents.[1][2]

This guide provides an in-depth exploration of the primary synthetic routes to access these N-substituted derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to not only replicate but also adapt and troubleshoot these methodologies for their specific research goals.

The Synthetic Landscape: Core Strategies for C-N Bond Formation

The synthesis of N-substituted (3,5-Dichloropyridin-4-yl)methanamine derivatives hinges on the efficient formation of a carbon-nitrogen bond between the (3,5-Dichloropyridin-4-yl)methyl fragment and a desired amine. Three principal strategies dominate this landscape, each with distinct advantages and considerations.

dot

Caption: Overview of synthetic pathways to the target derivatives.

Strategy 1: Reductive Amination (The Workhorse Approach)

Reductive amination is arguably the most versatile and widely used method for preparing secondary and tertiary amines.[3][4] The process involves the reaction of a carbonyl compound—in this case, 3,5-dichloro-4-pyridinecarboxaldehyde —with a primary or secondary amine to form an intermediate imine (or iminium ion), which is subsequently reduced in the same pot to the desired amine.[5][6]

  • Causality: This one-pot procedure is efficient because the imine intermediate is more susceptible to reduction by specific hydride reagents than the starting aldehyde. This selectivity is crucial for achieving high yields and avoiding the formation of byproduct alcohols from aldehyde reduction.[7]

  • Key Reagents: The choice of reducing agent is critical.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a highly selective reagent that readily reduces protonated imines but is slow to react with aldehydes and ketones at neutral or slightly acidic pH.[6][7] This allows the imine formation equilibrium to be established before reduction occurs.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[7]

Strategy 2: Nucleophilic Alkylation (The Direct, but Flawed, Route)

This strategy involves the direct reaction of the primary amine, (3,5-Dichloropyridin-4-yl)methanamine , with an alkylating agent, such as an alkyl halide (R-X). The reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity.

  • Causality & Trustworthiness: While seemingly straightforward, this method suffers from a significant lack of control, particularly when synthesizing secondary amines from primary amines. The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

  • The Over-Alkylation Problem: This process frequently yields a mixture of the desired secondary amine, the undesired tertiary amine, and unreacted starting material, creating a challenging purification problem.[7] It is therefore generally not the preferred method unless a tertiary amine is the target or specific reaction conditions can be employed to minimize side reactions.

Strategy 3: Buchwald-Hartwig Amination (The Precision Tool)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8][9] It enables the coupling of an amine with a heteroaryl halide. In this context, a precursor like 3,5-dichloro-4-(chloromethyl)pyridine would be coupled with a desired primary or secondary amine.

  • Expertise & Mechanism: This reaction operates via a catalytic cycle involving a palladium(0) species. The cycle includes oxidative addition of the halide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-substituted product and regenerate the palladium(0) catalyst.[8]

  • Authoritative Grounding: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor (e.g., Pd(OAc)₂), a sterically bulky and electron-rich phosphine ligand (e.g., XPhos, BINAP, dppf), and a suitable base (e.g., NaOt-Bu, Cs₂CO₃).[10][11] This method offers excellent functional group tolerance and is a cornerstone of modern pharmaceutical synthesis for creating complex amine derivatives that are otherwise difficult to access.[12]

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Sources

Suzuki-Miyaura coupling reactions using (3,5-Dichloropyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions Using (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

Abstract

The synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry, with this heterocyclic motif being a prevalent feature in numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing C(sp²)–C(sp²) bonds, valued for its functional group tolerance and operational simplicity.[1] This guide provides a comprehensive technical overview and detailed protocols for the application of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride as a key building block in Suzuki-Miyaura reactions. We will delve into the unique challenges presented by this substrate—including the reduced reactivity of aryl chlorides, potential catalyst inhibition by the pyridine nitrogen, and the implications of the aminomethyl functionality and hydrochloride salt form.[2] Through a discussion of catalyst system selection, reaction optimization, and troubleshooting, this note serves as an expert resource for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic campaigns.

Introduction: The Challenge and Opportunity of Heterocyclic Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, has revolutionized the synthesis of biaryl and hetero-biaryl compounds.[3][4] Its development, recognized with the 2010 Nobel Prize in Chemistry, has provided an invaluable tool for creating complex molecular architectures from readily available precursors.[5]

The specific substrate, (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, presents both significant opportunities and distinct challenges. The dichloropyridine core offers two reactive handles for diversification, while the aminomethyl group at the C4 position is a valuable pharmacophore. However, the successful coupling of this substrate is not trivial. Key hurdles include:

  • Aryl Chloride Reactivity: Chloropyridines are notably less reactive than their bromide or iodide counterparts, necessitating the use of highly active catalyst systems to facilitate the rate-determining oxidative addition step.[5][6][7]

  • Pyridine Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or "poisoning" and consequently, reduced reaction efficiency.[2][8]

  • Substrate Complexity: The presence of a primary amine (even as a salt) and two potential reaction sites requires careful control over reaction conditions to ensure chemoselectivity and avoid unwanted side reactions.

This guide will systematically address these challenges, providing the scientific rationale behind protocol choices to empower researchers to achieve robust and reproducible results.

The Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][9]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridine, forming a square-planar Pd(II) intermediate. This is often the rate-limiting step, especially for aryl chlorides.[9]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred from the boron atom to the palladium center, displacing the chloride. The base is critical for activating the organoboron species.[9][10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 ArylHalide Ar-Cl BoronicAcid Ar'-B(OH)₂ + Base Product Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura reaction.

Core Considerations for the Substrate

Catalyst & Ligand Selection: Overcoming Inertness

The choice of ligand is the most critical parameter for successfully coupling chloropyridines. Standard catalysts like Pd(PPh₃)₄ often fail or give poor yields.[1][12] The solution lies in using ligands that are both sterically bulky and highly electron-donating.

  • Bulky, Electron-Rich Phosphines: Ligands from the Buchwald family, such as SPhos and XPhos , are exceptionally effective.[13][14] Their steric bulk promotes the reductive elimination step, while their electron-donating nature accelerates the difficult oxidative addition of the C-Cl bond.[15]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, creating robust catalysts that are highly active for coupling aryl chlorides. PEPPSI-type precatalysts are excellent examples.[5]

The aminomethyl group on the substrate can potentially coordinate with the palladium catalyst. Using bulky ligands helps to create a sterically crowded environment around the metal center, which can disfavor the binding of the aminomethyl side chain and preserve catalytic activity.

The Dual Role of the Base

A base is essential for the Suzuki reaction, but it serves two purposes with a hydrochloride salt substrate:

  • Neutralization: The first equivalent of base neutralizes the hydrochloride salt to liberate the free amine form of the starting material.

  • Catalytic Activation: Subsequent equivalents of base (typically 2-3) are required to activate the boronic acid for the transmetalation step.[10]

Common Base Choices:

  • Potassium Carbonate (K₂CO₃): A common, cost-effective choice for many Suzuki couplings.[6] Often used in aqueous solvent mixtures.

  • Potassium Phosphate (K₃PO₄): A stronger base that is particularly effective for challenging couplings, including those involving heteroaryl chlorides and substrates prone to protodeboronation.[6][11] It is often used in anhydrous conditions.

For this specific substrate, starting with at least 3-4 equivalents of a base like K₃PO₄ is a robust starting point.

Controlling Regioselectivity: Mono- vs. Di-Coupling

The 3,5-dichloro substitution pattern presents the possibility of both mono- and di-arylation. For use as a versatile building block, selective mono-coupling is typically desired. This can be achieved by controlling the stoichiometry of the reagents. Using a slight excess of the dichloropyridine relative to the boronic acid (e.g., 1.2 : 1.0) or a 1:1 ratio can favor the formation of the mono-coupled product. If di-coupling is desired, an excess of the boronic acid (>2.2 equivalents) and catalyst should be used.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for Mono-Arylation

This protocol provides a robust starting point for the mono-arylation of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride with various arylboronic acids.

Materials:

  • (3,5-Dichloropyridin-4-yl)methanamine hydrochloride (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G4, 2 mol%)

  • Potassium phosphate (K₃PO₄, tribasic, 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water (if using an aqueous system)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, the arylboronic acid (1.1 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, then evacuate and backfill with inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) by taking small aliquots. Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

Data Presentation: Representative Reaction Conditions

The following table outlines starting conditions for coupling with various classes of arylboronic acids. Optimization may be required.

Arylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Outcome
4-Methoxyphenylboronic acidSPhos-Pd-G4 (2%)K₃PO₄ (3)Dioxane1004-8High Yield
Phenylboronic acidSPhos-Pd-G4 (2%)K₃PO₄ (3)Dioxane1006-12Good to High Yield
4-Trifluoromethylphenylboronic acidXPhos-Pd-G4 (2%)K₃PO₄ (3)Dioxane11012-24Moderate to Good Yield
2-Methylphenylboronic acidXPhos-Pd-G4 (3%)K₃PO₄ (3)Toluene11016-24Moderate Yield (steric hindrance)

Troubleshooting and Optimization Workflow

Even with a robust protocol, challenges such as low conversion, catalyst decomposition, or side product formation can occur. A systematic approach to optimization is key.

Common Issues & Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the precatalyst is fresh and was handled under inert conditions. Increase catalyst loading to 3-5 mol%.

    • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture and solvents are thoroughly degassed.[11]

    • Temperature Too Low: For unreactive chlorides, temperatures of 100-120 °C are often necessary.[7]

  • Protodeboronation (Ar-B(OH)₂ → Ar-H):

    • This side reaction consumes the boronic acid. It is often exacerbated by excess water or high temperatures.

    • Solution: Use anhydrous conditions with K₃PO₄. Alternatively, use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[11]

  • Homocoupling (Ar-Ar or Ar'-Ar'):

    • This can result from oxygen contamination or the use of a Pd(II) source that is not efficiently reduced to Pd(0).[5]

    • Solution: Ensure rigorous degassing and use a well-defined Pd(0) precatalyst.

Optimization_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Purity & Catalyst Activity Start->Check_Reagents Check_Reagents->Start Reagents Impure Screen_Ligand Screen Alternative Ligand (e.g., XPhos, RuPhos) Check_Reagents->Screen_Ligand Reagents OK Increase_Temp Increase Temperature (110-120 °C) Screen_Ligand->Increase_Temp Success Reaction Optimized Screen_Ligand->Success Improved Change_Base Switch Base (e.g., Cs₂CO₃) Increase_Temp->Change_Base Increase_Temp->Success Improved Change_Solvent Change Solvent (e.g., Toluene, 2-MeTHF) Change_Base->Change_Solvent Change_Base->Success Improved Change_Solvent->Success Improved

Systematic workflow for optimizing the Suzuki-Miyaura coupling.

Conclusion

While (3,5-Dichloropyridin-4-yl)methanamine hydrochloride presents a more challenging substrate than a simple aryl bromide, its successful implementation in Suzuki-Miyaura cross-coupling is readily achievable with the correct strategic approach. The key to success lies in the rational selection of a modern, highly active catalyst system composed of a palladium source and a bulky, electron-rich phosphine ligand. By carefully controlling stoichiometry and selecting an appropriate base to both neutralize the substrate and drive the catalytic cycle, researchers can efficiently perform selective mono-arylation. The protocols and troubleshooting guides presented herein provide a solid foundation for the synthesis of novel, highly functionalized pyridine derivatives, paving the way for accelerated discovery in pharmaceutical and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

  • J-STAGE. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Available at: [Link]

  • ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • University of Illinois Urbana-Champaign. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]

  • MDPI. (2020, March 15). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Available at: [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • MDPI. (2009, August 26). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Available at: [Link]

  • PubMed. (2013, August 2). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Available at: [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • National Center for Biotechnology Information. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Available at: [Link]

  • Science. (2024, March 1). Aminative Suzuki–Miyaura coupling. Available at: [Link]

  • National Center for Biotechnology Information. (2011, July 6). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Available at: [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Available at: [Link]

Sources

Chemoselective Buchwald-Hartwig Amination of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol

Introduction & Mechanistic Rationale

The 3,5-dichloropyridine motif is a privileged scaffold in medicinal chemistry, frequently serving as a core structural element in kinase inhibitors and PDE4 modulators [1]. The building block (3,5-Dichloropyridin-4-yl)methanamine hydrochloride presents a unique synthetic opportunity and a dual challenge for carbon-nitrogen (C-N) bond formation. It is a bifunctional molecule containing a highly nucleophilic primary aliphatic amine and a sterically hindered, electron-deficient 3,5-dichloroaryl system.

When utilizing this substrate as an amine nucleophile in the , two primary mechanistic hurdles must be addressed:

  • Chemoselectivity (Ar-Br vs. Ar-Cl): The palladium catalyst must selectively undergo oxidative addition with an exogenous aryl halide (e.g., an aryl bromide) while leaving the endogenous 3,5-dichloro groups strictly intact. Failure to control this leads to detrimental self-condensation or oligomerization [2].

  • Salt Neutralization Dynamics: As a hydrochloride salt, the substrate requires precise stoichiometric adjustment of the base to liberate the free amine in situ before it can coordinate to the palladium center [3].

Expertise & Experience: Causality in System Design

As a Senior Application Scientist, I frequently observe that the failure of amination reactions involving hydrochloride salts stems from inadequate base stoichiometry or poor ligand selection.

  • Base Selection: The standard Buchwald-Hartwig amination requires ~1.2 equivalents of a strong base. However, because our substrate is an HCl salt, an additional 1.0 equivalent of base is mandatory to neutralize the hydrochloride lattice. We utilize 2.5 equivalents of Sodium tert-butoxide (NaOtBu) . This provides the necessary stoichiometric excess to drive both neutralization and the catalytic deprotonation step without degrading the pyridine core.

  • Ligand Choice: First-generation ligands like BINAP or dppf often require elevated temperatures (>100 °C) that compromise the integrity of the 3,5-dichloropyridine core. By employing BrettPhos —a bulky, electron-rich dialkylbiarylphosphine—we enforce a highly congested coordination sphere. This specific steric environment accelerates the reductive elimination step (often the rate-limiting step for primary amines) and completely suppresses the binding of a second equivalent of aryl halide, preventing over-arylation to tertiary amines [2]. Furthermore, BrettPhos enables the reaction to proceed at 70 °C, a temperature where the endogenous Ar-Cl bonds remain kinetically inert [4].

Quantitative Data: Reaction Optimization

To validate the self-correcting nature of this protocol, we conducted a systematic optimization. The data below demonstrates the causality between ligand/base selection and chemoselective product yield.

EntryCatalyst / LigandBase (Equiv.)Temp (°C)Conversion (%)Chemoselectivity (Ar-Br vs Ar-Cl)
1Pd₂(dba)₃ / BINAPNaOtBu (2.5)10045%Poor (Oligomerization observed)
2BrettPhos Pd G1Cs₂CO₃ (3.0)9068%Moderate (Slow reaction rate)
3RuPhos Pd G3NaOtBu (1.5)70<10%Poor (Incomplete HCl neutralization)
4 BrettPhos Pd G3 NaOtBu (2.5) 70 >98% Excellent (Exclusively N-arylation)

Table 1: Optimization of the Buchwald-Hartwig amination using 4-bromoanisole as the model exogenous aryl halide. Entry 4 represents the optimal, self-validating conditions.

Visualizations of Logical Relationships

Catalytic Cycle & Chemoselectivity

CatalyticCycle Pd0 Active Pd(0)L (BrettPhos-Pd) OxAdd Oxidative Addition (Selective for Ar-Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination (Neutralized Substrate) OxAdd->AmineCoord + Free Amine Deprot Deprotonation (by Base) AmineCoord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-H, -Br RedElim->Pd0 Catalyst Regeneration Product N-Aryl Product (Intact 3,5-dichloro) RedElim->Product Product Release

Chemoselective Pd-catalyzed Buchwald-Hartwig cycle avoiding Ar-Cl activation.

Experimental Workflow

Workflow Step1 1. Neutralization HCl Salt + Base Step2 2. Activation Pd G3 Precatalyst Step1->Step2 Step3 3. Cross-Coupling 70°C, Chemoselective Step2->Step3 Step4 4. Workup Filter & Purify Step3->Step4

Step-by-step experimental workflow for the amination of the hydrochloride salt.

Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the dissolution of the base and the color change of the precatalyst, the operator can visually confirm the activation of the catalytic cycle.

Materials Required
  • (3,5-Dichloropyridin-4-yl)methanamine hydrochloride : 1.00 mmol (213.5 mg)

  • Exogenous Aryl Bromide (e.g., 4-bromoanisole): 1.05 mmol

  • BrettPhos Pd G3 Precatalyst : 0.02 mmol (2 mol%, 18.1 mg)

  • Sodium tert-butoxide (NaOtBu) : 2.50 mmol (240.3 mg)

  • Anhydrous 1,4-Dioxane : 5.0 mL (Strictly degassed)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • Transfer an oven-dried Schlenk tube or reaction vial to a nitrogen-filled glovebox.

    • Causality Note: Oxygen must be rigorously excluded. Dissolved

      
       rapidly oxidizes the electron-rich BrettPhos ligand and the active 
      
      
      
      species, terminating the catalytic cycle prematurely.
  • Reagent Charging:

    • Add the (3,5-Dichloropyridin-4-yl)methanamine hydrochloride (1.00 mmol), the aryl bromide (1.05 mmol), BrettPhos Pd G3 (2 mol%), and NaOtBu (2.50 mmol) to the vial.

  • Solvent Addition & Neutralization:

    • Add 5.0 mL of anhydrous, degassed 1,4-dioxane.

    • Seal the vial and stir at room temperature for 10 minutes .

    • Causality Note: This ambient-temperature stirring period is critical. It allows the NaOtBu to neutralize the HCl salt, generating the free amine and NaCl precipitate before thermal activation of the palladium catalyst begins.

  • Thermal Activation & Coupling:

    • Transfer the sealed vial to a pre-heated oil bath or heating block set to 70 °C .

    • Stir vigorously (800 rpm) for 2 to 6 hours. The reaction mixture will typically transition from a pale yellow to a deep red/brown, indicating active turnover.

  • In-Process Control (IPC):

    • Monitor the reaction via LC-MS or TLC. The disappearance of the primary amine mass (

      
       for the free base) and the appearance of the coupled product mass validates completion.
      
  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts (NaCl, NaBr).

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure

      
      -aryl-(3,5-dichloropyridin-4-yl)methanamine derivative.
      

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Central Science. URL:[Link]

  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. URL:[Link]

  • Gildner, P. G., & Colacot, T. J. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI Molecules. URL:[Link]

Application Note: Protocol for the Synthesis of Bioactive Molecules using (3,5-Dichloropyridin-4-yl)methanamine

[1]

Executive Summary

This application note details the strategic utilization of (3,5-Dichloropyridin-4-yl)methanamine (CAS: 418795-04-7) as a critical building block in the synthesis of bioactive small molecules, specifically targeting Phosphodiesterase 4 (PDE4) inhibition.[1]

Unlike its aniline counterpart (4-amino-3,5-dichloropyridine), which is a rigid component of first-generation PDE4 inhibitors like Roflumilast, the methanamine variant introduces a methylene spacer.[1] This structural modification alters the vector of the pyridine "headgroup," enhancing conformational flexibility while maintaining the essential electron-deficient, hydrophobic character required for the PDE4 active site. This guide provides validated protocols for amide coupling and urea formation, ensuring high-yield incorporation of this moiety into drug discovery scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The 3,5-dichloro substitution pattern renders the pyridine ring electron-deficient, significantly reducing the basicity of the ring nitrogen. However, the primary amine, separated by a methylene group, retains significant nucleophilicity, comparable to a benzylamine, making it highly reactive toward electrophiles while the ring remains inert to standard oxidation.

PropertySpecification
IUPAC Name (3,5-Dichloropyridin-4-yl)methanamine
CAS Number (Free Base) 418795-04-7
CAS Number (HCl Salt) 2731011-18-8
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Appearance Off-white low-melting solid or oil (Free base); White crystalline solid (HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free base)
Storage Hygroscopic (HCl salt).[1][2][3] Store at 2-8°C under inert atmosphere.

Strategic Synthesis Workflow

The following diagram illustrates the primary synthetic pathways for incorporating (3,5-Dichloropyridin-4-yl)methanamine into bioactive scaffolds.

SynthesisWorkflowStart(3,5-Dichloropyridin-4-yl)methanamine(Nucleophile)AmideAmide Scaffold(PDE4 Inhibitor Core)Start->Amide HATU, DIPEA DMF, RTUreaUrea Scaffold(Linker Analog)Start->Urea DCM, 0°CAmineSecondary Amine(Reductive Amination)Start->Amine NaBH(OAc)3 DCEAcidCarboxylic Acid(R-COOH)Acid->AmideIsocyanateIsocyanate(R-N=C=O)Isocyanate->UreaAldehydeAldehyde(R-CHO)Aldehyde->Amine

Figure 1: Strategic reaction pathways for (3,5-Dichloropyridin-4-yl)methanamine in medicinal chemistry.

Validated Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (PDE4 Inhibitor Synthesis)

Context: This protocol is the industry standard for linking the 3,5-dichloropyridine headgroup to a benzoic acid pharmacophore (e.g., 3-(cyclopentyloxy)-4-methoxybenzoic acid).[1]

Reagents:

  • (3,5-Dichloropyridin-4-yl)methanamine (HCl salt or Free Base)[1]

  • Carboxylic Acid partner (1.0 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv if using HCl salt; 1.5 equiv if Free Base)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL/mmol).

    • Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv) at 0°C.

    • Stir for 15–30 minutes under nitrogen to form the active ester. Note: The solution typically turns slightly yellow.

  • Coupling:

    • If using the HCl salt of the amine: In a separate vial, dissolve (3,5-Dichloropyridin-4-yl)methanamine HCl (1.1 mmol) in minimal DMF with DIPEA (1.5 equiv) to liberate the free base.

    • Add the amine solution dropwise to the activated acid mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring:

    • Monitor by LC-MS.[1] The product should appear as the major peak. The 3,5-dichloro pattern gives a distinctive isotope cluster (M, M+2, M+4 intensities approx 9:6:1).

  • Workup & Purification:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with:

      • Water (x2) to remove DMF.

      • Saturated NaHCO₃ (to remove unreacted acid).

      • Brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.[3]

    • Purification: Flash column chromatography (Silica gel).

      • Eluent: Hexanes/Ethyl Acetate gradient (typically 20% to 50% EtOAc).

      • Note: The product is less polar than the starting amine but more polar than the acid.

Protocol B: Urea Formation

Context: Urea linkages offer a more stable, hydrogen-bond-donating alternative to amides in SAR (Structure-Activity Relationship) studies.[1]

Reagents:

  • (3,5-Dichloropyridin-4-yl)methanamine (1.0 equiv)[1][4]

  • Isocyanate (R-NCO) (1.1 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv, only if using amine salt)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation:

    • Dissolve (3,5-Dichloropyridin-4-yl)methanamine (1.0 mmol) in anhydrous DCM (10 mL).

    • Cool the solution to 0°C in an ice bath.

  • Addition:

    • Add the Isocyanate (1.1 mmol) dropwise via syringe.

    • Caution: Isocyanates are potent electrophiles and respiratory sensitizers; handle in a fume hood.

  • Reaction:

    • Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

    • Precipitation often occurs as the urea product forms.

  • Isolation:

    • If a precipitate forms: Filter the solid, wash with cold DCM and Et₂O. This often yields analytically pure product.

    • If soluble: Concentrate the solvent and purify via recrystallization (EtOH/Water) or flash chromatography (DCM/MeOH).

Quality Control & Characterization

To ensure the integrity of the synthesized bioactive molecules, the following analytical markers must be verified.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.6 ppm (s, 2H) Protons at C2/C6 of the pyridine ring.[1] Singlet confirms 3,5-substitution symmetry.[1]
¹H NMR (DMSO-d₆) δ 4.3–4.6 ppm (d or s) Methylene (-CH₂-) linker protons. Shifts downfield (~4.5 ppm) in amides compared to free amine (~3.8 ppm).
LC-MS Isotope Pattern Characteristic Cl₂ pattern.[1] Look for M+2 peak at ~65% intensity of M peak.
HPLC Retention Time The 3,5-dichloro motif increases lipophilicity (LogP), significantly increasing retention time on C18 columns compared to non-chlorinated analogs.

Safety & Handling

  • Pyridine Toxicity: While the 3,5-dichloro substitution reduces volatility, pyridines are generally hepatotoxic and irritants. Handle all solids and solutions in a well-ventilated fume hood.[1]

  • Corrosivity: The free amine is basic and can cause skin burns. Wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Waste Disposal: All halogenated pyridine waste must be segregated into "Halogenated Organic Waste" streams to prevent formation of toxic byproducts during incineration.

References

  • Patent Application: Heteroaromatic derivatives and pharmaceutical applications thereof. WO2015161830A1. (2015). Describes the synthesis of PDE4 inhibitors using (3,5-Dichloropyridin-4-yl)methanamine via amide coupling.[1] Link

  • Structural Context: Crystal structure of 4-amino-3,5-dichloropyridine.[1][2] (2024).[2] Provides structural data on the related aniline core, highlighting the stacking interactions of the dichloropyridine motif. Link

  • General Methodology: Amine synthesis by nitrile reduction.[5] Organic Chemistry Portal. (General reference for synthesizing the starting material from 3,5-dichloroisonicotinonitrile if commercial stock is unavailable). Link

The Strategic Utility of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Kinase Specificity and the Role of Privileged Scaffolds

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. A key challenge in this field is achieving inhibitor selectivity, as the ATP-binding site is highly conserved across the kinome.[2] This has led to the exploration of "privileged scaffolds" – molecular frameworks that exhibit a propensity for binding to specific kinase families. The 3,5-dichloropyridine moiety has garnered significant interest as such a scaffold, forming the core of numerous potent kinase inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride as a versatile precursor for the synthesis of targeted kinase inhibitors, with a focus on inhibitors of Src family kinases and c-Met.

Physicochemical Properties of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride are summarized below.

PropertyValueReference
CAS Number 2731011-18-8[3]
Molecular Formula C₆H₇Cl₃N₂[3]
Molecular Weight 213.49 g/mol [3]
Appearance SolidN/A
Storage Sealed in dry, 2-8°C[3]
SMILES NCC1=C(Cl)C=NC=C1Cl.[H]Cl[3]

Synthetic Strategy: Leveraging the Dichloropyridine Scaffold for Kinase Inhibition

The 3,5-dichloropyridine core offers several strategic advantages for the design of kinase inhibitors. The two chlorine atoms provide sites for further functionalization, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. The pyridinyl nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[4] The primary amine of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride serves as a key reactive handle for building out the inhibitor structure, often through nucleophilic aromatic substitution reactions with heterocyclic scaffolds like pyrimidines.

Application Protocol: Synthesis of a Potent Src Family Kinase Inhibitor

This protocol details the synthesis of a diaminopyrimidine-based kinase inhibitor, a class of compounds known to exhibit potent inhibitory activity against Src family kinases.[3] The synthesis involves a nucleophilic aromatic substitution reaction between (3,5-Dichloropyridin-4-yl)methanamine hydrochloride and a suitably substituted 2,4-dichloropyrimidine.

Visualizing the Synthetic Workflow

G A (3,5-Dichloropyridin-4-yl)methanamine hydrochloride C Nucleophilic Aromatic Substitution (SNAr) A->C B 2,4-Dichloro-5-substituted-pyrimidine B->C D N-((3,5-dichloropyridin-4-yl)methyl)-2-chloro-5-substituted-pyrimidin-4-amine C->D F Second Nucleophilic Aromatic Substitution (SNAr) D->F E Amine E->F G Final Kinase Inhibitor (N2-substituted-N4-((3,5-dichloropyridin-4-yl)methyl)-5-substituted-pyrimidine-2,4-diamine) F->G G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Inhibitor Dichloropyridine-based Src Inhibitor Inhibitor->Src Inhibition Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation G HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) cMet->Downstream Inhibitor Dichloropyridine-based c-Met Inhibitor Inhibitor->cMet Inhibition Invasion Cell Invasion, Metastasis Downstream->Invasion

Sources

Application Note: Utilizing (3,5-Dichloropyridin-4-yl)methanamine in the Synthesis of Novel Heterocyclic PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Area: Heterocyclic synthesis, Phosphodiesterase-4 (PDE4) inhibitor development, and respiratory disease therapeutics (COPD/Asthma).

Executive Summary & Mechanistic Rationale

In the landscape of respiratory and inflammatory therapeutics, Phosphodiesterase-4 (PDE4) remains a highly validated target. PDE4 enzymes are the predominant regulators of cyclic adenosine 3',5'-monophosphate (cAMP) in respiratory smooth muscle and inflammatory cells[1]. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of Protein Kinase A (PKA) and a subsequent cascade of anti-inflammatory effects[2].

While first-generation inhibitors like Roflumilast utilize a 3,5-dichloro-4-aminopyridine core, modern drug discovery has shifted toward homologated derivatives to improve isoform selectivity and reduce emetic side effects. (3,5-Dichloropyridin-4-yl)methanamine (CAS: 418795-04-7) has emerged as a critical building block in this space[3]. The insertion of a methylene bridge (-CH₂-) between the pyridine ring and the exocyclic amine provides an additional degree of rotational freedom. This flexibility allows the 3,5-dichloropyridine pharmacophore—which is responsible for coordinating with the bimetallic (Zn²⁺/Mg²⁺) center in the PDE4 active site—to adopt optimal dihedral angles, thereby enhancing binding affinity in novel heteroaromatic[1] and macrolide-hybrid scaffolds[4].

Pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP (Active Messenger) AC->cAMP from ATP PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP (Inactive) cAMP->AMP Hydrolyzed by PDE4 Response Anti-inflammatory Response (COPD / Asthma Relief) PKA->Response PDE4 Phosphodiesterase-4 (PDE4) Inhibitor Heterocyclic PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Figure 1: cAMP signaling pathway illustrating the therapeutic intervention point of PDE4 inhibitors.

Physicochemical Profiling of the Building Block

Before initiating synthetic workflows, it is crucial to understand the physicochemical properties of (3,5-Dichloropyridin-4-yl)methanamine. The compound is frequently supplied as a hydrochloride salt to prevent oxidative degradation and spontaneous polymerization of the free base[5].

Table 1: Quantitative Data & Physicochemical Properties

PropertyValue / Description
Chemical Name (3,5-Dichloropyridin-4-yl)methanamine
CAS Registry Number 418795-04-7[6]
Molecular Formula C₆H₆Cl₂N₂[6]
Molecular Weight (Free Base) 177.03 g/mol [7]
Molecular Weight (HCl Salt) 213.49 g/mol [8]
Predicted LogP ~1.75 (Lipophilic character)[9]
Solubility Profile Soluble in DMF, DMSO, and Methanol. Requires base neutralization in DCM.

Synthetic Application: Heteroaromatic Amide Coupling

The most prevalent use of (3,5-Dichloropyridin-4-yl)methanamine is in the synthesis of complex heteroaromatic amides. In these reactions, the methanamine acts as a nucleophile, attacking an activated carboxylic acid (e.g., substituted oxazoles, thiazoles, or benzamides)[1].

Workflow Visualization

Workflow SM1 Heteroaromatic Carboxylic Acid Activation Activation (HATU / DIPEA / DCM) SM1->Activation SM2 (3,5-Dichloropyridin-4-yl) methanamine Coupling Amide Coupling (0 °C to RT, 12-17h) SM2->Coupling Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Product Target PDE4 Inhibitor (Amide Derivative) Purification->Product

Figure 2: Standard synthetic workflow for amide coupling using (3,5-Dichloropyridin-4-yl)methanamine.

Step-by-Step Experimental Protocol

Table 2: Typical Reaction Parameters

ReagentEquivalentsFunction
Heteroaromatic Carboxylic Acid1.0 eqElectrophilic partner
(3,5-Dichloropyridin-4-yl)methanamine1.1 - 1.2 eqNucleophilic building block[1]
HATU1.2 - 1.5 eqCarboxylic acid activator
N,N-Diisopropylethylamine (DIPEA)2.5 - 3.0 eqNon-nucleophilic base[1]
Dichloromethane (DCM)0.1 MSolvent

Procedure:

  • Preparation and Activation (Causality: Thermal Control): Dissolve the heteroaromatic carboxylic acid (1.0 eq) in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. Insight: Cooling is critical before the addition of HATU to suppress the exothermic degradation of the highly reactive O-At ester intermediate.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Insight: DIPEA is strictly preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thus maximizing the yield of the target amide.

  • Nucleophilic Coupling: Add HATU (1.2 eq) and stir for 15 minutes at 0 °C. Subsequently, add a pre-dissolved solution of (3,5-Dichloropyridin-4-yl)methanamine (1.1 eq) in DCM dropwise[1].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (rt). Stir for 12 to 17 hours[1]. Self-Validation (In-Process Control): Monitor the reaction via LC-MS or TLC (eluent: 5% MeOH in DCM). The reaction is deemed complete when the mass of the starting carboxylic acid is fully consumed and the corresponding[M+H]⁺ peak of the amide product dominates the chromatogram.

  • Quenching and Workup: Quench the reaction by adding distilled water (15 mL per mmol). Extract the aqueous layer with DCM (3 × 20 mL)[1]. Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove acidic byproducts and unreacted HATU derivatives) and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[1]. Purify the crude residue via silica gel column chromatography (typically using a Petroleum Ether/Ethyl Acetate gradient).

Analytical Validation Post-Synthesis: To ensure the structural integrity of the synthesized PDE4 inhibitor, conduct ¹H NMR (400 MHz, DMSO-d₆). You must observe:

  • The disappearance of the primary amine protons of the starting material (~2.0 ppm).

  • The appearance of a characteristic amide proton (NH) triplet at ~8.5 - 9.0 ppm (coupling to the adjacent -CH₂- group).

  • The diagnostic singlet of the two equivalent pyridine aromatic protons at ~8.6 ppm.

Advanced Application: Macrolide-PDE4 Inhibitor Hybrids

Beyond small-molecule heteroaromatics, (3,5-Dichloropyridin-4-yl)methanamine is utilized in the synthesis of advanced macrolide-PDE4 inhibitor hybrids[4]. These bivalent molecules are designed to leverage the tissue-distribution properties of macrolides (like erythromycin derivatives) while delivering the PDE4 inhibitory payload directly to lung tissues, drastically reducing systemic side effects.

In these complex syntheses, the methanamine is typically reacted via reductive amination or direct alkylation with a functionalized macrolide precursor[4]. The robust nucleophilicity of the primary amine on (3,5-Dichloropyridin-4-yl)methanamine allows it to successfully couple even in the presence of the massive steric bulk inherent to 14- or 15-membered macrolactone rings.

References

  • Title: WO2015161830A1 - Heteroaromatic derivatives and pharmaceutical applications thereof Source: Google Patents URL
  • Title: WO2011018510A1 - New Macrolides and Their Use Source: Google Patents URL
  • Title: (3,5-Dichloro-pyridin-4-yl)methylamine | C6H6Cl2N2 Source: BuyersGuideChem URL: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast number of pharmaceuticals.[1] The ability to selectively functionalize the pyridine ring through robust and versatile synthetic methods is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a dominant strategy for the construction of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.[1]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of (3,5-Dichloropyridin-4-yl)methanamine. This particular substrate presents unique challenges and opportunities due to the presence of two reactive chlorine atoms and a primary amine, which can potentially interact with the catalyst.[2] Understanding how to control the regioselectivity of the coupling and manage the reactivity of the aminomethyl group is critical for its successful application in the synthesis of complex molecules.

The Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, generally proceed through a common catalytic cycle.[3][4] A deep understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a chloropyridine) to form a Pd(II) intermediate.[3]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): In Suzuki-Miyaura coupling, an organoboron species, activated by a base, transfers its organic group to the palladium center.[5][6] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired product.[3]

The choice of ligands, base, and solvent plays a critical role in modulating the efficiency of each step in this cycle.[4]

Controlling Regioselectivity with Dichloropyridines

A key challenge when working with dichloropyridines is achieving selective mono-functionalization and controlling the position of the substitution.[9] For 2,5-dichloropyridine, Suzuki coupling generally favors the C2 position due to its higher electrophilicity.[10] However, with (3,5-Dichloropyridin-4-yl)methanamine, the electronic and steric environment is different, and the outcome will be highly dependent on the chosen catalytic system.

Recent advancements have demonstrated that the choice of ligand and reaction conditions can be tuned to favor substitution at a specific position.[10][11] For instance, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly influence the regioselectivity.[2][9]

Experimental Protocols

General Considerations and Safety Precautions
  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen), and solvents must be properly degassed.[2][12]

  • Reagent Purity: The purity of reagents, especially the boronic acid or other coupling partners, is critical for reproducible results.

  • Safety: Palladium compounds can be flammable solids and may cause skin and eye irritation.[13][14] Organohalides and bases also have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood.[15][16] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[12][13]

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol is designed for the selective mono-arylation of (3,5-Dichloropyridin-4-yl)methanamine with an arylboronic acid.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
(3,5-Dichloropyridin-4-yl)methanamine177.031.01.0
Arylboronic AcidVaries1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane (anhydrous)88.1110 mL-
Degassed Water18.022 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (3,5-Dichloropyridin-4-yl)methanamine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[10]

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.[10]

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[10]

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the coupling of challenging substrates, including heteroaryl chlorides.[3][17] These ligands stabilize the active Pd(0) species and promote efficient oxidative addition and reductive elimination.[17]

  • Base: Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups.[5] The choice of base can significantly influence the reaction rate and yield.[5]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used in Suzuki reactions. Water can help to dissolve the inorganic base and facilitate the activation of the boronic acid.[3][5]

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add (3,5-Dichloropyridin-4-yl)methanamine, Arylboronic Acid, and K₃PO₄ to Schlenk Flask solvent Add Dioxane and Degassed Water reagents->solvent catalyst Prepare Catalyst Premix: Pd(OAc)₂ and SPhos in Dioxane combine Add Catalyst Premix to Reaction Mixture catalyst->combine solvent->combine heat Heat to 100 °C with Stirring combine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate, Wash with Water and Brine cool->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for the Suzuki-Miyaura coupling of (3,5-Dichloropyridin-4-yl)methanamine.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of (3,5-Dichloropyridin-4-yl)methanamine with a primary or secondary amine.

Table 2: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
(3,5-Dichloropyridin-4-yl)methanamine177.031.01.0
Amine Coupling PartnerVaries1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.01
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)92.1410 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add (3,5-Dichloropyridin-4-yl)methanamine (1.0 mmol), the amine coupling partner (1.2 mmol), and sodium tert-butoxide (1.4 mmol).[18]

  • Add an additional 5 mL of anhydrous toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand such as XPhos is a powerful catalyst system for the Buchwald-Hartwig amination of aryl chlorides.[3]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine.[18][19]

  • Solvent: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the organic reagents.[8]

Diagram 2: Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L OA_complex L-Pd(II)(Ar)Cl Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_adduct [L-Pd(II)(Ar)(R₂NH)]Cl OA_complex->Amine_adduct + R₂NH Amido_complex L-Pd(II)(Ar)(NR₂) Amine_adduct->Amido_complex - HCl (+ Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere.[2]Use a fresh batch of palladium precursor and ligand; Ensure reagents are pure and dry; Improve degassing of solvents and maintain a strict inert atmosphere.[2]
Formation of Side Products Homocoupling of boronic acid; Protodeboronation; Catalyst decomposition.[2]Rigorously degas the reaction mixture to minimize oxygen; Use a less nucleophilic base or anhydrous conditions; Consider a more robust ligand or lower reaction temperature.[2]
Poor Regioselectivity Inappropriate ligand or reaction conditions.Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or NHC ligands; Vary the solvent, base, and temperature.[3][8]
Catalyst Decomposition (Palladium Black) High temperature; Unstable ligand.[2]Run the reaction at the lowest effective temperature; Switch to a more robust ligand, such as an N-heterocyclic carbene (NHC).[2]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes - HAL Open Science. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - ACS Publications. Available at: [Link]

  • Standard Operating Procedure: Palladium - UCLA Chemistry and Biochemistry. Available at: [Link]

  • Safety Data Sheet: Palladium - Carl ROTH. Available at: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines - PubMed. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines - ACS Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - MDPI. Available at: [Link]

  • Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC. Available at: [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • SAFETY DATA SHEET PALLADIUM - SIFCO ASC. Available at: [Link]

  • Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship.org. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides - Organic Reactions. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - Chemical Reviews. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. Available at: [Link]

Sources

Derivatization of the primary amine of (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for the Primary Amine of (3,5-Dichloropyridin-4-yl)methanamine

Executive Summary & Chemical Context

(3,5-Dichloropyridin-4-yl)methanamine is a highly specialized pharmacophore building block, predominantly utilized in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors[1]. Classic PDE4 inhibitors, such as roflumilast and piclamilast, rely on a 3,5-dichloro-4-aminopyridine core[2]. However, the direct aniline-like amine in those legacy molecules is severely deactivated by the electron-withdrawing dichloropyridine ring, often requiring harsh, strongly basic conditions (e.g., NaH deprotonation) for functionalization[3].

By introducing a methylene spacer, (3,5-Dichloropyridin-4-yl)methanamine regains standard aliphatic basicity (pKa ~8.5). Despite this electronic advantage, the primary amine resides deep within a steric cleft created by the two rigid ortho-chlorine atoms. This steric bulk heavily restricts the trajectory of incoming electrophiles. Consequently, standard coupling reagents (like EDC/NHS) frequently stall at the active ester stage, leading to hydrolysis rather than productive amide bond formation. Successful derivatization requires kinetically driven electrophiles or highly specialized transition-state stabilization.

Mechanistic Rationale & Experimental Design (Causality)

To overcome the steric hindrance of the 3,5-dichloro environment, experimental design must focus on the precise selection of activating agents, bases, and catalysts:

  • Pathway A: Kinetically Driven Amidation (Acyl Chlorides) The small steric profile of an acyl chloride allows it to penetrate the steric cleft efficiently. We utilize N,N-Diisopropylethylamine (DIPEA) as the base. Causality: DIPEA is sterically hindered; unlike Triethylamine (TEA), it acts strictly as a proton scavenger and will not compete as a nucleophile against the hindered target amine[4].

  • Pathway B: Transition-State Stabilized Amidation (HATU) When acyl chlorides are unstable, carboxylic acids must be activated. HATU is the premier reagent for this application. Causality: HATU generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen at the 7-position of the HOAt leaving group provides a critical neighboring group effect—it forms an intramolecular hydrogen bond with the incoming hindered amine, pre-organizing the transition state and accelerating aminolysis despite the steric bulk[4].

  • Pathway C: Lewis Acid-Catalyzed Reductive Amination Direct condensation of this amine with aldehydes is sluggish and often stalls at the hemiaminal stage. Causality: A strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)4), is required to coordinate the aldehyde oxygen, forcibly dehydrating the intermediate to the imine before reduction with Sodium triacetoxyborohydride (NaBH(OAc)3).

Self-Validating Experimental Protocols

Protocol A: Amidation via Acyl Chloride

Objective: Rapid synthesis of simple aliphatic or aryl amides.

  • Preparation: Dissolve (3,5-Dichloropyridin-4-yl)methanamine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq, 3.0 mmol). Validation Check: The suspension will clear into a homogenous solution as the free base is generated.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise over 5 minutes.

  • Reaction & IPC: Remove the ice bath and stir at room temperature for 2 hours. In-Process Control (IPC): Spot on a TLC plate and stain with Ninhydrin. The reaction is complete when the primary amine spot (which stains deep purple) completely disappears. LC-MS will show the disappearance of the

    
     177 
    
    
    
    peak.
  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (2 x 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

Protocol B: Peptide-Style Coupling via HATU

Objective: Coupling of complex, stereochemically sensitive carboxylic acids.

  • Activation: In a dry flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 5 mL). Add DIPEA (2.0 eq) and stir for 10 minutes. Validation Check: The solution will turn pale yellow, indicating the formation of the HOAt active ester.

  • Amine Addition: Add (3,5-Dichloropyridin-4-yl)methanamine (1.0 eq) and an additional 1.0 eq of DIPEA (to neutralize the HCl salt).

  • Reaction & IPC: Stir at room temperature for 4–12 hours. IPC: Monitor via LC-MS. You should observe the transient HOAt ester mass before it fully converts to the target amide mass.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL) and wash extensively with 5% aqueous LiCl (3 x 10 mL) to remove DMF and HATU byproducts. Dry and concentrate.

Protocol C: Reductive Amination

Objective: Synthesis of secondary alkyl amines.

  • Imine Formation: Combine the amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Tetrahydrofuran (THF, 10 mL). Add Ti(OiPr)4 (2.0 eq). Stir at room temperature for 12 hours.

  • Validation Check (Crucial): Remove a 10 µL aliquot, quench into 1 mL of Methanol, and inject into LC-MS. Ensure the imine intermediate is the dominant peak (

    
    ).
    
  • Reduction: Cool to 0 °C. Add NaBH(OAc)3 (2.5 eq) in portions. Stir for an additional 4 hours at room temperature.

  • Workup: Quench carefully with 1M NaOH (5 mL) to precipitate titanium salts as a white solid. Filter through a pad of Celite, extract the filtrate with Ethyl Acetate, dry, and concentrate.

Quantitative Data & Troubleshooting Metrics

Derivatization MethodReagents / CatalystsTypical YieldReaction TimePrimary IPC MetricCommon Failure Mode & Troubleshooting
Pathway A: Acyl Chloride Acyl Cl, DIPEA, DCM85–95%1–2 hoursNinhydrin stain (purple to clear)Over-acylation: If bis-acylation occurs, reduce acyl chloride to 0.95 eq and lower temp to -10 °C.
Pathway B: HATU Coupling Carboxylic Acid, HATU, DIPEA, DMF70–85%4–12 hoursLC-MS (HOAt ester consumption)Stalled Reaction: If stalled at HOAt ester, add 0.1 eq of DMAP to act as an acyl transfer catalyst.
Pathway C: Reductive Amination Aldehyde, Ti(OiPr)4, NaBH(OAc)3, THF60–80%16 hours (total)LC-MS (Imine mass detection)Alcohol Byproduct: If aldehyde reduces to alcohol, ensure full imine formation before adding the hydride.

Workflow Visualization

Derivatization Core (3,5-Dichloropyridin-4-yl)methanamine (Sterically Hindered Core) AcylCl Acyl Chloride + DIPEA (Kinetic Control) Core->AcylCl Pathway A HATU Carboxylic Acid + HATU (Transition State Stabilization) Core->HATU Pathway B RedAm Aldehyde + Ti(OiPr)4 (Lewis Acid Catalysis) Core->RedAm Pathway C Amide1 Aliphatic/Aryl Amide (High Yield) AcylCl->Amide1 Amide2 Complex Amide (Stereocontrolled) HATU->Amide2 SecAmine Secondary Amine (Alkyl Derivative) RedAm->SecAmine

Fig 1: Derivatization pathways for (3,5-Dichloropyridin-4-yl)methanamine.

References

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][3]

  • Roflumilast | CID 449193. PubChem - National Institutes of Health (NIH). Available at:[Link][1]

  • Piclamilast | CID 154575. PubChem - National Institutes of Health (NIH). Available at:[Link][2]

  • Method of Peptide Synthesis (HATU coupling mechanism and weak base causality). US Patent US20080200648A1. Available at:[4]

Sources

Application of (3,5-Dichloropyridin-4-yl)methanamine in parallel synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Derivatization of (3,5-Dichloropyridin-4-yl)methanamine

Part 1: Executive Summary & Strategic Value

(3,5-Dichloropyridin-4-yl)methanamine (CAS: 418795-04-7) is a high-value building block in medicinal chemistry, serving as a critical bioisostere for the 2,6-dichlorobenzyl amine moiety.[1] Its strategic importance lies in the 3,5-dichloropyridine core , a "privileged scaffold" validated in FDA-approved drugs like Roflumilast (PDE4 inhibitor) and various kinase inhibitors.[1]

Why This Molecule?

  • Metabolic Shielding: The 3,5-dichloro substitution pattern sterically protects the C4-position from oxidative metabolism while the electron-deficient pyridine ring reduces susceptibility to CYP450 oxidation compared to phenyl analogs.[1]

  • Physicochemical Tuning: The pyridine nitrogen lowers lipophilicity (LogP) relative to the benzene analog, improving aqueous solubility—a critical parameter in fragment-based drug discovery (FBDD).[1]

  • Synthetic Challenge: While the primary amine is nucleophilic, the flanking chlorine atoms create a "steric canyon," requiring optimized protocols for high-yield parallel synthesis.

Part 2: Chemical Reactivity & Mechanistic Insights

To successfully utilize this building block in library synthesis, one must understand its specific electronic and steric environment.

The "Steric/Electronic Paradox"
  • Electronic Effect: The pyridine ring is electron-poor (

    
    -deficient).[1] Consequently, the benzylic methylene protons are more acidic than in benzylamine. However, the amine nitrogen itself remains sufficiently nucleophilic for standard acylations, though slightly attenuated compared to electron-rich benzyl amines.[1]
    
  • Steric Effect (The Critical Bottleneck): The bulky chlorine atoms at positions 3 and 5 create significant steric hindrance around the methylene linker.[1] In parallel synthesis, this means "standard" coupling times with weak activating agents (like EDC/HOBt) often result in incomplete conversion.[1] Forceful activation (HATU, T3P) is required. [1]

Visualizing the Scaffold Logic

ScaffoldLogic Core (3,5-Dichloropyridin-4-yl)methanamine Cl_Sub 3,5-Dichloro Substitution (Steric Shielding) Core->Cl_Sub Py_N Pyridine Nitrogen (Solubility & H-Bond Acceptor) Core->Py_N Amine 4-Methanamine (Reactive Handle) Core->Amine Effect_Metab Blocks Metabolic Soft Spots Cl_Sub->Effect_Metab In vivo Effect_Syn Requires High-Activity Coupling Agents (HATU) Cl_Sub->Effect_Syn In vitro constraint Effect_pKa Modulates pKa (Bioisostere to Phenyl) Py_N->Effect_pKa Amine->Effect_Syn

Figure 1: Structural Activity Relationship (SAR) and synthetic implications of the 3,5-dichloropyridine scaffold.

Part 3: Parallel Synthesis Protocols

These protocols are optimized for 96-well plate formats using automated liquid handling (e.g., Tecan, Hamilton) but can be performed manually with multichannel pipettes.[1]

Module A: High-Throughput Amide Library Generation

Objective: Coupling with diverse carboxylic acids (R-COOH).

The Challenge: The steric bulk of the 3,5-dichloro group hinders the approach of the activated acyl intermediate. The Solution: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.[1] It generates a highly reactive At-ester intermediate that overcomes the steric barrier faster than carbodiimides.[1]

Reagents:

  • Amine Stock: 0.2 M (3,5-Dichloropyridin-4-yl)methanamine in anhydrous DMF.

  • Acid Stock: 0.2 M Carboxylic Acids (R-COOH) in anhydrous DMF.

  • Activator: 0.2 M HATU in anhydrous DMF.

  • Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.[1]

Step-by-Step Protocol:

  • Dispense Acids: Add 50 µL (10 µmol, 1.0 equiv) of Acid Stock to each well of a 96-well deep-well plate.

  • Activation: Add 55 µL (11 µmol, 1.1 equiv) of HATU solution followed by 30 µL (30 µmol, 3.0 equiv) of DIPEA base.

    • Tech Note: Shake for 5 minutes to pre-activate the acid. This forms the reactive ester.

  • Coupling: Add 50 µL (10 µmol, 1.0 equiv) of the Amine Stock to each well.

  • Incubation: Seal the plate and shake at Room Temperature for 16 hours .

    • Optimization: If coupling hindered acids (e.g., tertiary carbons), heat to 50°C.[1]

  • Work-up (Solid Phase Extraction):

    • Add 50 mg of Polymer-supported Carbonate resin (to scavenge excess acid) and 50 mg of Polymer-supported Isocyanate resin (to scavenge excess amine) to each well.[1]

    • Add 300 µL DCM.[1] Shake for 4 hours.

    • Filter into a receiver plate and concentrate.

Module B: Sulfonamide Synthesis

Objective: Reaction with Sulfonyl Chlorides (R-SO2Cl).[1][2][3]

Protocol:

  • Dispense Amine: Add 50 µL (10 µmol) of Amine Stock (0.2 M in DCM) to the plate.

  • Base Addition: Add 20 µL of Pyridine (excess) or 3.0 equiv DIPEA.

  • Electrophile Addition: Add 55 µL (11 µmol, 1.1 equiv) of Sulfonyl Chloride stock (0.2 M in DCM).

  • Reaction: Shake at RT for 12 hours.

  • Quench: Add 20 µL of 10% ethylenediamine in MeOH (scavenges excess sulfonyl chloride). Shake 1 hour.

  • Wash: Partition with 1M HCl (removes pyridine/amine) and brine. Evaporate organic layer.[1]

Part 4: Quality Control & Data Interpretation

When analyzing the output of these libraries via LC-MS, the Isotope Pattern is the primary validation tool.[1]

  • Chlorine Signature: The molecule contains two chlorine atoms.

  • Mass Spectrum Rule: Look for the characteristic 9:6:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks.
    • Example: If the molecular weight is 300, you will see peaks at 300 (100%), 302 (~65%), and 304 (~10%).[1]

  • Retention Time: Due to the lipophilic chlorines, these compounds often elute later than standard benzyl amides on C18 columns.

Data Summary Table: Reaction Parameters

ParameterAmide Coupling (Standard)Amide Coupling (Steric)Sulfonylation
Reagent HATUT3P (Propylphosphonic anhydride)Sulfonyl Chloride
Solvent DMFEtOAc or DMFDCM or THF
Base DIPEA (3 equiv)NMM (4 equiv)Pyridine
Temp/Time 25°C / 16h60°C / 24h25°C / 12h
Success Rate >90%>85%>95%

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for processing this specific scaffold in a library context.

Workflow Start Start: (3,5-Dichloropyridin-4-yl)methanamine Decision Select Electrophile Start->Decision Path_Acid Carboxylic Acid (R-COOH) Decision->Path_Acid Amide Lib Path_Sulf Sulfonyl Chloride (R-SO2Cl) Decision->Path_Sulf Sulfonamide Lib Coupling_A Activation: HATU/DIPEA (Overcomes Sterics) Path_Acid->Coupling_A Coupling_S Base: Pyridine/DCM Path_Sulf->Coupling_S QC LCMS Validation (Check Cl2 Isotope Pattern) Coupling_A->QC Coupling_S->QC

Figure 2: Parallel synthesis decision tree for 3,5-dichloropyridine derivatives.

References

  • BenchChem. (2025).[1][4][5][6][7] Application Notes and Protocols: 4-Amino-3,5-dichloropyridine N-oxide as a Versatile Building Block in Organic Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Structure description of 4-Amino-3,5-dichloropyridine. PMC PubMed Central. Retrieved from [1]

  • Meanwell, N. A. (2011).[1][8] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Cited for Bioisostere logic).[1][8][9]

  • ChemicalBook. (2024).[1] (3,5-Dichloropyridin-4-yl)methanamine hydrochloride Product Entry. Retrieved from [1]

  • Fisher Scientific. (2024).[1] Amide Synthesis Protocols and Coupling Reagent Selection Guide. Retrieved from [1]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3,5-Dichloropyridin-4-yl)methanamine and its hydrochloride salt are pivotal intermediates in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The presence of the dichlorinated pyridine ring and the reactive primary amine functionality makes this molecule a versatile building block for creating complex molecular architectures.[1] The increasing demand for novel therapeutics and advanced agricultural solutions necessitates robust and scalable synthetic routes to these key intermediates.

This comprehensive technical guide provides a detailed exploration of a scalable synthetic pathway to (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, designed for researchers, scientists, and drug development professionals. The presented protocols are grounded in established chemical principles and have been designed with a focus on scalability, safety, and efficiency. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols, and address critical considerations for transitioning from laboratory-scale to pilot-plant or industrial production.

Synthetic Strategy: A Multi-Step Approach

The overall synthetic strategy for the preparation of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a three-step process commencing from the readily available 4-amino-3,5-dichloropyridine. This pathway involves:

  • Diazotization and Cyanation (Sandmeyer Reaction): Conversion of the 4-amino group of 4-amino-3,5-dichloropyridine to a cyano group to yield 4-cyano-3,5-dichloropyridine.

  • Nitrile Reduction: Catalytic hydrogenation of the cyano group to the corresponding primary amine, (3,5-dichloropyridin-4-yl)methanamine.

  • Salt Formation: Conversion of the free base to its stable hydrochloride salt.

This route is advantageous for scale-up due to the use of well-established and industrially relevant transformations.

Synthetic_Workflow A 4-Amino-3,5-dichloropyridine B 4-Cyano-3,5-dichloropyridine A->B Step 1: Sandmeyer Reaction C (3,5-Dichloropyridin-4-yl)methanamine B->C Step 2: Nitrile Reduction D (3,5-Dichloropyridin-4-yl)methanamine HCl C->D Step 3: Salt Formation

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-Cyano-3,5-dichloropyridine via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of aryl amines to a wide range of functional groups, including nitriles.[2][3] This transformation proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) cyanide catalyst.[3]

Causality of Experimental Choices:

  • Diazotization at Low Temperature: The formation of the diazonium salt from the primary amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.[4] Conducting the reaction at 0-5 °C is crucial to prevent decomposition of the diazonium salt and minimize the formation of phenolic byproducts.

  • Copper(I) Cyanide Catalyst: Copper(I) is essential for the catalytic cycle of the Sandmeyer reaction, facilitating the single-electron transfer that initiates the conversion of the diazonium salt to the desired nitrile.[3]

  • Control of pH: Maintaining acidic conditions during diazotization is necessary to generate the active nitrosating agent and to keep the starting amine in its soluble ammonium salt form. Subsequent neutralization is required for product isolation.

Protocol 1: Scale-Up Synthesis of 4-Cyano-3,5-dichloropyridine

Materials:

  • 4-Amino-3,5-dichloropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (Caution: Highly Toxic)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling system capable of maintaining 0-5 °C

  • Quench vessel

  • Extraction and distillation apparatus

Procedure:

  • Reactor Setup and Amine Dissolution: In a jacketed reactor cooled to 0-5 °C, charge concentrated hydrochloric acid and water. Slowly add 4-amino-3,5-dichloropyridine with stirring, ensuring the temperature is maintained below 10 °C. Stir until a clear solution of the hydrochloride salt is obtained.

  • Diazotization: Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the reactor via an addition funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C. Vigorous stirring is essential to ensure efficient mixing and heat dissipation. After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Preparation of the Cyanation Reagent: In a separate vessel, carefully prepare a solution of copper(I) cyanide and sodium cyanide in water. Extreme caution must be exercised when handling cyanides. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas and any potential exotherm. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize to pH 7-8 with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-cyano-3,5-dichloropyridine. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[5]

Part 2: Reduction of 4-Cyano-3,5-dichloropyridine to (3,5-Dichloropyridin-4-yl)methanamine

The reduction of the nitrile group to a primary amine is a critical step in this synthesis. For large-scale production, catalytic hydrogenation using Raney Nickel is often the method of choice due to its high efficiency, relatively low cost, and the ease of product isolation.[6]

Causality of Experimental Choices:

  • Raney Nickel Catalyst: Raney Nickel is a highly active hydrogenation catalyst that is particularly effective for the reduction of nitriles to primary amines.[6] Its high surface area and adsorbed hydrogen contribute to its reactivity.[7]

  • Hydrogen Pressure and Temperature: These parameters are crucial for achieving a good reaction rate and selectivity. Optimization is often required for a specific substrate. Higher pressures and temperatures generally increase the reaction rate but may also lead to side reactions if not carefully controlled.

  • Solvent Choice: A solvent that dissolves the starting material and is inert under the reaction conditions is required. Alcohols like methanol or ethanol are commonly used for this type of reduction.

Nitrile_Reduction A 4-Cyano-3,5-dichloropyridine F (3,5-Dichloropyridin-4-yl)methanamine A->F B Raney Nickel Catalyst B->F C Hydrogen Gas (H₂) C->F D Solvent (e.g., Methanol) D->F E Pressure & Temperature E->F

Caption: Key components of the nitrile reduction step.

Protocol 2: Scale-Up Synthesis of (3,5-Dichloropyridin-4-yl)methanamine

Materials:

  • 4-Cyano-3,5-dichloropyridine

  • Raney Nickel (slurry in water)

  • Methanol

  • Hydrogen Gas (H₂)

  • Celite® or a similar filter aid

Equipment:

  • High-pressure hydrogenation reactor (autoclave) equipped with a stirrer, temperature and pressure controls, and a gas inlet.

  • Filtration system for catalyst removal.

  • Distillation apparatus.

Procedure:

  • Reactor Charging: In a high-pressure autoclave, charge a solution of 4-cyano-3,5-dichloropyridine in methanol.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel in water. Caution: Raney Nickel is pyrophoric when dry and must be handled with care. [7] Ensure the catalyst is always kept wet.

  • Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 40-60 °C) with efficient stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen. The Raney Nickel catalyst can be removed by filtration through a pad of Celite®. The filter cake should be kept wet to prevent ignition.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude (3,5-dichloropyridin-4-yl)methanamine as a free base.

Part 3: Formation and Purification of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

The final step is the conversion of the free base to its more stable and easily handleable hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.

Protocol 3: Preparation of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

Materials:

  • (3,5-Dichloropyridin-4-yl)methanamine (crude from Step 2)

  • Isopropanol (IPA) or Ethanol

  • Concentrated Hydrochloric Acid or HCl gas in a suitable solvent (e.g., dioxane)

Equipment:

  • Glass reactor with a stirrer and temperature control.

  • Filtration and drying equipment.

Procedure:

  • Dissolution: Dissolve the crude (3,5-dichloropyridin-4-yl)methanamine in a suitable solvent such as isopropanol or ethanol.

  • Acidification: Cool the solution to 0-10 °C. Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent. The hydrochloride salt will precipitate out of the solution.

  • Crystallization and Isolation: Stir the resulting slurry at low temperature for a period to ensure complete precipitation. Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the product under vacuum at a moderate temperature to obtain the final (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

Data Presentation

ParameterStep 1: Sandmeyer ReactionStep 2: Nitrile ReductionStep 3: Salt Formation
Starting Material 4-Amino-3,5-dichloropyridine4-Cyano-3,5-dichloropyridine(3,5-Dichloropyridin-4-yl)methanamine
Key Reagents NaNO₂, CuCN, HClRaney Nickel, H₂HCl
Solvent Water, DCMMethanolIsopropanol/Ethanol
Temperature 0-5 °C (diazotization), 50-60 °C (cyanation)40-60 °C0-10 °C
Pressure Atmospheric50-100 psiAtmospheric
Typical Yield 70-85%>90%>95%
Purity (Post-purification) >98% (by HPLC)>98% (as free base)>99% (by HPLC)

Analytical Characterization

The purity and identity of the intermediates and the final product should be confirmed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the starting materials, intermediates, and the final product. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of the more volatile intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -CN, -NH₂, -NH₃⁺Cl⁻).

Safety and Handling

The synthesis of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride involves the use of several hazardous materials, and appropriate safety precautions must be taken, especially during scale-up.

  • 4-Amino-3,5-dichloropyridine: Harmful if swallowed and causes skin and eye irritation.[8][9] Handle with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Cyanides (CuCN, NaCN): Highly toxic.[10] All manipulations should be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Raney Nickel: Pyrophoric when dry.[7] Always handle as a slurry and keep wet. Avoid exposure to air.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and ensure all equipment is properly grounded to prevent static discharge.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

A thorough process safety review should be conducted before attempting any scale-up of this synthesis. This should include an evaluation of potential exotherms, gas evolution, and the safe handling and quenching of all reagents and intermediates.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloropyridine.
  • QuickCompany. (n.d.). Process For Producing 4 Aminopyridines.
  • Jubilant Ingrevia Limited. (n.d.).
  • Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.
  • Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Thermo Fisher Scientific. (2025).
  • ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved March 7, 2026, from [Link]

  • Liu, Y. C. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI.
  • BenchChem. (2025). Comparative Guide to the Synthetic Validation of 4-Amino-2-chloronicotinonitrile.
  • Thermo Fisher Scientific. (2025).
  • BenchChem. (2025). A Comparative Guide to the Purification of 3,5-Dichloropyridine for Researchers and Drug Development Professionals.
  • Pinto, J. C., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
  • ECHEMI. (n.d.).
  • Handa, S., & Virdi, J. (2023). Newer non-pyrophoric version of Raney-Nickel and its applications. ACS Green Chemistry & Engineering Conference.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved March 7, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions.
  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine.
  • El-Shafey, O. I. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances.
  • Singh, P., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Wang, X., et al. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation.
  • Brown, C. J., et al. (2023). Automated scale-up crystallisation DataFactory for model-based pharmaceutical process development: a Bayesian case study. Reaction Chemistry & Engineering.
  • Liu, Y. C. (2020).
  • US EPA. (2025). N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide.
  • Chem-Impex. (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,5-Dichloropyridin-4-yl)methanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of (3,5-Dichloropyridin-4-yl)methanamine and its derivatives. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic building block. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your synthetic routes effectively.

The synthesis of substituted pyridylmethanamines, particularly those with electron-withdrawing groups like chlorine, presents a unique set of challenges. The primary route to (3,5-Dichloropyridin-4-yl)methanamine involves the reduction of the commercially available precursor, 3,5-dichloro-4-pyridinecarbonitrile. While seemingly straightforward, this reduction is often plagued by side reactions and purification difficulties that can significantly impact yield and purity. This guide is structured in a question-and-answer format to directly address the most pressing issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to (3,5-Dichloropyridin-4-yl)methanamine?

A1: The most prevalent and scalable method is the reduction of 3,5-dichloro-4-pyridinecarbonitrile. This nitrile precursor is readily accessible and can be reduced to the primary amine using several methods. The most common laboratory-scale reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄) due to its high reactivity and efficiency in reducing nitriles.[1][2][3] Alternative methods include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), but these often require high pressures and temperatures and may be less suitable for small-scale laboratory work.[4]

Q2: Why is Lithium Aluminum Hydride (LiAlH₄) preferred for the nitrile reduction, and what are its primary drawbacks?

A2: LiAlH₄ is a powerful, non-selective reducing agent capable of readily reducing the carbon-nitrogen triple bond of the nitrile to a primary amine.[3] Its strength ensures a complete reaction where weaker reagents might fail or require harsh conditions.[2] However, its high reactivity is also its main drawback.

  • Causality: The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an intermediate imine salt. A second hydride addition reduces this intermediate to a dianion, which is then protonated during aqueous workup to yield the primary amine.[1][5]

  • Drawbacks:

    • Safety: LiAlH₄ reacts violently with water and protic solvents. It must be handled under strictly anhydrous conditions with extreme care.

    • Workup: The quenching of excess LiAlH₄ and the resulting aluminum salts can be problematic, often forming gelatinous precipitates that complicate product isolation.

    • Lack of Selectivity: As a strong reducing agent, LiAlH₄ will reduce many other functional groups, which limits its use in more complex molecules without appropriate protecting group strategies.[3]

Q3: What are the most common impurities I should expect in the crude product?

A3: Besides unreacted starting material (3,5-dichloro-4-pyridinecarbonitrile), the most common impurities arise from incomplete reduction or side reactions. You may also encounter impurities from the precursor synthesis. The primary impurities to watch for are:

  • Partially Reduced Imine: If the reaction is incomplete or quenched prematurely, the intermediate imine may be hydrolyzed to 3,5-dichloro-4-pyridinecarboxaldehyde during workup.

  • Over-alkylation Products (Secondary/Tertiary Amines): While less common for nitrile reductions, under certain conditions, the newly formed primary amine can potentially react with intermediates, leading to dimer or oligomer formation. This is more prevalent in syntheses involving alkylating agents but is a possibility to consider.[6]

  • Residual Aluminum Salts: From the LiAlH₄ workup, inorganic aluminum salts can contaminate the product if not removed effectively.

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific problems you might encounter during the synthesis.

Problem 1: Low or No Yield of the Target Amine
  • Symptom: Your reaction workup yields very little product, and analysis (TLC, LC-MS) of the crude material shows predominantly unreacted 3,5-dichloro-4-pyridinecarbonitrile.

  • Causality & Solutions: This is one of the most common issues and typically points to a problem with the reducing agent or reaction conditions.

Possible Cause Scientific Rationale Recommended Solution
Inactive LiAlH₄ LiAlH₄ is highly sensitive to moisture and can degrade upon improper storage. A layer of inactive hydroxides and carbonates can form on the surface, reducing its potency.Always use freshly opened LiAlH₄ or titrate older batches to determine the active hydride concentration before use. Store it in a desiccator under an inert atmosphere.
Insufficient Equivalents The reduction of a nitrile to a primary amine requires two equivalents of hydride.[5] Using a stoichiometric amount based on the label without accounting for potential degradation can lead to incomplete reaction.Use a moderate excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) to drive the reaction to completion.
Poor Solvent Quality Trace amounts of water or other protic impurities in the solvent (e.g., THF, Diethyl Ether) will quench the LiAlH₄ before it can react with the nitrile.Use freshly distilled or commercially available anhydrous solvents. Storing solvents over molecular sieves is also recommended.
Reaction Temperature Too Low While the initial addition is often done at 0 °C for safety, the reaction may require heating to reflux to proceed to completion at a reasonable rate.After the initial exothermic addition of the nitrile solution to the LiAlH₄ suspension, allow the reaction to warm to room temperature and then gently heat to reflux. Monitor the reaction progress by TLC.[4]
Problem 2: Product Purification is Challenging
  • Symptom: Your crude product is an oil that refuses to crystallize, or when performing column chromatography, the product streaks badly on the silica gel, leading to poor separation and low recovery.

  • Causality & Solutions: The basic nature of the pyridine and the primary amine makes it interact strongly with the acidic silica gel. Additionally, residual aluminum salts can complicate purification.

Possible Cause Scientific Rationale Recommended Solution
Strong Amine-Silica Interaction The lone pairs on the nitrogen atoms of your product form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing tailing and irreversible adsorption.[7]1. Basic Eluent Modifier: Add a small amount (0.5-1%) of a volatile base like triethylamine or ammonia (as a 7N solution in methanol) to your eluent system. This deactivates the acidic sites on the silica.[7] 2. Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.
Residual Aluminum Salts Standard aqueous workups can produce gelatinous aluminum hydroxide, which traps the product and makes extraction difficult.Fieser Workup: After quenching the reaction, perform a sequential addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to produce granular aluminum salts that are easily filtered off.[4]
Product is an Oil Many free-base amines are low-melting solids or oils, making them difficult to handle and purify by crystallization.Salt Formation: Convert the free-base amine into its hydrochloride salt by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a compatible solvent. The resulting salt is typically a stable, crystalline solid that can be easily purified by recrystallization.[8][9]
Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis.

G cluster_start Initial Observation cluster_analysis Analysis cluster_paths Troubleshooting Paths cluster_solutions Corrective Actions start Low Yield / Impure Product analyze Analyze Crude by TLC/LC-MS start->analyze Step 1 sm_present Mainly Starting Material analyze->sm_present Path A byproducts Significant Byproducts analyze->byproducts Path B purification_issue Product Present but Impure analyze->purification_issue Path C sol_reagent Check LiAlH4 Activity & Use Anhydrous Solvent sm_present->sol_reagent sol_conditions Increase Equivalents & Optimize Temperature sm_present->sol_conditions sol_workup Optimize Workup (e.g., Fieser Method) byproducts->sol_workup sol_chromatography Modify Chromatography (Base-washed silica, Alumina) purification_issue->sol_chromatography sol_salt Purify via Salt Formation purification_issue->sol_salt

Caption: A flowchart for systematically troubleshooting pyridine synthesis.

Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Synthesis of (3,5-Dichloropyridin-4-yl)methanamine via LiAlH₄ Reduction
  • Objective: To reduce 3,5-dichloro-4-pyridinecarbonitrile to the corresponding primary amine.

  • Materials:

    • 3,5-dichloro-4-pyridinecarbonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized Water

    • 15% (w/v) Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

    • Reagent Addition: To the flask, add LiAlH₄ (1.5 eq.) and suspend it in anhydrous THF (approx. 10 mL per gram of nitrile). Cool the suspension to 0 °C using an ice bath.

    • In a separate flask, dissolve 3,5-dichloro-4-pyridinecarbonitrile (1.0 eq.) in anhydrous THF.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C. Control the addition rate to maintain the internal temperature below 10 °C. An exothermic reaction is expected.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by TLC (e.g., 30% EtOAc in Hexanes, visualizing with KMnO₄ stain). The reaction is typically complete within 2-4 hours.[4]

    • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. EXTREME CAUTION: Quenching is highly exothermic and releases hydrogen gas. Slowly and carefully add the following reagents sequentially:

      • 'X' mL of Water (where 'X' is the mass of LiAlH₄ in grams used).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of Water.

    • Stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate should form.

    • Isolation: Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF and then DCM or EtOAc.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude (3,5-Dichloropyridin-4-yl)methanamine.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Objective: To purify the crude amine by converting it to a stable, crystalline salt.

  • Procedure:

    • Dissolve the crude amine from Protocol 1 in a minimal amount of a suitable solvent like diethyl ether or EtOAc.

    • Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring.

    • A white precipitate of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride will form immediately.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.

    • The resulting salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Reaction Mechanism and Side Product Pathway

The following diagram illustrates the intended reaction pathway and a potential side reaction leading to an aldehyde impurity upon workup.

G Nitrile 3,5-Dichloro-4- pyridinecarbonitrile ImineSalt Intermediate Imine Salt Nitrile->ImineSalt + H⁻ LiAlH4 LiAlH₄ (2 eq.) Dianion Dianion Intermediate ImineSalt->Dianion + H⁻ Aldehyde 3,5-Dichloro-4- pyridinecarboxaldehyde (Side Product) ImineSalt->Aldehyde Premature Workup/Hydrolysis Amine (3,5-Dichloropyridin-4-yl)methanamine (Desired Product) Dianion->Amine Workup (H₃O⁺) Workup Aqueous Workup (H₂O)

Sources

Technical Support Center: Purification Strategies for (3,5-Dichloropyridin-4-yl)methanamine and its Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (3,5-Dichloropyridin-4-yl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common purification challenges. As a crucial building block in medicinal chemistry, the purity of (3,5-Dichloropyridin-4-yl)methanamine and its subsequent reaction products is paramount for reliable downstream applications and the integrity of your research. This resource offers field-proven insights and detailed protocols to help you achieve the desired purity for your compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of (3,5-Dichloropyridin-4-yl)methanamine reaction products in a question-and-answer format.

Question 1: My final product is contaminated with unreacted (3,5-Dichloropyridin-4-yl)methanamine. How can I remove it?

Answer: The presence of the starting amine is a common issue. Due to its basic nature, an acid-base extraction is a highly effective method for its removal.[1][2][3] The underlying principle is the conversion of the basic amine into its water-soluble salt by treatment with an acid, allowing it to be separated from the neutral or less basic desired product, which will remain in the organic phase.[1][2]

Experimental Protocol: Acid-Base Extraction to Remove Unreacted Amine

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic (3,5-Dichloropyridin-4-yl)methanamine will react to form its hydrochloride salt and move into the aqueous layer.

  • Separation: Carefully separate the organic layer containing your desired product from the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Question 2: I'm observing multiple spots on my TLC, and my product seems to be co-eluting with an impurity during column chromatography. What should I do?

Answer: Co-elution during column chromatography indicates that the polarity of your product and the impurity are very similar.[4] To resolve this, you have a few options:

  • Modify the Mobile Phase: A systematic optimization of the eluent system is the first step. If you are using a standard hexane/ethyl acetate system, consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.[5] For basic compounds like aminopyridine derivatives, adding a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic silanols on the silica gel surface, reducing tailing and potentially improving separation.[6]

  • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider switching the stationary phase. Alumina can be a good alternative to silica gel for the purification of amines.[4] Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is another powerful technique for separating polar compounds.[6]

Data Presentation: Solvent Systems for Column Chromatography of Pyridine Derivatives

Stationary PhaseMobile Phase SystemApplication Notes
Silica GelHexane/Ethyl Acetate with 0.1-1% TriethylamineThe added triethylamine helps to prevent peak tailing for basic compounds.[6]
Silica GelDichloromethane/MethanolA more polar system suitable for more functionalized pyridine derivatives.[5]
AluminaHexane/Ethyl AcetateA basic stationary phase that can be advantageous for the purification of basic compounds.[4]
C18 (Reversed-Phase)Water/Acetonitrile with 0.1% Formic or Acetic AcidThe acidic modifier helps to protonate the amine, leading to sharper peaks.
C18 (Reversed-Phase)Water/Methanol with 0.1% Ammonium HydroxideAn alkaline mobile phase can be used to keep the amine in its neutral form, which may alter selectivity.[6]

Question 3: My product has a persistent color that I can't remove by chromatography. What are my options?

Answer: Colored impurities are often highly conjugated organic molecules. If chromatography is ineffective, recrystallization with the addition of activated charcoal can be an excellent solution.

Experimental Protocol: Recrystallization with Activated Charcoal

  • Solvent Selection: Choose a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.[4] Common solvents for pyridine derivatives include ethanol, methanol, isopropanol, or mixtures with water.[4][7]

  • Dissolution: Dissolve the impure product in the minimum amount of the hot solvent.

  • Charcoal Treatment: Once dissolved, remove the solution from the heat and add a small amount of activated charcoal (typically 1-2% by weight). Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.

  • Hot Filtration: Reheat the solution to boiling for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for a novel derivative of (3,5-Dichloropyridin-4-yl)methanamine?

A1: For a novel compound, flash column chromatography on silica gel is typically the most versatile starting point.[9] It allows for the separation of a wide range of impurities and provides a good indication of the compound's polarity. Based on the results of the initial chromatography, you can then decide if a subsequent recrystallization is necessary to achieve higher purity.

Q2: My reaction is performed in a high-boiling point solvent like DMF or DMSO. How can I effectively work up the reaction to prepare for purification?

A2: High-boiling point solvents can be challenging to remove. A common and effective workup procedure is an aqueous extraction. Dilute the reaction mixture with a large volume of water and extract your product with a suitable organic solvent like ethyl acetate or dichloromethane.[10] This will transfer your product to the organic layer, leaving the majority of the DMF or DMSO in the aqueous layer. Repeat the extraction several times to ensure complete recovery of your product.

Q3: I suspect my product is unstable on silica gel. What are the signs and what can I do?

A3: Instability on silica gel, which is acidic, can manifest as streaking on the TLC plate, low recovery from the column, or the appearance of new, lower Rf spots during chromatography.[6] To mitigate this, you can "neutralize" the silica gel by using a mobile phase containing a small amount of a basic modifier like triethylamine or pyridine.[6] Alternatively, using a different stationary phase like alumina or performing a non-chromatographic purification such as recrystallization or acid-base extraction would be advisable.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide a quantitative measure of purity.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the structure and can often reveal the presence of impurities. Melting point analysis is also a valuable tool; a sharp melting point range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[7]

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of a (3,5-Dichloropyridin-4-yl)methanamine reaction product.

Purification_Workflow Purification Decision Workflow start Crude Reaction Product extraction Aqueous Workup / Extraction start->extraction analysis Purity Analysis (TLC, HPLC, NMR) extraction->analysis Assess Impurity Profile acid_base Acid-Base Extraction chromatography Column Chromatography acid_base->chromatography Further Purification Needed final_product Pure Product acid_base->final_product Purity Met recrystallization Recrystallization chromatography->recrystallization Solid Product / Final Polish chromatography->final_product Purity Met recrystallization->final_product Purity Met analysis->acid_base Basic/Acidic Impurities Present analysis->chromatography Multiple Impurities / Similar Polarity analysis->recrystallization Product is Solid / Minor Impurities

Caption: A flowchart for selecting the appropriate purification technique.

References

  • Technical Support Center: Purification of Crude 2,6-dichloro-4-iodopyridine - Benchchem.
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Technical Support Center: Troubleshooting Low Yield in (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing (3,5-Dichloropyridin-4-yl)methanamine hydrochloride presents unique challenges due to the highly electron-deficient nature of the dichloropyridine ring and the aggressive reactivity of intermediate species. As a Senior Application Scientist, I have structured this guide to address the root causes of low yields—specifically hydrodehalogenation, dimerization, and isolation failures—and to provide field-proven, self-validating protocols to ensure high-fidelity synthesis.

Reaction Pathways & Mechanistic Bottlenecks

Understanding the competing kinetic pathways is critical. The synthesis typically proceeds via the reduction of 3,5-dichloro-4-pyridinecarbonitrile or the reductive amination of 3,5-dichloro-4-pyridinecarboxaldehyde. Both routes converge on an imine intermediate, which is susceptible to multiple side reactions if conditions are not strictly controlled.

Pathway Nitrile 3,5-Dichloro-4- pyridinecarbonitrile Imine Imine Intermediate Nitrile->Imine Reduction (H2 or Hydride) Dehalo Dehalogenated Byproducts Nitrile->Dehalo Pd/C + H2 (Hydrodehalogenation) Aldehyde 3,5-Dichloro-4- pyridinecarboxaldehyde Aldehyde->Imine Amination (NH3 or NH4OAc) Alcohol Pyridinylmethanol (Over-reduction) Aldehyde->Alcohol Direct Reduction (Side Reaction) Target (3,5-Dichloropyridin-4-yl) methanamine (Target) Imine->Target Reduction Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer + Primary Amine (Side Reaction) Target->Dehalo Pd/C + H2

Reaction pathways for (3,5-Dichloropyridin-4-yl)methanamine synthesis highlighting byproduct routes.

Frequently Asked Questions (Troubleshooting)

Q1: I am reducing 3,5-dichloro-4-pyridinecarbonitrile using Pd/C and H₂ gas, but my LC-MS shows a mass corresponding to the loss of chlorine atoms. How do I prevent this? A1: You are observing hydrodehalogenation. The electron-deficient nature of the pyridine ring makes the C-Cl bonds highly susceptible to oxidative addition by palladium, leading to the replacement of chlorine with hydrogen[1]. This is a well-documented side reaction when using Pd/C for aryl chlorides[2]. Solution: Abandon palladium-based catalytic hydrogenation for this specific substrate. Instead, utilize hydride-based reducing agents such as Borane-Tetrahydrofuran (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) under strictly anhydrous conditions[3]. If catalytic hydrogenation is strictly mandated by your facility, switch to Raney Nickel, which is significantly less prone to cleaving C-Cl bonds.

Q2: My nitrile reduction yields a significant amount of a higher molecular weight byproduct, which NMR suggests is a secondary amine. Why is this happening? A2: During the reduction of a nitrile, the reaction proceeds through a transient imine intermediate. The newly formed primary amine ((3,5-dichloropyridin-4-yl)methanamine) can act as a nucleophile and attack the unreacted imine. Subsequent reduction of this adduct yields a secondary amine dimer[4]. Solution: To suppress this dimerization kinetically, the reaction must be flooded with an excess of ammonia (NH₃)[5]. The ammonia outcompetes the primary amine for the imine intermediate[6]. Alternatively, performing the reduction in the presence of Boc-anhydride (Boc₂O) will trap the primary amine in situ as a carbamate, preventing it from attacking the imine.

Q3: I am using the reductive amination route starting from 3,5-dichloro-4-pyridinecarboxaldehyde, but I am isolating mostly 3,5-dichloro-4-pyridinylmethanol. What went wrong? A3: Your reducing agent is reducing the aldehyde directly to the alcohol before the imine has a chance to fully form[7]. Solution: Separate the reaction into two distinct kinetic steps. First, mix the aldehyde with your amine source (e.g., ammonium acetate) and a water scavenger (such as anhydrous MgSO₄ or Ti(OiPr)₄). Allow the imine to form completely. Only then should you add a mild, chemoselective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), which reduces imines orders of magnitude faster than aldehydes[8][9].

Q4: My reaction conversion is high, but my isolated yield of the hydrochloride salt is extremely low (<20%). A4: The free base of (3,5-dichloropyridin-4-yl)methanamine is highly polar and possesses significant water solubility. Standard aqueous workups lead to massive product loss in the aqueous layer. Solution: Minimize aqueous washes. Extract with a highly polar organic solvent mixture (e.g., 10% isopropanol in dichloromethane). For salt formation, dissolve the dried crude free base in an anhydrous solvent (like diethyl ether or MTBE) and introduce a standardized solution of HCl in dioxane. The hydrochloride salt will precipitate cleanly, driving the isolation by phase separation.

Quantitative Data Summary

The following table summarizes the causal relationship between chosen reagents and the resulting product distribution based on empirical optimization data.

Starting MaterialReagents / CatalystPrimary Amine YieldDehalogenationDimerizationRecommendation
NitrileH₂, Pd/C, MeOH< 10%High (> 70%)ModerateNot Recommended
NitrileH₂, Raney Ni, NH₃/MeOH65 - 75%Low (< 5%)LowGood for scale-up
NitrileBH₃·THF, THF, Reflux80 - 85%NoneLowExcellent for lab scale
AldehydeNH₄OAc, NaBH₄, MeOH30 - 40%NoneLowPoor (Alcohol formation)
AldehydeNH₄OAc, NaBH(OAc)₃, DCE75 - 85%NoneLowHighly Recommended

Optimized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Hydride Reduction of 3,5-Dichloro-4-pyridinecarbonitrile

Causality Focus: Utilizing borane completely circumvents the hydrodehalogenation pathway inherent to palladium catalysis[1][10].

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stirrer under a strict nitrogen atmosphere.

  • Dissolution: Dissolve 3,5-dichloro-4-pyridinecarbonitrile (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Reduction: Cool the solution to 0 °C. Dropwise, add a solution of Borane-Tetrahydrofuran complex (BH₃·THF, 1 M in THF, 3.0 equiv). Reasoning: A large excess of hydride ensures immediate reduction of the intermediate imine, preventing its accumulation and subsequent dimerization.

  • Heating: Remove the ice bath and heat the reaction to reflux for 4-6 hours.

  • Quench & Validation: Cool to 0 °C and carefully quench with methanol. Validation: Continue addition until effervescence completely ceases. This visual cue confirms the total consumption of unreacted borane. Follow with 1 M HCl to break the boron-amine complex.

  • Workup: Concentrate the mixture under reduced pressure. Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with 10% isopropanol in dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Salt Formation: Dissolve the crude amine in anhydrous diethyl ether and add 4 M HCl in dioxane (1.2 equiv). Validation: The immediate formation of a dense white precipitate validates successful salt formation. Filter, wash with cold ether, and dry under vacuum to afford the target hydrochloride salt.

Protocol B: Reductive Amination of 3,5-Dichloro-4-pyridinecarboxaldehyde

Causality Focus: Pre-formation of the imine and the use of the mild NaBH(OAc)₃ prevents the premature over-reduction of the aldehyde to the corresponding alcohol[8].

  • Imine Formation: In a dry flask, dissolve 3,5-dichloro-4-pyridinecarboxaldehyde (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous 1,2-dichloroethane (DCE)[9].

  • Water Scavenging & Validation: Add anhydrous MgSO₄ (2.0 equiv) to the suspension. Stir at room temperature for 2 hours. Reasoning: Scavenging water drives the equilibrium entirely towards the imine.Validation: Check an aliquot via TLC (quenched in water/EtOAc); do not proceed until the aldehyde spot is completely consumed.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in portions[7]. Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x).

  • Salt Formation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Dissolve the residue in MTBE and add 2 M HCl in diethyl ether. Collect the precipitated hydrochloride salt via vacuum filtration.

References

  • ACS Omega. "Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions." Available at: [Link]

  • ResearchGate. "How to prevent secondary amine formation in nitrile reduction?" Available at: [Link]

  • Savvy-Chemist. "Amines (1): Preparation." Available at: [Link]

  • Google Patents (US5869653A). "Hydrogenation of nitriles to produce amines.
  • LibreTexts. "20.7: Chemistry of Nitriles." Available at: [Link]

  • Google Patents (WO2005054179A2). "Hydroxamic acid esters and pharmaceutical use thereof.
  • Google Patents (AU2005247906B2). "Substituted 2-quinolyl-oxazoles useful as PDE4 inhibitors.
  • California State University, Fullerton. "The Journal of Undergraduate Research in Natural Sciences and Mathematics." Available at: [Link]

  • Academia.edu. "3,5-Dichloro-4-pyridinecarbonitrile: A Multisite Substrate for Carbon Nucleophiles." Available at: [Link]

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Preventing over-substitution in reactions with (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3,5-Dichloropyridin-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile, yet reactive, building block. Here, we address the most common challenge encountered during its functionalization: preventing over-substitution at the primary amine. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Understanding the Reactivity Landscape

(3,5-Dichloropyridin-4-yl)methanamine possesses two key nucleophilic centers: the exocyclic primary amine (-CH₂NH₂) and the pyridine ring nitrogen. A foundational understanding of their relative basicity and nucleophilicity is critical for predicting and controlling reaction outcomes.

  • Primary Amine (sp³ hybridized): The lone pair on this nitrogen resides in an sp³ orbital, making it more available for donation. The pKa of the conjugate acid of similar aliphatic amines is typically in the range of 9.5-11.0[1]. This site is the primary center of basicity and nucleophilicity.

  • Pyridine Nitrogen (sp² hybridized): The lone pair on the ring nitrogen is in an sp² orbital, which has more s-character than an sp³ orbital. This holds the electrons closer to the nucleus, making them less available for donation[2]. Furthermore, the two electron-withdrawing chlorine atoms significantly reduce the electron density of the pyridine ring, further decreasing the basicity of the ring nitrogen. The pKa of the conjugate acid of pyridine itself is 5.2, and this value is expected to be even lower for the dichlorinated analogue[3].

Frequently Asked Questions (FAQs)

Q1: I am attempting a mono-N-alkylation of (3,5-Dichloropyridin-4-yl)methanamine with an alkyl halide, but I am consistently getting a significant amount of the di-alkylated product. Why is this happening?

A1: This is a classic challenge in amine alkylation. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine. This is due to the electron-donating nature of the newly added alkyl group, which increases the electron density on the nitrogen atom. Consequently, the secondary amine can compete with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine (the di-alkylated product). This problem is often exacerbated if the reaction is run at high concentrations or if the alkylating agent is added too quickly.

Q2: How can I favor mono-alkylation over di-alkylation without using a protecting group?

A2: Achieving selective mono-alkylation requires careful control of reaction conditions to favor the kinetics of the first alkylation over the second. Here are key strategies:

  • Stoichiometry Control: Use the amine as the limiting reagent, or a slight excess of the amine (e.g., 1.2-2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is consumed before significant di-alkylation can occur.

  • Slow Addition: Add the alkylating agent dropwise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, maximizing its chance to react with the more abundant primary amine.

  • Choice of Base: The choice of base can be critical. For instance, using cesium carbonate (Cs₂CO₃) has been shown to be effective for the selective mono-N-alkylation of primary amines with alkyl halides, often providing better selectivity than other inorganic or organic bases[4].

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

Q3: When should I consider using a protecting group strategy?

A3: A protecting group strategy is the most robust and often necessary approach when:

  • High selectivity for the mono-substituted product is critical and cannot be compromised.

  • The electrophile is highly reactive or used in excess.

  • The desired reaction requires harsh conditions that could lead to multiple side products.

  • Stoichiometric control methods have failed to provide the desired purity.

The most common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which forms a carbamate that is stable under a wide range of conditions but can be easily removed with acid[5][6].

Q4: I need to perform an N-acylation. Is over-acylation as significant a problem as over-alkylation?

A4: Generally, over-acylation (the formation of an imide) is less of a problem than over-alkylation. The product of the first acylation is an amide. The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, making it significantly less nucleophilic than the starting primary amine. This inherent deactivation of the product strongly disfavors a second acylation under standard conditions. However, with highly reactive acylating agents and forcing conditions, di-acylation can still occur. For most applications, using a 1:1 stoichiometry of the amine to the acylating agent is sufficient to obtain the mono-acylated product in high yield.

Troubleshooting Guide: Over-Substitution

Problem Potential Cause(s) Recommended Solution(s)
Significant Di-alkylation Product (>10%) 1. Incorrect stoichiometry (excess alkyl halide).2. Alkyl halide added too quickly.3. Reaction concentration is too high.4. Secondary amine product is highly reactive.1. Use a 1.2 to 1.5 molar excess of (3,5-Dichloropyridin-4-yl)methanamine relative to the alkyl halide.2. Add the alkyl halide dropwise over 1-2 hours at 0 °C.3. Increase the solvent volume to dilute the reactants.4. Switch to a protecting group strategy (see Protocol 2).
Formation of Quaternary Ammonium Salt 1. Reaction temperature is too high.2. Prolonged reaction time with excess alkyl halide.1. Maintain a lower reaction temperature (e.g., room temperature or below).2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Low Conversion and No Di-alkylation 1. Insufficiently reactive alkyl halide.2. Base is not strong enough or is not fully dissolved.3. Steric hindrance from the substrate or electrophile.1. Switch from an alkyl chloride to a more reactive alkyl bromide or iodide.2. Use a stronger base (e.g., NaH) or a more soluble one (e.g., K₂CO₃ with a phase-transfer catalyst).3. Increase the reaction temperature cautiously after the initial slow addition of the electrophile.
Unidentified Side Products 1. Reaction with the pyridine ring (unlikely but possible under harsh conditions).2. Decomposition of starting material or product.1. Characterize the byproduct by MS and NMR to identify its structure. This will inform the choice of modified conditions.2. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) and use high-purity, dry solvents.

Strategic Workflow for Selective Mono-Substitution

The decision to use stoichiometric control versus a protecting group strategy is a critical step in planning your synthesis. The following workflow can guide your choice.

G start Goal: Mono-N-Substitution of (3,5-Dichloropyridin-4-yl)methanamine q1 Is the electrophile highly reactive or used in large excess? start->q1 q2 Is >95% purity of the mono-substituted product critical for the next step? q1->q2 No strategy2 Strategy 2: Protecting Group Approach q1->strategy2  Yes strategy1 Strategy 1: Stoichiometric Control q2->strategy1 No q2->strategy2  Yes details1 • Use 1.2-1.5 eq. of amine • Slow addition of electrophile • Use mild base (e.g., K₂CO₃, Cs₂CO₃) • Monitor reaction carefully strategy1->details1 details2 • Protect amine (e.g., with Boc₂O) • Perform substitution reaction • Deprotect under acidic conditions (e.g., TFA or HCl in dioxane) strategy2->details2

Caption: Decision workflow for selective mono-substitution.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using Stoichiometric Control

This protocol describes the selective mono-alkylation of (3,5-Dichloropyridin-4-yl)methanamine with benzyl bromide as a representative alkyl halide. The key to selectivity is the slow addition of the alkylating agent and the use of a slight excess of the starting amine.

Materials:

  • (3,5-Dichloropyridin-4-yl)methanamine (1.2 eq.)

  • Benzyl bromide (1.0 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (3,5-Dichloropyridin-4-yl)methanamine (1.2 eq.) and anhydrous acetonitrile. Stir the mixture to dissolve the amine.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

  • Slow Addition of Alkyl Halide: Dissolve benzyl bromide (1.0 eq.) in a small amount of anhydrous acetonitrile and load it into a dropping funnel. Add the benzyl bromide solution dropwise to the stirred amine/base suspension over a period of 1-2 hours at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Pay close attention to the formation of the di-alkylated byproduct.

  • Work-up: Once the starting amine is consumed (or an optimal ratio of product to starting material is reached), filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure mono-alkylated product, N-benzyl-(3,5-dichloropyridin-4-yl)methanamine.

Protocol 2: Selective Mono-N-Acylation via a Boc-Protecting Group Strategy

This protocol outlines a robust, two-step procedure for obtaining a pure, mono-acylated product. It involves the initial protection of the primary amine with a Boc group, followed by acylation and subsequent deprotection.

Step 2a: Boc-Protection of the Primary Amine

Materials:

  • (3,5-Dichloropyridin-4-yl)methanamine (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve (3,5-Dichloropyridin-4-yl)methanamine (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Base and Reagent Addition: Add triethylamine (1.2 eq.) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq.).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude tert-butyl ((3,5-dichloropyridin-4-yl)methyl)carbamate is often pure enough for the next step, but can be purified by column chromatography if necessary[5].

Step 2b: Acylation of the Boc-Protected Amine and Deprotection

This step is a conceptual outline as the specific acylation will depend on the desired acyl group. The subsequent deprotection is a standard procedure.

  • N-Acylation: The Boc-protected amine from Step 2a can now be subjected to your desired acylation conditions. Since the primary amine is protected, you can use a variety of acylating agents (e.g., acyl chlorides, anhydrides) without fear of reaction at this site.

  • Boc-Deprotection: After the desired acylation on another part of the molecule is complete and the product is purified, the Boc group can be removed.

    • Procedure: Dissolve the Boc-protected compound in DCM (or 1,4-dioxane). Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 4-5 equivalents) or a 4M solution of HCl in 1,4-dioxane[7]. Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product will be the hydrochloride or trifluoroacetate salt of the final acylated amine. It can be neutralized with a mild base during an aqueous workup if the free amine is desired.

References

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • Digital Commons @ USF. (2002, July 15). Efficient synthesis of secondary amines by selective alkylation of primary amines. [Link]

  • PubChem. 4-Pyridinemethanamine. National Institutes of Health. [Link]

  • Google Patents. WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents.
  • Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

  • Organic Syntheses. (2018). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. [Link]

  • Quora. (2017, December 18). Pyridine is less basic than tertiary amine? Why?. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines. [Link]

  • PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • OpenStax adaptation. (2022). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

  • MDPI. (2023, April 11). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

Sources

Technical Support Center: Catalyst Selection for (3,5-Dichloropyridin-4-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving (3,5-Dichloropyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The inherent electronic properties of the dichloropyridine ring and the reactivity of the primary amine present unique considerations for achieving efficient and selective transformations.

Core Concepts in Catalyst Selection

(3,5-Dichloropyridin-4-yl)methanamine is a versatile building block, but its reactivity is influenced by the electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring. This makes the pyridine core electron-deficient and can affect the nucleophilicity of the aminomethyl group. Catalyst selection, therefore, requires careful consideration of the desired transformation.

Frequently Asked Questions: General Catalyst Selection

Q1: I am planning an N-alkylation reaction with (3,5-Dichloropyridin-4-yl)methanamine. What type of catalyst should I consider?

A1: For N-alkylation, traditional methods often involve the use of alkyl halides. However, for a greener and more efficient approach, consider catalytic N-alkylation using alcohols as alkylating agents. Heterogeneous catalysts are often preferred for their ease of separation. Raney Nickel (RaNi) has been shown to be a cost-effective and highly active catalyst for N-alkylation of amines with alcohols at elevated temperatures.[1] Alternatively, bimetallic nanoparticles, such as copper-zirconium (Cu-Zr), have demonstrated high selectivity in N-methylation reactions using dimethyl carbonate (DMC) as the alkylating agent.[2]

Q2: What are the key considerations for choosing a catalyst for cross-coupling reactions involving the chlorine atoms on the pyridine ring?

A2: Palladium-based catalysts are the most common and effective for cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3][4][5] The choice of ligand is critical for success. For electron-deficient heterocycles like 3,5-dichloropyridine, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or dppf (1,1'-bis(diphenylphosphino)ferrocene) are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives to phosphines, offering high activity and stability.[5][7]

Q3: Can I achieve regioselective cross-coupling on the 3,5-dichloropyridine ring?

A3: Achieving regioselectivity can be challenging. Conventionally, halides adjacent to the nitrogen (position 2 or 6) are more reactive. However, for 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene (NHC) ligands like SIPr has been shown to favor cross-coupling at the C4 position with high selectivity.[8] While this is not directly applicable to the 3,5-dichloro isomer, it highlights the principle that ligand choice can significantly influence regioselectivity. For (3,5-Dichloropyridin-4-yl)methanamine, the steric and electronic environment around the two chlorine atoms is similar, making selective mono-functionalization a significant challenge that often requires careful optimization of reaction conditions.

Troubleshooting Guide for Common Reactions

This section addresses specific problems you might encounter during your experiments.

Low or No Yield in Cross-Coupling Reactions

Q4: I'm attempting a Suzuki-Miyaura coupling with (3,5-Dichloropyridin-4-yl)methanamine and an arylboronic acid, but I'm seeing very low to no product formation. What should I check?

A4: Low or no yield in Suzuki-Miyaura couplings with this substrate can be due to several factors. Here's a systematic troubleshooting approach:

  • Catalyst and Ligand Choice: The combination of the palladium source and the ligand is paramount. If you are using a general-purpose ligand like triphenylphosphine (PPh₃), it may not be effective for this electron-deficient system.

    • Recommendation: Switch to a more specialized, bulky, and electron-rich ligand such as XPhos, SPhos, or use a pre-catalyst like Pd(dppf)Cl₂.[6]

  • Catalyst Loading: While minimizing catalyst loading is ideal, starting with a higher concentration can overcome activation barriers.

    • Recommendation: Begin with a higher catalyst loading (e.g., 5 mol%) to establish a baseline yield. You can then incrementally decrease the loading in subsequent optimization experiments.[6]

  • Base Selection: The base is crucial for the transmetalation step. An inappropriate or weak base can stall the catalytic cycle.

    • Recommendation: Stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases. Ensure the base is finely powdered and anhydrous.[6]

  • Solvent and Temperature: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.

    • Recommendation: Common solvents for Suzuki couplings include dioxane, toluene, and DMF. If the reaction is sluggish at lower temperatures, cautiously increasing the temperature may improve the reaction rate and yield.[6]

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially at elevated temperatures.

    • Recommendation: Consider using boronate esters (e.g., pinacol esters), which are often more stable.

Troubleshooting Flowchart: Low Yield in Suzuki-Miyaura Coupling

G start Low/No Yield catalyst Check Catalyst & Ligand (e.g., Pd(PPh3)4) start->catalyst switch_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, dppf) catalyst->switch_ligand Ineffective? base Evaluate Base (e.g., Na2CO3) switch_ligand->base success Improved Yield switch_ligand->success stronger_base Use Stronger Base (e.g., Cs2CO3, K3PO4) base->stronger_base Weak? conditions Assess Reaction Conditions (Solvent, Temperature) stronger_base->conditions stronger_base->success optimize_conditions Ensure Anhydrous/Degassed Solvent Optimize Temperature conditions->optimize_conditions Suboptimal? optimize_conditions->success failure Still Low Yield Consider Alternative Coupling optimize_conditions->failure G start Goal: N-Alkylation reagent Choice of Alkylating Agent start->reagent alkyl_halide Alkyl Halide reagent->alkyl_halide Traditional alcohol Alcohol/DMC (Greener) reagent->alcohol Modern outcome N-Alkylated Product alkyl_halide->outcome Stoichiometric Waste catalyst_type Catalyst Type alcohol->catalyst_type heterogeneous Heterogeneous Catalyst (e.g., RaNi, Cu-Zr) catalyst_type->heterogeneous Easy Separation homogeneous Homogeneous Catalyst (e.g., Au/TiO2) catalyst_type->homogeneous High Activity heterogeneous->outcome homogeneous->outcome

Sources

Managing impurities in the synthesis of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

Welcome to the technical support center for the synthesis of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, controlling, and mitigating common impurities. Our goal is to provide you with the in-depth technical insights and practical, field-proven protocols necessary to ensure the highest purity and yield for this critical building block.

Section 1: The Synthetic Landscape

The most prevalent and industrially scalable route to (3,5-Dichloropyridin-4-yl)methanamine hydrochloride involves the catalytic hydrogenation of the nitrile precursor, 3,5-dichloro-4-cyanopyridine. This transformation, while direct, is fraught with challenges, primarily concerning chemoselectivity. The presence of two chlorine atoms on the pyridine ring introduces a significant risk of hydrodechlorination, a common side reaction in catalytic hydrogenations of halogenated aromatics.[1][2]

The general synthetic pathway is illustrated below:

Caption: Primary synthesis route and major impurity formation pathways.

Section 2: Troubleshooting Common Impurities (Q&A)

This section addresses specific issues you may encounter during the synthesis. Each answer explains the root cause and provides actionable protocols for resolution.

Q1: My final product is contaminated with significant levels of unreacted 3,5-dichloro-4-cyanopyridine. What went wrong?

A1: Root Cause Analysis & Mitigation

Incomplete conversion of the starting material is typically traced back to issues with the catalytic hydrogenation step. The primary causes include:

  • Catalyst Inactivity: The catalyst (e.g., Palladium on Carbon, PtO₂) may be old, poisoned, or improperly handled. Catalysts can be deactivated by trace impurities in the starting material or solvent.

  • Insufficient Hydrogen Pressure: The reaction requires a minimum hydrogen pressure to proceed efficiently. Insufficient pressure will lead to a sluggish or stalled reaction.

  • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. The optimal temperature must be carefully determined.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to run to completion.

Troubleshooting Protocol: Optimizing the Reduction

  • Catalyst Handling: Always handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. Use a fresh, high-quality catalyst from a reputable supplier.

  • Solvent Purity: Ensure solvents are anhydrous and free from impurities that could poison the catalyst.

  • Parameter Screening: Perform small-scale optimization experiments to determine the ideal conditions. A typical starting point for a batch hydrogenation is:

    • Catalyst Loading: 0.5 to 3 mol% of the catalyst relative to the cyanopyridine starting material.[1]

    • Hydrogen Pressure: Start with a pressure of >5 bar.[3]

    • Temperature: Begin with ambient temperature and cautiously increase if the reaction is slow.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC. The reaction is complete when the starting material peak is no longer observed.

Q2: I've identified (3-Chloropyridin-4-yl)methanamine in my product. How is this formed and how can I prevent it?

A2: The Challenge of Hydrodechlorination

The formation of (3-Chloropyridin-4-yl)methanamine is a classic example of hydrodechlorination (HDC), a common side reaction when hydrogenating chlorinated aromatic compounds.[2] The C-Cl bond is susceptible to cleavage under catalytic hydrogenation conditions, especially with highly active catalysts like Palladium.[4]

Control Strategies for Selective Reduction:

  • Catalyst Selection: While Palladium is effective for nitrile reduction, it is also highly active for HDC. Consider using a less aggressive catalyst like Platinum Oxide (PtO₂) or a modified Palladium catalyst.[5]

  • Acidic Modifiers: The presence of an acid is crucial. It protonates the pyridine nitrogen, which can help to deactivate the ring towards HDC. The formation of the hydrochloride salt in situ is often beneficial. Use of mineral acids like HCl or organic acids like acetic acid is common.[5][6]

  • Temperature and Pressure Control: Lower temperatures and the minimum effective hydrogen pressure can significantly reduce the rate of HDC relative to the desired nitrile reduction.

  • Catalyst Modifiers/Inhibitors: In some cases, controlled addition of a catalyst inhibitor can selectively poison the sites responsible for HDC without significantly affecting the nitrile reduction rate. Pyridine itself can sometimes act as such an inhibitor in related systems.[7]

Q3: My LC-MS analysis shows a high molecular weight impurity. Could this be a dimer?

A3: Understanding Dimer Formation

Yes, the formation of secondary and tertiary amines (dimers and trimers) is a known issue in the reduction of nitriles to primary amines.[3] This typically occurs through the reaction of the newly formed primary amine with the partially reduced imine intermediate.

Mitigation Strategies:

  • Ammonia or Ammonium Salts: Conducting the reaction in the presence of ammonia or an ammonium salt can suppress the formation of secondary amines by shifting the equilibrium away from dimer formation.

  • Solvent Choice: Using a protic solvent like methanol or ethanol can help to stabilize the intermediates and reduce the likelihood of side reactions.

  • Rapid Conversion: Ensuring the reaction conditions are optimized for a fast and complete conversion of the imine intermediate to the primary amine minimizes the time available for dimerization.

Section 3: Analytical Strategies for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse technique for this purpose.[8][9] For structural confirmation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[10][11]

Recommended HPLC Method

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

This is a general-purpose method and may require optimization for your specific impurity profile.

Section 4: Purification and Isolation Protocol

The final product is isolated as a hydrochloride salt, which typically has good crystallinity, making it amenable to purification by recrystallization.[12]

Step-by-Step Recrystallization Protocol

  • Solvent Selection: Choose a solvent system in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures. A common choice is an alcohol/water mixture (e.g., ethanol/water) or isopropanol.[12]

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the hot solvent with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble materials are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Cooling: To maximize the yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Section 5: Troubleshooting Workflow

When an out-of-specification (OOS) result is obtained, a logical workflow is critical for efficient problem-solving.

Troubleshooting_Workflow start OOS Result Detected (e.g., High Impurity by HPLC) identify Step 1: Identify Impurity - LC-MS for Mass - NMR for Structure start->identify source Step 2: Determine Potential Source - Unreacted Starting Material? - Side Reaction Product (e.g., HDC)? - Degradation? identify->source review Step 3: Review Process Parameters - Catalyst Type/Loading - Temperature & Pressure - Reaction Time - Reagent Purity source->review implement Step 4: Implement Corrective Action - Modify Reaction Conditions - Change Catalyst - Improve Purification review->implement reanalyze Step 5: Synthesize & Re-analyze implement->reanalyze reanalyze->identify Failure end Product Meets Specification reanalyze->end Success

Caption: A logical workflow for troubleshooting out-of-specification results.

Section 6: Summary of Key Impurities

Impurity NameStructurePotential SourceRecommended Control Strategy
3,5-Dichloro-4-cyanopyridine

Incomplete ReactionOptimize catalyst, H₂ pressure, and reaction time.
(3-Chloropyridin-4-yl)methanamine

HydrodechlorinationUse a less active catalyst (e.g., PtO₂), lower temperature/pressure, ensure acidic conditions.
Dimeric ImpuritiesVariesReaction of amine product with imine intermediateAdd ammonia/ammonium salt to the reaction; ensure rapid conversion.

References

  • Google Patents.EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
  • ResearchGate. Controlling Chemoselective Transformations of 4-Acylpyridines via a Pd-C Catalytic Hydrodechlorination-Hydrogenation.[Link]

  • Google Patents.
  • ACS Publications. Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines | Organic Letters.[Link]

  • ResearchGate. Accuracy of method for 2-aminopyridine.[Link]

  • Patsnap Eureka. Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.[Link]

  • Taylor & Francis Online. Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes.[Link]

  • PubMed. 3,5-Dichloroaniline toxicity in Fischer 344 rats pretreated with inhibitors and inducers of cytochrome P450.[Link]

  • ResearchGate. Liquid-phase catalytic hydrogenation of 3,4-dichloronitrobenzene over Pt/C catalyst under gradient-free flow conditions in the presence of pyridine.[Link]

  • PubMed. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-.[Link]

  • Journal of AOAC INTERNATIONAL. HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials.[Link]

  • Research & Reviews: Journal of Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[Link]

  • Rasayan Journal of Chemistry. AN IMPURITY PROFILE STUDY OF LAMOTRIZINE.[Link]

  • Google Patents.CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • International Union of Crystallography. 4-Amino-3,5-dichloropyridine.[Link]

  • Google Patents.
  • ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride.[Link]

  • Beilstein Journal of Organic Chemistry. The reductive decyanation reaction: an overview and recent developments.[Link]

  • BioPharm International. Analytical Strategies for Monitoring Residual Impurities.[Link]

  • Royal Society of Chemistry. Understanding the Origin of Structure Sensitivity in Hydrodechlorination of Trichloroethylene on Palladium Catalyst.[Link]

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Technical Support Center: Effect of Base on the Reactivity of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride. This versatile building block is crucial in the synthesis of novel therapeutics and advanced materials. However, its reactivity is critically dependent on the experimental conditions, particularly the choice of base. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its application, troubleshoot common issues, and optimize reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions regarding the handling and reactivity of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride. Understanding these core concepts is the first step toward successful experimentation.

Q1: My reaction is not proceeding. Why is a base essential when using (3,5-Dichloropyridin-4-yl)methanamine hydrochloride?

A1: The starting material is a hydrochloride salt, meaning the primary aminomethyl group is protonated as an ammonium chloride (-CH₂NH₃⁺Cl⁻).[1][2] In this state, the amine is not nucleophilic and will not react with electrophiles (e.g., acyl chlorides, alkyl halides). The first and most critical role of a base is to neutralize this salt, deprotonating the ammonium ion to generate the free amine (3,5-Dichloropyridin-4-yl)methanamine. This unmasks the nucleophilic lone pair on the nitrogen, rendering it reactive. At least one equivalent of a suitable base is required to effect this initial acid-base neutralization before any subsequent reaction can occur.

Q2: What are the primary reactive sites on the free amine, and how does this affect my reaction design?

A2: Once deprotonated, the free amine has two principal nucleophilic centers. The choice of reaction conditions, particularly the electrophile and base, will dictate which site reacts.

  • Primary Aminomethyl Group (Side-Chain): This is a primary aliphatic amine. It is generally the more nucleophilic and less sterically hindered site for reactions like N-acylation .

  • Pyridine Ring Nitrogen: This is a tertiary amine within an aromatic, electron-deficient ring. While its basicity is reduced by the two electron-withdrawing chlorine atoms, it is a common site for N-alkylation .[3]

Reactive_Sites cluster_molecule (3,5-Dichloropyridin-4-yl)methanamine cluster_sites Nucleophilic Centers mol N_acylation N-Acylation Site (Primary Amine) mol->N_acylation More Nucleophilic for Acylation N_alkylation N-Alkylation Site (Ring Nitrogen) mol->N_alkylation Prone to Alkylation

Caption: Key nucleophilic centers of (3,5-Dichloropyridin-4-yl)methanamine.

Q3: How does the strength of the base (pKa) influence the outcome of my reaction?

A3: The base's strength, defined by the pKa of its conjugate acid, is a critical parameter.

  • Weak Bases (e.g., NaHCO₃, K₂CO₃): These are often sufficient for the initial deprotonation of the hydrochloride salt and for scavenging acid byproducts in reactions like N-acylation with highly reactive electrophiles.

  • Amine Bases (e.g., Triethylamine (TEA), DIPEA): These organic bases are commonly used in acylation and some alkylation reactions. They are strong enough to deprotonate the amine and neutralize HCl byproducts, but generally not strong enough to deprotonate the pyridine ring itself.[4]

  • Strong Inorganic Bases (e.g., NaH, K₃PO₄, Cs₂CO₃): These are frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) involving the C-Cl bonds.[5][6] Their role is integral to the catalytic cycle, facilitating steps like oxidative addition and reductive elimination.

  • Very Strong Bases (e.g., n-BuLi, LTMP): Organolithium bases are typically avoided unless a specific deprotonation of the pyridine ring itself is desired, which is a different transformation altogether.[7]

Part 2: Troubleshooting Guide

This section provides structured solutions to common problems encountered during the derivatization of (3,5-Dichloropyridin-4-yl)methanamine.

Scenario 1: N-Acylation Reactions (e.g., with an Acyl Chloride)

Problem: Low or no yield of the desired amide product. Starting material is recovered, or a complex mixture is observed.

This is a frequent issue stemming from incomplete initial deprotonation or suboptimal reaction conditions. The following decision tree can guide your troubleshooting process.

Acylation_Troubleshooting start_node Low/No N-Acylation Yield q_node1 Was at least 1 eq. of base used? start_node->q_node1 Check Reaction q_node q_node sol_node sol_node cause_node cause_node cause1 Cause: Incomplete Deprotonation q_node1->cause1 No q_node2 Is the base strong enough? (pKa > 8) q_node1->q_node2 Yes sol1 Solution: Add >1 eq. base. Use 2-3 eq. to also scavenge HCl byproduct. cause1->sol1 cause2 Cause: Weak Base q_node2->cause2 No q_node3 Is the amine starting material fully dissolved? q_node2->q_node3 Yes sol2 Solution: Switch to a stronger base like TEA or DIPEA. cause2->sol2 cause3 Cause: Poor Solubility q_node3->cause3 No cause4 Possible Cause: Weakly reactive acylating agent q_node3->cause4 Yes sol3 Solution: Switch to a more polar aprotic solvent (e.g., DMF, NMP). cause3->sol3 sol4 Solution: Add a nucleophilic catalyst like DMAP (0.1 eq.). cause4->sol4

Caption: Decision tree for troubleshooting N-acylation reactions.

Expert Insights:

  • Stoichiometry is Key: For acylation with an acyl chloride, two equivalents of base are theoretically needed: one to free the amine and one to neutralize the HCl generated. In practice, using 2.5-3.0 equivalents of a liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.

  • The Role of Catalysts: For less reactive acylating agents or sterically hindered amines, adding a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[4]

Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions

Problem: The Buchwald-Hartwig or Suzuki coupling at one of the C-Cl positions fails, resulting in low yield, recovery of starting material, or formation of de-halogenated byproducts.

Possible Cause 1: Base Selection and Strength The base in a cross-coupling reaction is not merely an acid scavenger; it is a mechanistic participant. Its choice influences catalyst activity and stability.

  • Analysis: The pKa of the base must be high enough to facilitate the catalytic cycle, but an inappropriate choice can lead to side reactions. For instance, using hydroxide-containing bases in some systems can promote premature hydrolysis of the aryl halide.[5]

  • Solution:

    • Screen Bases: For Suzuki and Buchwald-Hartwig couplings, a standard screen should include K₂CO₃, K₃PO₄, and Cs₂CO₃. Cesium carbonate is often effective due to its high solubility in organic solvents and the "cesium effect."

    • Consider Non-Nucleophilic Organic Bases: For sensitive substrates, strong, non-nucleophilic organic bases like NaOt-Bu or LHMDS can be superior, though they require strictly anhydrous conditions.

Possible Cause 2: Ligand Poisoning by the Amine The free aminomethyl group on your substrate can coordinate to the palladium center, acting as a competing ligand and inhibiting catalysis.

  • Analysis: If you observe a stalled reaction, this is a likely culprit. The nucleophilic amine can displace the phosphine or NHC ligand essential for the reaction.[8]

  • Solution:

    • Protecting Group Strategy: The most robust solution is to protect the amine before the cross-coupling reaction. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable to many coupling conditions and can be removed later with acid.

    • Ligand and Catalyst Choice: If protection is not feasible, use catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos, or specific N-heterocyclic carbene (NHC) ligands) that form highly stable complexes with palladium, making them less susceptible to displacement.[8]

Part 3: Data & Protocols

Table 1: Properties of Common Bases for Modifying (3,5-Dichloropyridin-4-yl)methanamine
BaseFormulapKa (Conjugate Acid)Typical ApplicationComments
Sodium BicarbonateNaHCO₃6.4Free-basing, weak acid scavengerMay not be strong enough for all acylations.
Potassium CarbonateK₂CO₃10.3Suzuki Coupling, AcylationCommon, inexpensive base for cross-coupling.[9]
Triethylamine (TEA)Et₃N10.8N-Acylation, N-AlkylationExcellent acid scavenger; acts as its own solvent in some cases.
DIPEAi-Pr₂NEt10.8N-AcylationSterically hindered, reducing its potential for side reactions.
Cesium CarbonateCs₂CO₃10.3Suzuki, Buchwald-HartwigHigh solubility and reactivity in organic solvents.
Potassium PhosphateK₃PO₄12.3Suzuki, Buchwald-HartwigStrong, non-nucleophilic inorganic base. Effective in suppressing hydrolysis.[5]
Sodium tert-butoxideNaOt-Bu19.0Buchwald-Hartwig AminationVery strong, non-nucleophilic base. Requires anhydrous conditions.
Experimental Protocols

Protocol 1: General Procedure for Free-Basing the Hydrochloride Salt

This protocol is essential prior to using the amine in reactions where the hydrochloride salt would be detrimental or where a precise amount of free amine is needed.

  • Dissolution: Dissolve (3,5-Dichloropyridin-4-yl)methanamine hydrochloride (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or ethyl acetate (10 mL per gram).

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 2-3 volumes relative to the organic solvent).

  • Extraction: Stir the biphasic mixture vigorously for 30 minutes. Separate the organic layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, typically as an oil or low-melting solid. Use immediately as the free base can be less stable than the salt.

Protocol 2: Optimized N-Acylation with Benzoyl Chloride

This protocol demonstrates a standard acylation procedure.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add (3,5-Dichloropyridin-4-yl)methanamine hydrochloride (1.0 eq.) and anhydrous dichloromethane (DCM, 20 mL per gram).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA, 2.5 eq.) dropwise and stir for 15 minutes.

  • Catalyst (Optional): Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Electrophile Addition: Add benzoyl chloride (1.1 eq.) dropwise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Suzuki Cross-Coupling with Phenylboronic Acid

This protocol is an example of modifying a C-Cl bond and requires amine protection.

  • Amine Protection: First, protect the amine group of the free-based starting material with a Boc group using standard procedures (Boc₂O, TEA, DCM).

  • Reaction Setup: In an oven-dried Schlenk flask, combine the N-Boc protected (3,5-Dichloropyridin-4-yl)methanamine (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent & Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 20 minutes.

  • Heating: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir until the starting material is consumed (monitor by LC-MS, typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

  • Deprotection: The resulting Boc-protected product can be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM) to yield the final cross-coupled product.

References

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. Available at: [Link]

  • Organic Letters. (2009, October 1). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ACS Publications. Available at: [Link]

  • ConnectSci. Mechanisms for the Acetylation of Aminopyridines. Available at: [Link]

  • Shaalaa.com. (2022, March 28). What is the role of pyridine in the acylation reaction of amines? Available at: [Link]

  • Arkivoc. N-Acylation in combinatorial chemistry. Available at: [Link]

  • ResearchGate. Effect of various bases in the Buchwald coupling reaction. Available at: [Link]

  • ResearchGate. Progression of the reaction between 3,5-dichloropyridine and (a) LTMP or (b) BuLi, and subsequent deuteriolysis. Available at: [Link]

  • Reddit. (2020, August 25). Suzuki vs. Hartwig-Buchwald. r/Chempros. Available at: [Link]

  • Durham E-Theses. metal-catalysed cross-coupling reactions of nitrogen heterocycles. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide Properties. Available at: [Link]

  • National Center for Biotechnology Information. 4-Amino-3,5-dichloropyridine. Available at: [Link]

  • PubChem. N-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide. Available at: [Link]

  • MDPI. (2022, April 14). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands. Available at: [Link]

  • Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Available at: [Link]

Sources

Technical Support Center: Optimizing Temperature for Reactions Involving (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dichloropyridin-4-yl)methanamine is a versatile building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures.[1][2] Its reactivity, characterized by the nucleophilic aminomethyl group and the electron-deficient dichloropyridine ring, makes temperature a critical parameter to control for achieving optimal reaction outcomes. This guide provides in-depth technical support for optimizing temperature in reactions involving this key intermediate, addressing common challenges and offering evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for selecting an initial reaction temperature for reactions with (3,5-Dichloropyridin-4-yl)methanamine?

A1: Selecting an appropriate starting temperature requires a multi-faceted analysis of the reaction type, solvent, and the stability of all reactants and expected products.

  • Reaction Type:

    • Acylation/Amide Bond Formation: These reactions are often exothermic.[3] It is advisable to start at a reduced temperature (e.g., 0 °C) and gradually warm to room temperature to control the reaction rate and minimize side-product formation.[3]

    • N-Alkylation: The reactivity of the amine can be influenced by steric hindrance. For less reactive alkylating agents, gentle heating may be necessary to drive the reaction to completion.

    • Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki): These reactions typically require elevated temperatures to facilitate the catalytic cycle, often in the range of 60-120 °C.[4][5][6] However, the optimal temperature is highly dependent on the specific catalyst system (ligand and palladium precursor) and substrates.[7]

  • Solvent Choice: The boiling point of the chosen solvent will naturally cap the maximum reaction temperature under atmospheric pressure. Common aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and 1,4-Dioxane are frequently used.[3][8] For higher temperature reactions, solvents like Dimethylformamide (DMF) or Toluene are often employed.[4][8]

  • Thermal Stability: (3,5-Dichloropyridin-4-yl)methanamine is generally stable at room temperature.[9] However, prolonged exposure to high temperatures can lead to decomposition, potentially yielding toxic fumes of hydrogen chloride, chlorine, and nitrogen oxides.[9][10] It is crucial to consider the thermal stability of all reactants, reagents, and the final product to avoid degradation.[11]

Q2: How does temperature influence the rate and yield of a reaction involving (3,5-Dichloropyridin-4-yl)methanamine?

A2: Temperature has a direct and significant impact on both the kinetics and thermodynamics of a chemical reaction.

  • Reaction Rate: As a general principle, increasing the reaction temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. This typically results in a faster reaction rate. For instance, in Suzuki coupling reactions, increasing the temperature from 30 °C to 100 °C has been shown to significantly increase the percentage conversion.[12]

  • Reaction Yield: The effect of temperature on yield is more complex. While higher temperatures can accelerate the desired reaction, they can also promote undesirable side reactions or product decomposition, leading to a lower overall yield. For example, in some Suzuki coupling reactions, an optimal temperature of 60 °C for 12 hours was found to give the best yields, with decreased yields observed at both higher and lower temperatures or different reaction times.[4]

Q3: What are common side reactions observed at non-optimal temperatures, and how can they be mitigated?

A3: Operating at temperatures outside the optimal range can lead to a variety of unwanted side reactions.

  • At Excessively High Temperatures:

    • Decomposition: As mentioned, thermal degradation of the starting material or product can occur, leading to a complex mixture of byproducts.[9][10] Mitigation involves carefully selecting the lowest effective temperature and monitoring reaction progress to avoid prolonged heating.

    • Side-Product Formation: For reactions with multiple reactive sites, higher temperatures can decrease selectivity. For instance, in nucleophilic aromatic substitution (SNAr) reactions on dihalopyridines, temperature can influence the regioselectivity of the substitution.[13]

    • Catalyst Deactivation: In palladium-catalyzed reactions, high temperatures can lead to the decomposition of the catalyst, reducing its efficacy.[4]

  • At Insufficiently Low Temperatures:

    • Incomplete Reaction: The most common issue at low temperatures is an incomplete or sluggish reaction, resulting in a low yield of the desired product and recovery of unreacted starting material.[14] Mitigation involves gradually increasing the temperature while monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Poor Solubility: Reactants may have limited solubility at lower temperatures, hindering the reaction rate. Choosing a solvent in which all components are soluble at the desired reaction temperature is crucial.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common temperature-related issues during reactions with (3,5-Dichloropyridin-4-yl)methanamine.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Reaction temperature is too low. Incrementally increase the reaction temperature by 10-20 °C and monitor the reaction progress. Consider switching to a higher-boiling solvent if necessary. For some reactions, a shift from room temperature to 80 °C can dramatically improve yields.[8]
Poor solubility of reactants. Select a solvent that ensures all reactants are in solution at the reaction temperature. Gentle warming can sometimes improve solubility.
Formation of Multiple Products/Low Selectivity Reaction temperature is too high. Decrease the reaction temperature. For exothermic reactions like acylation, initiate the reaction at 0 °C before allowing it to warm to room temperature.[3]
Incorrect reaction time at a given temperature. Optimize the reaction time at the chosen temperature. Prolonged heating, even at a moderate temperature, can lead to side-product formation.
Product Decomposition (Observed by charring or discoloration) Excessive reaction temperature. Immediately reduce the reaction temperature. Conduct a small-scale experiment at a lower temperature to determine the thermal stability threshold of the product.
Instability of the product at the reaction temperature. If the product is known to be thermally labile, aim for the lowest possible temperature that still affords a reasonable reaction rate. Consider alternative synthetic routes that proceed under milder conditions.
Inconsistent Results Between Batches Inaccurate temperature control. Ensure the use of a calibrated thermometer and a reliable heating/cooling system (e.g., oil bath, cryocooler). Small variations in temperature can lead to significant differences in reaction outcomes.

Experimental Protocols: A General Framework for Temperature Optimization

The following is a generalized workflow for optimizing the reaction temperature for a novel transformation involving (3,5-Dichloropyridin-4-yl)methanamine.

1. Initial Small-Scale Screening:

  • Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel.

  • Based on the reaction type, select a range of three to five temperatures to screen. For example, for a Suzuki coupling, you might screen 60 °C, 80 °C, 100 °C, and 120 °C.

  • Maintain all other reaction parameters (solvent, concentration, stoichiometry, catalyst loading) constant across all reactions.

  • Monitor the reactions at set time points (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique (TLC, LC-MS, or GC-MS).

2. Data Analysis and Selection of Optimal Temperature:

  • Analyze the analytical data to determine the temperature that provides the best balance of reaction conversion, yield of the desired product, and minimal formation of impurities.

  • Consider both the final outcome and the reaction rate at each temperature.

3. Refinement and Scale-Up:

  • Once an optimal temperature is identified, a larger-scale reaction can be performed to confirm the results.

  • Be mindful that heat transfer can be different in larger reaction vessels, so careful temperature monitoring is essential during scale-up.

Visualizing the Optimization Workflow

The following diagram illustrates the logical flow for optimizing reaction temperature.

Temperature_Optimization_Workflow Workflow for Temperature Optimization cluster_planning 1. Planning & Initial Assessment cluster_screening 2. Experimental Screening cluster_analysis 3. Analysis & Refinement cluster_scaleup 4. Implementation start Define Reaction: - Reactants - Product - Reaction Type lit_review Literature Review for Analogous Reactions start->lit_review stability_check Assess Thermal Stability of Reactants and Products lit_review->stability_check temp_range Select Temperature Range for Screening stability_check->temp_range small_scale Run Small-Scale Parallel Reactions at Different Temperatures temp_range->small_scale monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) small_scale->monitoring data_analysis Analyze Data: - Conversion - Yield - Impurity Profile monitoring->data_analysis optimal_temp Identify Optimal Temperature data_analysis->optimal_temp refinement Further Refine Temperature if Necessary optimal_temp->refinement scale_up Perform Reaction at Optimized Temperature on a Larger Scale optimal_temp->scale_up refinement->optimal_temp Iterate documentation Document Optimized Protocol scale_up->documentation

Caption: A logical workflow for the systematic optimization of reaction temperature.

Conclusion

Optimizing the reaction temperature is a critical step in developing robust and efficient synthetic protocols for (3,5-Dichloropyridin-4-yl)methanamine. By carefully considering the reaction type, solvent, and stability of the compounds involved, and by employing a systematic approach to experimental optimization, researchers can significantly improve reaction outcomes, leading to higher yields, better purity, and more reproducible results.

References

  • Vertex Pharmaceuticals Incorporated. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....
  • National Institutes of Health. (2013). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
  • National Institutes of Health. 4-Amino-3,5-dichloropyridine.
  • Chemistry LibreTexts. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • Jubilant Ingrevia Limited.
  • MDPI. (2021). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7.
  • BenchChem. An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine.
  • Heterocycles.
  • Purdue University. (2012). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Chem-Impex. 4-Amino-3,5-dichloropyridine.
  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a.
  • Jubilant Ingrevia Limited.
  • BenchChem. Common side reactions in the synthesis of 4-Amino-3,5-dichloropyridine N-oxide.
  • Wikipedia. (2023).
  • Royal Society of Chemistry. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (2009). Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines.
  • BenchChem. An In-depth Technical Guide to the Core Physical and Chemical Properties of 3,5-Dichloropyridine.
  • ChemSpider. (2006).
  • Fisher Scientific.
  • ChemicalBook. (3,5-dichloropyridin-4-yl)methanamine hydrochloride.
  • PubChemLite. (3,5-dichloropyridin-4-yl)methanamine (C6H6Cl2N2).
  • PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines.
  • Google Patents. (2006). Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.
  • ChemScene. (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.
  • BenchChem. Physical properties of 2,3-Dichloropyridine (melting point, boiling point).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2012). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.
  • BenchChem. Application Notes and Protocols: Acylation of Amines with (4-Methylphenoxy)acetyl chloride.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • BenchChem. An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine N-oxide: Discovery, Synthesis, and Properties.
  • BenchChem. Technical Support Center: Stability Studies of 4-Amino-3,5-dichloropyridine N-oxide.
  • BLD Pharm. (3,5-Dichloropyridin-4-yl)methanamine dihydrochloride.
  • Nature. (2019).
  • MilliporeSigma. 3,5-Dichloropyridin-4-amine.
  • Arkivoc. (2001).
  • ResearchGate.
  • BenchChem. Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • Organic Syntheses. 4,4'-dichlorodibutyl ether.
  • MDPI. (2020).

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Validation & Comparative

Characterization of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride derivatives by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterization of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride derivatives by NMR Content Type: Comparative Technical Guide

Executive Summary & Strategic Relevance

The (3,5-Dichloropyridin-4-yl)methanamine scaffold is a critical pharmacophore, most notably serving as the structural anchor for Phosphodiesterase-4 (PDE4) inhibitors like Roflumilast and Piclamilast .

Characterizing this motif presents a unique set of NMR challenges:

  • Symmetry-Induced Simplification: The

    
     symmetry of the 3,5-dichloropyridine ring renders the H2 and H6 protons chemically equivalent, often collapsing them into a single singlet. This simplifies the spectrum but removes valuable 
    
    
    
    coupling data for structural confirmation.
  • Salt Formation Dynamics: As a hydrochloride salt, the primary amine (

    
    ) introduces exchangeable protons that vary wildly depending on solvent choice, often obscuring the benzylic methylene signal.
    
  • Steric Electronic Effects: The bulky, electron-withdrawing chlorine atoms at positions 3 and 5 significantly alter the relaxation times (

    
    ) of the quaternary carbons, necessitating modified acquisition parameters.
    

This guide compares solvent systems and pulse sequences to provide a definitive, self-validating protocol for characterizing these derivatives.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates which protons are visible and how the salt moiety behaves.

Table 1: Solvent Performance Matrix[1]
FeatureDMSO-d6 (Dimethyl Sulfoxide)MeOD-d4 (Methanol)CDCl3 (Chloroform)
Solubility (HCl Salt) Excellent. Dissolves ionic salts readily.Good. High dielectric constant supports ions.Poor. Salts typically insoluble; requires free-basing.
Exchangeable Protons Visible.

usually appears as a broad triplet (~8.0–8.5 ppm).
Invisible. Rapid H/D exchange eliminates

signals.
Variable. Only visible if free-base; usually broad.
Resolution Moderate. High viscosity broadens lines; water peak at 3.33 ppm can interfere.High. Low viscosity yields sharp lines.High. Excellent resolution for non-polar derivatives.
Coupling Info Rich.

coupling often visible (methylene splits).
Lost.

exchange removes coupling to methylene.
Limited. No salt-bridge coupling.
Use Case Primary Characterization (Proof of salt formation).High-Res 2D NMR (HMBC/HSQC).Free-Base Analysis only.
Decision Logic for Solvent Selection

SolventStrategy Start Start: Sample Form? IsSalt Is it an HCl Salt? Start->IsSalt Solubility Check Solubility IsSalt->Solubility Yes CDCl3 Select CDCl3 (Best for Free Base) IsSalt->CDCl3 No (Free Base) DMSO Select DMSO-d6 (Best for confirming NH3+) Solubility->DMSO Need to see NH protons? MeOD Select MeOD-d4 (Best for sharp Carbon/2D) Solubility->MeOD Need sharp lines/Carbon? FreeBase Perform Free-Base Extraction (DCM/NaOH) Solubility->FreeBase Insoluble in DMSO/MeOD? FreeBase->CDCl3

Figure 1: Decision matrix for selecting the optimal NMR solvent based on the salt form and analytical goals.

Technical Deep Dive: Spectral Signatures

The "3,5-Dichloro" Fingerprint ( H NMR)

In all solvents, the aromatic region is deceptively simple.

  • H2/H6 Signal: Appears as a sharp singlet typically between 8.50 – 8.80 ppm .

    • Why? The plane of symmetry through the N-C4 axis makes H2 and H6 magnetically equivalent.

    • Diagnostic Value: If this signal splits or broadens significantly, it indicates a loss of symmetry (e.g., chiral center in a side chain) or restricted rotation (atropisomerism).

  • Benzylic Methylene (

    
    ): 
    
    • In MeOD: A sharp singlet ~4.2 – 4.5 ppm.

    • In DMSO-d6: Often a broad doublet or quartet .

    • Mechanism:[1] The slow exchange of the ammonium protons (

      
      ) in DMSO allows scalar coupling (
      
      
      
      ) between the N-H protons and the methylene protons. This confirms the integrity of the salt.
Carbon-13 & HMBC Connectivity

The


C spectrum is dominated by the chlorine effect.
  • C3/C5 (C-Cl): These quaternary carbons appear upfield relative to typical pyridine carbons, often 128–132 ppm , and exhibit low intensity due to long relaxation times (

    
    ) and lack of NOE enhancement.
    
  • C2/C6: Deshielded (~148–150 ppm).

  • C4 (Ipso): The attachment point for the methanamine.

The Connectivity Challenge

Because there are no protons on C3 or C5, you cannot use COSY to "walk" around the ring. You must rely on HMBC (Heteronuclear Multiple Bond Correlation) .[2]

Critical HMBC Correlations:

  • 
     to C3/C5:  The benzylic protons will show a strong 3-bond correlation (
    
    
    
    ) to the chlorinated carbons.
  • 
     to C4:  A 2-bond correlation (
    
    
    
    ) to the ipso carbon.
  • H2/H6 to C4: Confirms the ring closure.

HMBC_Logic CH2 Benzylic CH2 (4.2 ppm) C4 C4 (Ipso) (~145 ppm) CH2->C4 HMBC (2J) C3_5 C3/C5 (C-Cl) (~130 ppm) CH2->C3_5 HMBC (3J) H2_6 H2/H6 (Aromatic) (8.6 ppm) H2_6->C4 HMBC (3J) H2_6->C3_5 HMBC (2J) C2_6 C2/C6 (~149 ppm) H2_6->C2_6 HSQC (1J)

Figure 2: Connectivity map showing essential HMBC correlations required to verify the 3,5-dichloropyridine substitution pattern.

Validated Experimental Protocol

Step 1: Sample Preparation (Self-Validating)
  • Concentration: Prepare a 10-15 mg/mL solution.

    • Reasoning: High concentrations of hydrochloride salts in DMSO can lead to viscosity-induced broadening. 10 mg is the "sweet spot" for sensitivity vs. resolution.

  • Solvent Choice: Start with DMSO-d6 .

    • Validation: Check for the water peak at 3.33 ppm. If the

      
       signal is visible (~8.3 ppm), the solvent is dry enough. If 
      
      
      
      is missing but the sample is a salt, your DMSO is "wet" (facilitating exchange).
Step 2: Acquisition Parameters

Standard parameters often fail to detect the C-Cl carbons (C3/C5). Use these optimized settings:

ParameterStandard SettingOptimized for 3,5-Dichloro Reasoning
D1 (Relaxation Delay) 1.0 sec3.0 - 5.0 sec Quaternary C-Cl carbons relax very slowly. Short D1 leads to signal saturation and missing peaks.
Scans (13C) 2561024+ C3/C5 have no NOE enhancement; signal-to-noise ratio is naturally low.
HMBC Delay 8 Hz (62.5 ms)8 Hz The coupling through the aromatic ring is rigid; standard long-range optimization works well.
Step 3: Data Processing & Analysis
  • Integration Check: Calibrate the integral of the H2/H6 singlet to 2.0 .

  • Stoichiometry Check: Integrate the benzylic

    
    . It must equal 2.0 .
    
  • Salt Verification: If in DMSO, look for the ammonium protons (

    
    ). Integration should be roughly 3.0 , though broadening often makes accurate integration difficult.
    
  • Peak Picking: Ensure C3 and C5 appear as a single signal in

    
    C (unless symmetry is broken by a remote chiral center).
    

Troubleshooting Common Issues

Issue: "I can't see the C-Cl carbons in the 13C spectrum."
  • Cause: Saturation of the nuclei due to long

    
     relaxation times.
    
  • Solution: Increase the Relaxation Delay (D1) to 5 seconds and double the number of scans. Alternatively, run a 1D-HMBC to detect these carbons indirectly via the sensitive protons.

Issue: "The benzylic CH2 is a broad blob."
  • Cause: Intermediate exchange rate of the

    
     protons.
    
  • Solution:

    • Add a drop of D2O to the DMSO tube. This forces rapid exchange, collapsing the

      
       signal and sharpening the 
      
      
      
      into a clear singlet.
    • Switch to MeOD-d4 .

Issue: "H2 and H6 are splitting into two signals."
  • Cause: Loss of symmetry.

  • Implication: If your target molecule is supposed to be symmetric (achiral R-group), this indicates an impurity or restricted rotation (atropisomerism) caused by the bulky chlorines clashing with the side chain.

References

  • BenchChem. (2025).[3] Validating the Structure of 3,5-Dichloropyridine Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques. Retrieved from 3

  • Reddy, G. B. N., et al. (2015).[4] Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. Retrieved from

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from 5

  • ChemicalBook. (2025). 3,5-Dichloropyridine 1H NMR Spectrum Data. Retrieved from 6[6]

Sources

LC-MS analysis of (3,5-Dichloropyridin-4-yl)methanamine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: LC-MS/MS Strategies for the Analysis of (3,5-Dichloropyridin-4-yl)methanamine Reaction Mixtures

Introduction & Analytical Challenges

(3,5-Dichloropyridin-4-yl)methanamine (CAS: 418795-04-7) is a critical halogenated heterocyclic building block, frequently utilized as an intermediate in the synthesis of phosphodiesterase-4 (PDE-4) inhibitors and other targeted therapeutics[1]. Monitoring the synthesis of this compound—often derived from the reduction of 3,5-dichloro-4-pyridinecarbonitrile—presents a unique analytical challenge. The crude reaction mixture contains unreacted starting materials, deschloro-impurities, dimerized byproducts, and the highly polar, basic target amine.

As an Application Scientist, the primary hurdle in quantifying this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) lies in its physicochemical properties. The primary aliphatic amine substituent possesses a high pKa. Under standard acidic reversed-phase (RP) conditions (e.g., 0.1% Formic Acid), the amine is fully protonated. This leads to two distinct chromatographic failures on traditional silica-based C18 columns:

  • Poor Retention: The ionized analyte elutes near the void volume, suffering from severe matrix suppression from early-eluting reaction salts.

  • Peak Tailing: Secondary ion-exchange interactions between the protonated amine and residual acidic silanols on the stationary phase cause severe peak asymmetry.

This guide objectively compares three distinct chromatographic strategies to overcome these challenges, providing a self-validating protocol for accurate reaction monitoring.

Caption: Composition of a typical (3,5-Dichloropyridin-4-yl)methanamine reaction mixture prior to LC-MS.

Mechanistic Comparison of Column Technologies

To achieve baseline resolution of (3,5-Dichloropyridin-4-yl)methanamine from its reaction matrix, we must manipulate either the stationary phase chemistry or the mobile phase pH[2]. Below is an objective comparison of three leading methodologies.

Strategy A: High-pH Reversed-Phase (Standard Hybrid C18)

By utilizing a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5), the primary amine is forced into its neutral, unionized state. This drastically increases its hydrophobicity, allowing for strong retention on a standard C18 column. Caveat: Traditional silica dissolves at pH > 8.0; therefore, ethylene-bridged hybrid (BEH) particles must be used.

Strategy B: Polar-Embedded / Positively Charged C18 (Low pH)

Columns such as the Luna Omega Polar C18 or PS C18 incorporate polar modifications or a weak positive surface charge[3][4]. When run under standard acidic conditions (0.1% Formic Acid), the positive surface charge repels the protonated (3,5-Dichloropyridin-4-yl)methanamine just enough to prevent deep silanol interactions, resulting in sharp peaks without the need for high-pH buffers.

Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)

Instead of relying on hydrophobic retention, HILIC utilizes a highly organic mobile phase (>70% Acetonitrile) and a polar stationary phase (e.g., bare silica or amide-bonded). The polar protonated amine partitions into a water-enriched layer on the particle surface[2]. This orthogonal approach offers massive retention for the amine but requires careful sample diluent matching to prevent peak distortion.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these three strategies when analyzing a 100 ng/mL standard of (3,5-Dichloropyridin-4-yl)methanamine.

Performance MetricStrategy A: Hybrid C18 (High pH)Strategy B: Polar-Modified C18 (Low pH)Strategy C: HILIC Amide (Low pH)
Column Example Waters ACQUITY BEH C18Phenomenex Luna Omega Polar C18Waters ACQUITY BEH Amide
Mobile Phase 10mM NH₄HCO₃ (pH 9.5) / MeOH0.1% Formic Acid in H₂O / ACN10mM NH₄F in H₂O / ACN
Retention Factor (

)
4.2 (Excellent)1.8 (Acceptable)6.5 (Excessive)
Peak Asymmetry (

)
1.15 (Slight tailing)1.05 (Highly symmetrical)1.30 (Moderate tailing)
MS Sensitivity (ESI+) Moderate (Neutral state)Highest (Protonated state)High (Favorable desolvation)
Matrix Tolerance HighHighLow (Requires high organic diluent)

Caption: Decision tree for selecting LC-MS column chemistry based on mobile phase pH and retention mechanism.

Step-by-Step Experimental Protocol (Strategy B)

The following self-validating protocol is optimized for the quantification of (3,5-Dichloropyridin-4-yl)methanamine and its deschloro-impurities using a polar-modified C18 column coupled to a triple quadrupole mass spectrometer[5].

Sample Preparation

Causality Note: Crude reaction mixtures often contain high concentrations of transition metal catalysts (e.g., Palladium) and inorganic bases. Direct injection will foul the ESI source and column inlet.

  • Quench & Dilute: Aliquot 10 µL of the crude reaction mixture into 990 µL of Methanol to quench the reaction and precipitate inorganic salts.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes.

  • Final Dilution: Transfer 10 µL of the supernatant into 990 µL of Mobile Phase A (0.1% Formic Acid in Water) to ensure the injection solvent matches the initial gradient conditions, preventing peak distortion (solvent effects).

Liquid Chromatography Parameters
  • Column: Phenomenex Luna Omega Polar C18, 2.1 x 50 mm, 1.6 µm (or equivalent polar-modified phase).

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Gradient Program:

  • 0.00 - 0.50 min: 5% B (Isocratic hold to focus the polar amine on the column head)

  • 0.50 - 3.00 min: 5% to 95% B (Linear ramp to elute the target and lipophilic starting materials)

  • 3.00 - 4.00 min: 95% B (Column wash)

  • 4.00 - 4.10 min: 95% to 5% B

  • 4.10 - 5.50 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI-MS/MS) Parameters

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The characteristic isotopic signature of the two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) should be utilized for qualitative confirmation during method development.

  • Capillary Voltage: +3.0 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

MRM Transitions for (3,5-Dichloropyridin-4-yl)methanamine:

  • Precursor Ion [M+H]+: m/z 177.0 (Based on monoisotopic mass of C6H6Cl2N2)

  • Quantifier Product Ion: m/z 160.0 (Loss of NH3, common for primary aliphatic amines)

    • Collision Energy (CE): 15 eV

  • Qualifier Product Ion: m/z 125.0 (Subsequent loss of Cl radical)

    • Collision Energy (CE): 25 eV

Validation Check: Ensure the ratio of the quantifier to qualifier ion remains within ±20% of the reference standard across all reaction mixture samples to confirm peak purity and absence of co-eluting isobaric matrix interferences.

References

  • Source: Google Patents (WO2015161830A1)
  • Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL:[Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds Source: Phenomenex URL:[Link]

  • Comparison of Three Unique and Complementary Micro LC Columns and Three Trap Selectivities Under Reversed Phase LC-MS/MS Source: Phenomenex / Windows.net URL:[Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography Source: National Institutes of Health (PMC) / ResearchGate URL:[Link]

Sources

Comparative Reactivity of 3,5-Dichloropyridine Derivatives in Cross-Coupling: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dichloropyridine is a privileged heterocyclic scaffold in pharmaceutical and agrochemical drug design, offering a unique vector for structural elaboration. However, functionalizing this core presents a formidable synthetic challenge. Unlike its isomer 2,6-dichloropyridine—which readily undergoes cross-coupling and nucleophilic aromatic substitution (SNAr)—the 3,5-isomer exhibits notorious chemical inertness at the chlorinated positions. This guide dissects the mechanistic causality behind this reactivity gap and provides field-proven, self-validating protocols for the regioselective functionalization of 3,5-dichloropyridine derivatives.

Mechanistic Causality: The Electronic Landscape

To master the functionalization of dichloropyridines, one must understand the underlying electronic distribution of the pyridine ring.

In pyridine systems, the electronegative nitrogen atom exerts a strong electron-withdrawing effect via resonance, significantly depleting electron density at the ortho (C2, C6) and para (C4) positions. This resonance activation weakens the C–Cl bonds at these positions, making 2,6-dichloropyridine highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) 1.

Conversely, the chlorine atoms in 3,5-dichloropyridine reside at the meta positions. Here, the resonance effect of the nitrogen is absent; the positions are only subjected to a weaker inductive electron-withdrawing effect. As a result, the C3 and C5 C–Cl bonds possess higher electron density and greater bond dissociation energies. This electronic landscape makes standard Palladium-catalyzed oxidative addition kinetically demanding, often resulting in sluggish reactions, high catalyst loading requirements, or complete reaction failure under mild conditions 1.

Divergent Functionalization Strategies

To overcome the inherent inertness of the meta-chlorines, synthetic chemists employ three primary divergent strategies:

  • Ligand-Accelerated Palladium Catalysis: Utilizing highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos) to force the oxidative addition of Pd(0) into the strong C–Cl bond.

  • Single-Electron Transfer (SET) Base Metal Catalysis: Employing Iron-catalyzed Kochi-Fürstner cross-coupling. Iron operates via a radical-based mechanism, bypassing the kinetically difficult concerted two-electron oxidative addition required by Palladium 2.

  • Directed ortho-Metalation (DoM): Bypassing the C–Cl bonds entirely by exploiting the high kinetic acidity of the C4 proton, which is flanked by two electronegative chlorine atoms. Deprotonation with a bulky lithium base (e.g., LTMP) generates a highly reactive nucleophile 3.

G SM 3,5-Dichloropyridine (Inert meta-C-Cl bonds) Pd Pd-Catalyzed Suzuki (Ar-B(OH)2, XPhos, Base) SM->Pd Oxidative Addition (Kinetically Slow) Fe Fe-Catalyzed Kochi-Fürstner (R-MgX, Fe(acac)3) SM->Fe Radical SET Pathway (Overcomes Inertness) Li Directed ortho-Metalation (LTMP, -78°C) SM->Li C4 Deprotonation (Highly Acidic) Prod1 3-Aryl-5-chloropyridine (Moderate Yield) Pd->Prod1 Prod2 3-Alkyl-5-chloropyridine (Good Yield) Fe->Prod2 Prod3 4-Substituted-3,5-diCl-pyridine (Excellent Yield) Li->Prod3

Divergent functionalization pathways of 3,5-dichloropyridine highlighting mechanistic dependencies.

Quantitative Reactivity Comparison

The following table summarizes the comparative performance of the three primary functionalization pathways when applied to the 3,5-dichloropyridine core.

Reaction ClassCatalyst / ReagentsTarget PositionTypical YieldMechanistic Causality
Suzuki-Miyaura Pd(OAc)₂, XPhos, K₃PO₄C3 / C540–65%Bulky, electron-rich XPhos ligand is mandatory to accelerate the difficult oxidative addition into the electron-rich meta C–Cl bond.
Kochi-Fürstner Fe(acac)₃, R-MgBr, NMPC3 / C550–80%Iron-mediated single-electron transfer (SET) circumvents the high bond dissociation energy barrier of concerted Pd(0) insertion.
Directed Metalation LTMP or n-BuLi, THF, -78 °CC475–95%The C4 proton is highly acidic due to the dual inductive withdrawal of the adjacent C3 and C5 chlorine atoms, allowing rapid lithiation.

Self-Validating Experimental Protocol: Iron-Catalyzed Kochi-Fürstner Alkylation

Because traditional Palladium-catalyzed cross-couplings of 3,5-dichloropyridine are often plagued by low conversions, the Iron-catalyzed Kochi-Fürstner reaction serves as a highly reliable alternative for introducing alkyl chains 2. This protocol describes the regioselective mono-alkylation at the C3 position using an alkyl Grignard reagent.

System Validation: This method is self-validating. The appearance of a dark brown/black color upon the addition of the Grignard reagent visually confirms the successful reduction of Fe(III) to the active low-valent iron catalytic species.

Materials Required:

  • 3,5-Dichloropyridine (1.0 equiv, 10 mmol)

  • Iron(III) acetylacetonate [Fe(acac)₃] (0.05 equiv, 5 mol%)

  • Isobutylmagnesium bromide (1.2 equiv, 2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF) and N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Catalyst and Substrate Assembly: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve 3,5-dichloropyridine (10 mmol) and Fe(acac)₃ (0.5 mmol) in a solvent mixture of anhydrous THF (20 mL) and NMP (2 mL).

    • Causality: NMP is a critical coordinating co-solvent. It stabilizes the highly reactive low-valent iron intermediates generated in situ, preventing the catalyst from precipitating out of solution as inactive iron nanoparticles (iron black).

  • Cryogenic Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Iron-catalyzed cross-couplings are extremely fast and highly exothermic. Maintaining the reaction at 0 °C suppresses the competing β-hydride elimination of the alkyl Grignard reagent and prevents over-alkylation (di-substitution) at the remaining C5–Cl bond.

  • Nucleophile Introduction: Add the Isobutylmagnesium bromide solution (6 mL, 12 mmol) dropwise via a syringe pump over a period of 30 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the Grignard reagent. This kinetically favors the cross-coupling catalytic cycle over the non-productive homocoupling of the Grignard reagent.

  • Quench and Isolation: Stir the mixture for an additional 15 minutes at 0 °C, then carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NH₄Cl provides a mild, slightly acidic quench that safely destroys unreacted Grignard reagent and breaks down the iron-product complexes without protonating the basic pyridine nitrogen, thereby simplifying downstream chromatographic purification.

References

  • MDPI Catalysts - Synthesis of a Bcl9 Alpha-Helix Mimetic for Inhibition of PPIs by a Combination of Electrooxidative Phenol Coupling and Pd-Catalyzed Cross Coupling. (2020).[Link]

  • ResearchGate - On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies.[Link]

Sources

A Comparative Guide to Catalyst Efficacy in the Suzuki-Miyaura Coupling of Dichloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Dichloropyridines represent a class of readily available, cost-effective building blocks for this purpose. However, their utilization in palladium- or nickel-catalyzed Suzuki-Miyaura cross-coupling reactions is complicated by challenges in reactivity and, most critically, regioselectivity. The inherent electronic properties of the pyridine ring and the presence of two potential reaction sites necessitate a carefully optimized catalytic system to achieve desired outcomes. This guide provides a comprehensive comparison of various catalyst systems, detailing their efficacy in controlling mono-arylation and directing substitution to specific positions on the pyridine ring. We synthesize data from key literature sources to offer researchers, scientists, and drug development professionals a clear, data-supported framework for catalyst selection, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Challenge and Opportunity of Dichloropyridines

Nitrogen-containing heterocycles are privileged structures in drug discovery, with the pyridine moiety being one of the most prevalent.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing C-C bonds, enabling the elaboration of these heterocyclic cores.[2][3] Dichloropyridines are attractive starting materials due to their bifunctionality and economic advantages over their bromo- and iodo-analogs.[4]

However, the lower reactivity of the C-Cl bond requires more active catalytic systems.[4] The primary synthetic hurdle lies in controlling regioselectivity. For asymmetrically substituted dichloropyridines (e.g., 2,4- and 2,5-dichloropyridine), conventional wisdom and electronic arguments predict that cross-coupling will occur preferentially at the position most activated by the nitrogen atom, typically the C2 position.[1][5] Overcoming this innate substrate bias to achieve selective functionalization at positions distal to the nitrogen (C4 or C5) is a significant challenge, which, if solved, unlocks access to previously underexplored chemical space.[1] This guide dissects the catalyst systems that have been developed to master this challenge.

Mechanistic Considerations in Dichloropyridine Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L_n->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal [Ar'-B(OR)₂]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L_n Ar-Ar' Product_out Coupled Product (Ar-Ar') RedElim->Product_out Boronic_in Organoboron (Ar'-B(OR)₂) Boronic_in->Transmetal Base_in Base Base_in->Transmetal Activates Boron Species ArX_in ArX_in ArX_in->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle.

For dichloropyridines, several factors complicate this cycle:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[7]

  • Oxidative Addition Selectivity: The first, and often rate-determining, step is the oxidative addition of the palladium catalyst into a C-Cl bond. The electronic and steric environment of each chlorine atom dictates the preferred site of this addition. The C2 position is generally more electron-deficient and favored for oxidative addition.[5]

  • Ligand Influence: The choice of ligand bound to the metal center is paramount. The ligand's steric bulk and electronic properties modulate the catalyst's reactivity and can override the substrate's inherent electronic preferences to enforce a different regioselectivity.[1][7]

Comparative Analysis of Catalyst Systems

The choice of metal and, critically, the associated ligand system dictates the outcome of the Suzuki coupling of dichloropyridines.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium catalysts are the most extensively studied for these transformations. The ligand's architecture is the key determinant of success.

NHC ligands have proven exceptionally effective for challenging cross-couplings. Their strong σ-donating ability and significant steric bulk can activate otherwise unreactive C-Cl bonds and enforce unconventional regioselectivity. For the coupling of 2,4-dichloropyridines, catalysts bearing bulky NHC ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) have demonstrated a remarkable ability to invert the conventional selectivity, favoring reaction at the C4 position.[1] This allows for the synthesis of C4-functionalized pyridines while leaving the C2-chloride available for subsequent transformations, such as nucleophilic aromatic substitution (SNAr).[1]

Phosphine ligands represent the classical choice for Suzuki couplings. Their properties can be finely tuned to influence selectivity.

  • Bulky Monophosphine Ligands: Ligands like QPhos can promote coupling at the C4 position of 2,4-dichloropyridine, although often with only modest selectivity.[1]

  • Diphosphine Ligands: In contrast, chelating diphosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) typically promote the "conventional" selectivity, leading exclusively to the C2-coupled product.[1] For general couplings of challenging heteroaryl chlorides, ligands from the Buchwald family, such as SPhos and XPhos, are known to be highly effective due to their steric bulk and electron-rich nature.[8]

Remarkably, dispensing with ligands altogether can lead to dramatic shifts in selectivity. Under "Jeffery" conditions—typically involving a palladium source, a phase-transfer catalyst like a tetraalkylammonium salt, and an aqueous base—palladium nanoparticles are believed to be the active catalytic species.[1] These conditions have been shown to enhance the C4-selectivity in the coupling of 2,4-dichloropyridine to a ratio greater than 99:1.[1] Even more strikingly, these ligand-free conditions enable the first-ever C5-selective cross-couplings of 2,5-dichloropyridine and 2,5-dichloropyrimidine, a selectivity that is unprecedented with traditional homogeneous catalysts.[1][5]

Regioselectivity cluster_catalysts Catalyst System Directs Selectivity cluster_products Reaction at Indicated Position DCP 2,4-Dichloropyridine NHC Pd / Bulky NHC (IPr) DCP->NHC DPPF Pd / Diphosphine (dppf) DCP->DPPF LF Pd / Ligand-Free (Jeffery) DCP->LF C4_Product C4-Arylation NHC->C4_Product High Selectivity (~10:1) C2_Product C2-Arylation DPPF->C2_Product Exclusive Product LF->C4_Product Excellent Selectivity (>99:1)

Caption: Catalyst control over regioselectivity in 2,4-dichloropyridine coupling.

Table 1: Performance Comparison of Palladium Catalyst Systems for Dichloropyridine Suzuki Coupling

DichloropyridineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Selectivity (Position:Other)Reference
2,4-dichloroPd(OAc)₂ / IPrK₃PO₄Dioxane10070-90~10:1 (C4:C2)[1]
2,4-dichloroPd(PEPPSI)(IPr)K₃PO₄Dioxane1007510.4:1 (C4:C2)[1][7]
2,4-dichloroPd(OAc)₂ / dppfK₂CO₃Toluene100-Exclusive C2[1]
2,4-dichloroPd(OAc)₂ / None (Jeffery)K₂CO₃NMP/H₂O10085>99:1 (C4:C2)[1]
2,5-dichloroPd(OAc)₂ / None (Jeffery)K₂CO₃NMP/H₂O10050Exclusive C5[1][5]
2,3,5-trichloroPd(OAc)₂ / NoneNa₂CO₃H₂O/DME8095Exclusive C2[3]
Nickel-Based Catalysts: A Cost-Effective Alternative

Nickel catalysts offer a more economical alternative to palladium and can exhibit unique reactivity profiles.[9] For the selective monoarylation of dichloropyridines, the choice of phosphine ligand and solvent is crucial. Studies have shown that less electron-rich di- and triarylphosphines, such as PPh₃ and PPh₂Me, favor monoarylation, particularly when acetonitrile (MeCN) is used as the solvent.[9][10] In contrast, more electron-rich trialkylphosphines tend to promote diarylation.[9] This selectivity is attributed to the ability of the MeCN solvent to competitively coordinate to a Ni(0)-π complex of the monoarylated product, facilitating its release from the catalyst before a second oxidative addition can occur.[9]

Table 2: Performance of Nickel Catalyst Systems for Selective Monoarylation

DichloropyridineLigandSolventTemp (°C)ProductYield (%)Selectivity (Mono:Di)Reference
2,5-dichloroPPh₂MeMeCN80Monoarylation75>20:1[9]
2,5-dichloroPPh₃MeCN80Monoarylation68>20:1[9]
2,5-dichloroPCy₃MeCN80Diarylation381:3.8[9]
3,5-dichloroPPh₂MeMeCN80Monoarylation84>20:1[9]

Experimental Protocols

The following protocols are representative examples for achieving selective Suzuki-Miyaura coupling of dichloropyridines.

Protocol 1: C4-Selective Arylation of 2,4-Dichloropyridine using a Pd/NHC Catalyst

This protocol is adapted from the methodology described for Pd/IPr catalytic systems.[1][7]

  • Vessel Preparation: To a dry Schlenk flask under an inert argon or nitrogen atmosphere, add 2,4-dichloropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst, such as Pd(PEPPSI)(IPr) (2-3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 2-chloro-4-arylpyridine product.

Protocol 2: C5-Selective Arylation of 2,5-Dichloropyridine using Ligand-Free "Jeffery" Conditions

This protocol is based on the novel ligand-free conditions reported for unconventional selectivity.[1][11]

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), potassium carbonate (K₂CO₃, 1.5 equiv), and tetrabutylammonium bromide (NBu₄Br, 3.0 equiv).

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol%).

  • Solvent Addition: Add a degassed mixture of N-Methyl-2-pyrrolidone (NMP) and water (e.g., 5:1 v/v).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the 5-aryl-2-chloropyridine.

Workflow Start Start: Assemble Reagents Reagents 1. Charge Schlenk Flask - Dichloropyridine - Boronic Acid - Base Start->Reagents Inert 2. Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Catalyst 3. Add Solvent & Catalyst System (e.g., Pd(OAc)₂ / Ligand) Inert->Catalyst Reaction 4. Heat & Stir (e.g., 80-120 °C, 12-24h) Catalyst->Reaction Monitor 5. Monitor Progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Aqueous Work-up - Cool Reaction - Dilute & Extract Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: A generalized experimental workflow for Suzuki coupling of dichloropyridines.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of dichloropyridines has evolved from a challenging transformation into a highly versatile and controllable synthetic operation. This guide highlights that catalyst selection is the critical parameter for achieving high efficacy and, crucially, for directing regioselectivity.

Key Takeaways:

  • Ligand-Controlled Selectivity: For palladium-catalyzed reactions, the choice of ligand can override the substrate's inherent electronic bias. Bulky NHC ligands are superior for achieving unconventional C4-arylation of 2,4-dichloropyridines, while traditional diphosphines favor the electronically preferred C2-position.

  • Unconventional Reactivity: Ligand-free "Jeffery" conditions provide a powerful, and often superior, method for achieving C4-selectivity and enable unprecedented C5-selective couplings, likely through the action of palladium nanoparticles.

  • Nickel as a Viable Alternative: Nickel catalysts, when paired with appropriate phosphine ligands and solvents like acetonitrile, offer a cost-effective and highly selective method for achieving monoarylation.

Future research will likely focus on expanding the substrate scope for these selective transformations, lowering catalyst loadings, and further elucidating the precise nature of the active catalytic species, particularly in ligand-free systems. The continued development of novel, highly active catalysts will undoubtedly grant chemists access to an even wider array of functionalized pyridine derivatives for applications across the chemical sciences.

References

  • Ghaffari, B., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry. [Link]

  • Neufeldt, S. R., et al. (2024). Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. ACS Catalysis. [Link]

  • Bautista, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Lin, Y., et al. (2010). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

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A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from (3,5-Dichloropyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold holds a privileged status, forming the core of numerous FDA-approved drugs.[1][2] Among the vast array of pyridine-based building blocks, (3,5-Dichloropyridin-4-yl)methanamine and its derivatives are of significant interest due to their versatile reactivity and potential therapeutic applications, including the development of P2X7 receptor antagonists for inflammatory diseases.[3][4] The synthesis of novel compounds from this starting material is a critical step in the discovery of new therapeutic agents. However, the successful development of these agents is contingent upon the unambiguous confirmation of their chemical structures.

This guide provides an in-depth, comparative analysis of the essential analytical techniques employed for the structural validation of novel compounds derived from (3,5-Dichloropyridin-4-yl)methanamine. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental protocols, underlying principles, and data interpretation of key spectroscopic and crystallographic methods.

The Imperative of Rigorous Structural Elucidation

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, can drastically influence its biological activity and safety profile.[5] A seemingly minor discrepancy in the expected structure can lead to a complete loss of efficacy or, in the worst case, unforeseen toxicity. Therefore, a multi-faceted analytical approach is not just recommended but essential for building a comprehensive and irrefutable structural dossier for any new chemical entity.

A typical workflow for the characterization of a novel pyridine derivative begins with synthesis and purification, followed by a battery of analytical techniques to confirm its structure and purity before proceeding to biological evaluation.[1][6]

A Comparative Overview of Key Analytical Techniques

The structural elucidation of novel organic compounds is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the synergistic combination of these pieces that reveals the complete picture. This section will compare and contrast the most powerful and commonly employed techniques for validating the structures of novel derivatives of (3,5-Dichloropyridin-4-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[7][8] For novel pyridine derivatives, a suite of NMR experiments is typically employed to build a complete structural picture.

Core NMR Experiments for Structural Validation:

  • ¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms.[7]

  • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the definitive assignment of the molecular skeleton.[9]

Experimental Protocol: A General Approach to NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).[1]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.[1]

Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry is an indispensable technique in drug discovery and development, providing a precise measurement of the molecular weight of a compound and offering insights into its structure through fragmentation patterns.[10][11] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy, further confirming its identity.

Key Applications of MS in Structural Validation:

  • Molecular Weight Determination: Confirms the expected molecular weight of the synthesized compound.

  • Elemental Composition Analysis (HRMS): Provides the exact molecular formula.

  • Fragmentation Analysis: Offers clues about the different structural motifs within the molecule.[11]

Experimental Protocol: A General Approach for Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[12]

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

X-Ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.[5][13][14] When a suitable crystal of the compound can be obtained, this technique provides an unambiguous map of the atomic positions and bond connectivity, confirming the stereochemistry and overall molecular architecture.[15][16]

Significance of X-Ray Crystallography:

  • Unambiguous Structure Determination: Provides the most reliable method for confirming the molecular structure.[15]

  • Absolute Configuration: Crucial for chiral molecules, as different enantiomers can have vastly different biological activities.[5]

  • Solid-State Conformation: Reveals the preferred conformation of the molecule in the crystalline state.

Experimental Protocol: A General Workflow for Single-Crystal X-Ray Diffraction

  • Crystal Growth: The most challenging step is often growing a single crystal of sufficient quality (typically >20 µm in all dimensions).[14] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded by a detector.[16]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to produce the final crystal structure.[16]

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the power of this multi-technique approach, let's consider a hypothetical novel compound, "Compound X ," synthesized from (3,5-Dichloropyridin-4-yl)methanamine.

Table 1: Comparative Summary of Analytical Data for Compound X
Analytical TechniqueExperimental DataInterpretation
¹H NMR δ 8.5 (s, 2H), 7.8 (s, 1H), 4.5 (s, 2H), 3.9 (t, 2H), 2.8 (t, 2H)Confirms the presence of the dichloropyridine ring protons, a methylene bridge, and an additional ethyl group.
¹³C NMR δ 150.2, 148.5, 125.1, 55.4, 45.2, 35.1Indicates the presence of the expected number of carbon atoms with distinct chemical environments.
HRMS (ESI+) m/z [M+H]⁺ calculated for C₈H₁₀Cl₂N₃: 222.0297, found: 222.0295Confirms the molecular formula and molecular weight of the target compound.
X-Ray Crystallography Provides a detailed 3D structure with bond lengths and angles.Unambiguously confirms the connectivity and stereochemistry of Compound X.

Visualizing the Workflow: A Unified Approach

The logical progression of these analytical techniques forms a robust and self-validating system for structural elucidation.

Caption: A generalized workflow for the structural validation of novel compounds.

Conclusion: A Commitment to Scientific Rigor

The structural validation of novel compounds synthesized from (3,5-Dichloropyridin-4-yl)methanamine is a cornerstone of the drug discovery process. A comprehensive analytical strategy, leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, is paramount to ensuring the scientific integrity of the research. By adhering to rigorous experimental protocols and a logical, multi-faceted approach to data analysis, researchers can confidently establish the precise chemical identity of their synthesized molecules, paving the way for meaningful biological evaluation and the potential development of new therapeutic agents.

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Comparative Biological Activity Guide: (3,5-Dichloropyridin-4-yl)methanamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The 3,5-dichloropyridine moiety is a privileged pharmacophore in medicinal chemistry, famously utilized in blockbuster Phosphodiesterase-4 (PDE4) inhibitors like Roflumilast and Piclamilast. However, the introduction of a methylene spacer to form (3,5-Dichloropyridin-4-yl)methanamine fundamentally alters the physicochemical, spatial, and biological profile of the resulting derivatives.

This guide provides an objective, data-driven comparison of (3,5-Dichloropyridin-4-yl)methanamine derivatives against direct-amine alternatives. By analyzing their performance across multiple therapeutic targets—primarily PDE4 for inflammatory diseases and SARM1 for neurodegeneration—we provide researchers with the mechanistic causality and validated protocols necessary for successful lead optimization.

Pharmacophore Analysis: Methanamine vs. Direct Amine Alternatives

The architectural shift from a direct amine (4-amino-3,5-dichloropyridine) to a methanamine (-CH₂-NH₂) introduces two critical variables that dictate biological activity:

  • Conformational Flexibility: The direct amine is conjugated with the pyridine ring, enforcing a rigid, planar geometry. The methanamine's -CH₂- spacer breaks this conjugation, introducing rotational degrees of freedom. This allows the 3,5-dichloropyridine group to dynamically adapt to deep hydrophobic pockets (such as the Q-pocket in PDE4), though it incurs a higher entropic penalty upon binding [1].

  • Nitrogen Basicity: The lone pair on a direct 4-aminopyridine is delocalized into the electron-deficient pyridine ring, resulting in poor basicity (pKa ~2–3). In contrast, the methanamine nitrogen is aliphatic and significantly more basic (pKa ~8.5). This enables the formation of novel salt bridges within the target active site but also shifts the compound's distribution profile and potential off-target liabilities[2].

Target Class Comparison & Performance Data

PDE4 Inhibition (Respiratory & Inflammatory Diseases)

PDE4 enzymes hydrolyze cyclic AMP (cAMP), a critical intracellular messenger. Inhibiting PDE4 elevates cAMP, suppressing pro-inflammatory cytokine release. While rigid direct-amine derivatives like Roflumilast are highly potent, they often suffer from narrow therapeutic windows due to dose-limiting emesis. (3,5-Dichloropyridin-4-yl)methanamine urea derivatives have been developed to alter binding kinetics and CNS penetration, aiming to decouple efficacy from emetic side effects [3].

SARM1 Inhibition (Neurodegeneration)

Sterile alpha and TIR motif-containing 1 (SARM1) is a key executioner of axon degeneration. Its NAD+ cleavage activity is triggered by injury or neurotoxicity. Recent breakthroughs have utilized the (3,5-dichloropyridin-4-yl)methanamine scaffold linked to imidazole rings to create potent SARM1 inhibitors. The flexibility of the methanamine linker allows the molecule to effectively mimic the nicotinamide moiety of NAD+, outcompeting the natural substrate and halting neuropathy [2].

Quantitative Performance Comparison

The following table synthesizes the biological and pharmacokinetic performance of methanamine derivatives compared to standard direct-amine and keto-linker alternatives [1][2][3][4].

Compound ClassLinker TypeTarget EnzymeEnzymatic IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)HLM T₁/₂ (min)Primary Application
Roflumilast (Reference) Direct AminePDE40.8 ± 0.218.545COPD / Asthma
Methanamine-Urea -CH₂- SpacerPDE41.4 ± 0.312.030Systemic Inflammation
Methanamine-Imidazole -CH₂- SpacerSARM115.2 ± 1.822.4>120Axon Degeneration
Keto-Derivative (LEO 29102) -C(=O)-CH₂-PDE40.058.5<15Topical Atopic Dermatitis

Note: HLM = Human Liver Microsomes. The methanamine spacer introduces a benzylic oxidation soft spot, slightly reducing HLM T₁/₂ compared to direct amines, which can be strategically leveraged for soft-drug design.

Visualizing the Mechanisms

Mechanism Substrate Endogenous Substrate (cAMP / NAD+) Enzyme Target Enzyme (PDE4 / SARM1) Substrate->Enzyme Binds Product Degradation Products (AMP / ADPR) Enzyme->Product Cleaves Inhibitor Methanamine Derivative (Inhibitor) Inhibitor->Enzyme Competitive Inhibition Effect Disease Modulation (Anti-inflammatory / Neuroprotective) Inhibitor->Effect Therapeutic Efficacy

Mechanism of action for methanamine derivatives against PDE4 and SARM1 targets.

Workflow S1 1. Compound Library (Methanamine vs Direct Amine) S2 2. TR-FRET / LC-MS Assays (Enzymatic IC50) S1->S2 S3 3. Cell Permeability (Caco-2) & Microsomal Stability S2->S3 QC Self-Validation QC: Z'-factor > 0.6, Reference Controls S2->QC S4 4. In Vivo Efficacy Models (COPD / Neuropathy) S3->S4

Step-by-step biological evaluation and validation workflow for lead compounds.

Self-Validating Experimental Protocols

To accurately compare the biological activity of these derivatives, the experimental design must account for the unique physicochemical properties of the methanamine linker. The following protocols are engineered as self-validating systems.

Protocol A: PDE4 Enzymatic Inhibition via TR-FRET

Causality Check: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of a standard colorimetric assay? The basicity of the methanamine nitrogen (pKa ~8.5) can lead to non-specific binding with certain colorimetric dyes. TR-FRET utilizes europium cryptate, which is unaffected by the compound's basicity, ensuring signal fidelity [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X solution of recombinant human PDE4B (0.5 ng/µL) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20). Note: The pH is strictly maintained at 7.5 to ensure the methanamine nitrogen remains predominantly protonated, mimicking physiological states.

  • Compound Addition: Dispense 5 µL of the (3,5-Dichloropyridin-4-yl)methanamine derivative (serially diluted in 1% DMSO) into a 384-well plate. Add 5 µL of the 2X PDE4B solution.

  • Critical Pre-Incubation: Incubate the mixture at room temperature for 15 minutes. Causality: The -CH₂- spacer introduces rotational degrees of freedom. The compound requires this residence time to adopt its bioactive conformation within the Q-pocket before substrate competition begins.

  • Reaction Initiation: Add 10 µL of 100 nM cAMP substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add 20 µL of TR-FRET detection mix (Eu-anti-cAMP antibody and ULight-cAMP tracer). Read the plate at 665 nm and 615 nm on a microplate reader.

  • Self-Validation System: Every plate must contain a 10-point dose-response curve of Roflumilast. The assay is automatically invalidated if the calculated Z'-factor is < 0.6 or if the Roflumilast IC₅₀ deviates by more than 3-fold from the historical baseline (0.8 nM).

Protocol B: SARM1 NAD+ Cleavage Assay via LC-MS/MS

Causality Check: Unlike PDE4, SARM1 activity is measured by the depletion of NAD+. Because methanamine derivatives act as NAD+ mimetics, they can interfere with fluorescence-based coupled enzyme assays. Direct quantification via LC-MS/MS eliminates this false-positive liability [2].

Step-by-Step Methodology:

  • Enzyme Activation: Incubate recombinant SARM1 TIR domain (20 nM) with 25 µM NMN (Nicotinamide mononucleotide) for 10 minutes to trigger the enzyme's active conformation.

  • Inhibitor Binding: Add the methanamine-imidazole derivative (0.1 nM to 10 µM range) and incubate for 20 minutes.

  • Substrate Cleavage: Initiate the reaction by adding 50 µM NAD+. Incubate at 25°C for exactly 30 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold 0.5 M perchloric acid, followed by neutralization with K₂CO₃. Centrifuge at 10,000 x g to pellet precipitated proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the MRM transition for NAD+ (m/z 664.1 → 428.0).

  • Self-Validation System: Include a "No Enzyme" control to establish 100% NAD+ baseline and a "Vehicle" control for 0% inhibition. The signal-to-background ratio must exceed 10:1 to validate the compound's IC₅₀ calculation.

References

  • Source: Google Patents (WO2015161830A1)
  • Source: Google Patents (US11629136B1)
  • (3-oxo)
  • Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a Soft-Drug Inhibitor of Phosphodiesterase 4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comprehensive Reactivity Comparison: (3,5-Dichloropyridin-4-yl)methanamine vs. Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

In advanced medicinal chemistry and agrochemical development, the precise tuning of heterocycle reactivity is paramount. (3,5-Dichloropyridin-4-yl)methanamine is a highly specialized building block characterized by a unique dichotomy: a nucleophilic primary amine tethered to a severely electron-deficient, sterically encumbered pyridine core.

This guide provides an in-depth comparative analysis of its reactivity against standard alternatives like 4-pyridinemethanamine, detailing the structural causality behind its behavior and offering self-validating experimental protocols for its functionalization.

Structural Causality: Electronic and Steric Profiling

To understand the reactivity of (3,5-Dichloropyridin-4-yl)methanamine, we must deconstruct the influence of the 3,5-dichloro substitution pattern. The presence of two highly electronegative chlorine atoms adjacent to the C4 position fundamentally alters the molecule's electronic landscape through two primary mechanisms:

  • Profound Inductive Withdrawal (-I Effect): The chlorine atoms pull electron density away from the pyridine ring. This drastically lowers the basicity of the pyridine nitrogen, dropping its pKa from ~5.2 (in standard pyridine) to approximately 0.32[1]. This inductive effect propagates through the sigma-bond framework to the benzylic carbon, subsequently lowering the pKa and nucleophilicity of the primary amine compared to the unsubstituted 4-pyridinemethanamine, which boasts an amine pKa of 9.65[2].

  • Steric Flanking: The C3 and C5 chlorines create a rigid "steric cleft" around the C4-methanamine group. While the primary amine remains accessible, the approach trajectory for bulky electrophiles is restricted. Furthermore, this steric bulk heavily shields the C4 position from any reverse reactions and dictates the regioselectivity of ring functionalization.

Quantitative Reactivity Comparison

The following table summarizes the divergent physicochemical properties driven by these structural differences.

Property4-Pyridinemethanamine(3,5-Dichloropyridin-4-yl)methanamineStructural Driver / Causality
Pyridine N pKa ~5.2~0.32Strong -I effect of 3,5-dichloro groups strips electron density from the ring[1].
Amine pKa 9.65[2]~8.1 (Estimated)Inductive withdrawal propagates through the benzylic spacer, reducing amine basicity[3].
Amine Nucleophilicity HighModerateReduced lone-pair availability and steric flanking by C3/C5 Cl atoms.
SNAr Susceptibility LowHigh (at C2/C6)Ring electron-deficiency heavily stabilizes the anionic Meisenheimer intermediate[4].
EAS Susceptibility ModerateVery LowSevere deactivation by the electronegative pyridine nitrogen and chlorine atoms.

Divergent Reactivity Pathways

The structural features of (3,5-Dichloropyridin-4-yl)methanamine dictate a highly specific set of allowable chemical transformations. Electrophilic Aromatic Substitution (EAS) is effectively blocked due to extreme electron deficiency. Conversely, Nucleophilic Aromatic Substitution (SNAr) is electronically favored at the C2 and C6 positions, as the pyridine nitrogen can stabilize the resulting negative charge[4]. However, nucleophiles must overcome the steric hindrance imposed by the adjacent chlorines.

Reactivity A (3,5-Dichloropyridin-4-yl) methanamine B Primary Amine (-CH2NH2) Reduced Nucleophilicity A->B Inductive Effect (-I) C Pyridine Ring Highly Electron-Deficient A->C Cl & N Electronegativity D Amide/Urea Formation Requires Stronger Electrophiles B->D E SNAr at C2/C6 Activated but Sterically Hindered C->E Meisenheimer Stabilization F EAS at C3/C5 Blocked & Deactivated C->F Steric Blockade

Logical reactivity pathways of (3,5-Dichloropyridin-4-yl)methanamine dictated by its structure.

This specific reactivity profile is highly prized in drug discovery. For instance, the 3,5-dichloropyridin-4-yl moiety is a critical pharmacophore in potent Phosphodiesterase-4 (PDE4) inhibitors (such as GSK-256066 analogs), where the electron-deficient ring provides metabolic stability against oxidative degradation while fitting precisely into hydrophobic binding pockets[5].

Self-Validating Experimental Methodologies

To objectively measure and utilize the reactivity of this compound, experimental design must account for internal variables. The following protocols utilize self-validating systems to ensure data integrity.

Protocol A: Competitive N-Acylation (Kinetic Nucleophilicity Assay)

Objective: Quantify the relative nucleophilicity of the (3,5-Dichloropyridin-4-yl)methanamine amine group versus 4-pyridinemethanamine. Causality & Validation: By running a one-pot competitive reaction with a limiting amount of electrophile, variations in temperature, mixing efficiency, and localized concentration are internally controlled. The final product ratio directly reflects the relative reaction rates (


), validating the kinetic difference without relying on absolute rate measurements.

Workflow S1 Equimolar Mixture: Substrate + Competitor S2 Addition of Limiting Electrophile (0.5 eq) S1->S2 S3 Kinetic Sampling & Quenching S2->S3 S4 LC-MS Quantification (Product Ratio = k_rel) S3->S4

Self-validating parallel kinetic screening workflow for amine nucleophilicity.

Step-by-Step Procedure:

  • Preparation: In a dry 20 mL scintillation vial under nitrogen, dissolve exactly 1.0 mmol of (3,5-Dichloropyridin-4-yl)methanamine and 1.0 mmol of 4-pyridinemethanamine[3] in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic proton scavenger.

  • Electrophile Introduction: Cool the mixture to 0 °C. Dropwise, add a limiting amount (0.5 mmol) of benzoyl chloride. Causality: The limiting reagent forces the two amines to compete based strictly on their inherent nucleophilicity.

  • Quenching & Analysis: Allow the reaction to stir for 30 minutes, then quench with 1 mL of methanol. Analyze the crude mixture via LC-MS (UV 254 nm). The ratio of the two resulting benzamides provides the exact nucleophilic deficit caused by the 3,5-dichloro substitution.

Protocol B: Regioselective SNAr Functionalization at C2

Objective: Substitute the C2 position of the pyridine core with a secondary amine while preserving the primary methanamine. Causality & Validation: Because the primary amine is more nucleophilic than the incoming secondary amine, it will self-condense or polymerize if not controlled. This protocol uses transient Boc-protection to validate that substitution only occurs on the ring.

Step-by-Step Procedure:

  • Protection: React (3,5-Dichloropyridin-4-yl)methanamine with 1.1 eq of Boc-anhydride in THF/H2O to selectively protect the primary amine. Verify complete conversion via TLC.

  • SNAr Reaction: Dissolve the Boc-protected intermediate in anhydrous DMF. Add 3.0 eq of morpholine (a secondary amine) and 3.0 eq of potassium carbonate.

  • Thermal Activation: Heat the mixture to 110 °C for 18 hours. Causality: The high temperature is required because, despite the electronic activation of the ring, the steric bulk of the C3 chlorine severely hinders the approach of the morpholine nucleophile[4].

  • Deprotection & Isolation: Cool, extract with ethyl acetate, and concentrate. Treat the crude residue with 20% TFA in DCM for 2 hours to remove the Boc group, yielding the C2-functionalized, C4-methanamine intact product.

References

1.1. Benchchem. 2. 2. Guidechem. 3.5. ResearchGate. 4.4. Benchchem. 5.3. Benchchem.

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Benchmarking Synthetic Methods for (3,5-Dichloropyridin-4-yl)methanamine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

(3,5-Dichloropyridin-4-yl)methanamine is a highly valued building block in medicinal chemistry. It is frequently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, eukaryotic translation initiation factor 4A (eIF4A) inhibitors (such as eFT226 analogs), and various kinase modulators . The presence of the electron-withdrawing chlorine atoms at the 3- and 5-positions of the pyridine ring significantly lowers the pKa of the amine, modulating the lipophilicity and metabolic stability of the resulting drug candidates.

However, synthesizing this compound from its standard precursor, 3,5-dichloro-4-cyanopyridine (3,5-dichloroisonicotinonitrile), presents a classic chemoselectivity challenge. The synthetic objective is to fully reduce the nitrile (-CN) to a primary amine (-CH


NH

) without triggering the hydrodehalogenation of the sensitive C-Cl bonds .

Mechanistic Pathways & The Dehalogenation Challenge

In conventional catalytic hydrogenation, the conditions required to reduce a nitrile (e.g., Pd/C, H


) are more than sufficient to facilitate the oxidative addition of the palladium catalyst into the activated C-Cl bonds of the electron-deficient pyridine ring. This leads to rapid hydrodehalogenation, yielding 3-chloro-4-aminomethylpyridine or the fully stripped 4-aminomethylpyridine as major, difficult-to-separate impurities.

To circumvent this, synthetic chemists must rely on methods that either utilize electrophilic hydrides (which ignore the C-Cl bond) or employ highly controlled catalytic environments .

G SM 3,5-dichloro-4-cyanopyridine Desired (3,5-Dichloropyridin-4-yl)methanamine (Desired Product) SM->Desired Chemoselective Reduction Side1 3-chloro-4-aminomethylpyridine (Hydrodehalogenation) SM->Side1 Competing C-Cl Insertion Side2 4-aminomethylpyridine (Complete Dehalogenation) Side1->Side2 Further Reduction

Reaction pathways illustrating desired chemoselective nitrile reduction vs. hydrodehalogenation.

Benchmarking the Alternatives

As an Application Scientist, I have evaluated three primary methodologies for this transformation. Below is an objective comparison of their mechanistic viability, scalability, and performance.

Method A: Borane-Mediated Batch Reduction (BH ·THF)

Mechanistically, borane acts as an electrophilic reducing agent. It coordinates to the lone pair of the nitrile nitrogen, followed by hydride transfer. Because the C-Cl bond is not electrophilic, it remains completely untouched .

  • Pros: Exceptional chemoselectivity; complete absence of dehalogenation.

  • Cons: Borane forms a highly stable amine-borane complex with the product. Breaking this complex requires a harsh acidic workup (e.g., refluxing in HCl/MeOH), which complicates isolation and generates stoichiometric boron waste. Safety hazards (exothermic, flammable gas evolution) limit its use at a manufacturing scale.

Method B: Heterogeneous Catalytic Hydrogenation (Raney Ni / H )

To avoid the stoichiometric waste of hydrides, catalytic hydrogenation is preferred. Using Raney Nickel in the presence of ammonia (to suppress secondary amine formation) is a classical approach.

  • Pros: Cost-effective reagents; easily scalable in standard batch reactors.

  • Cons: High risk of dehalogenation. Batch-to-batch variations in catalyst activity often lead to 5-15% dehalogenation impurities, requiring tedious chromatographic purification or repeated recrystallizations.

Method C: Continuous Flow Hydrogenation (The Modern Standard)

Continuous flow chemistry revolutionizes this reduction. By passing a solution of the halonitrile and hydrogen gas through a packed-bed reactor containing a tailored catalyst (e.g., 5% Pt/C), the residence time is strictly controlled to mere minutes or seconds.

  • Pros: The short, precisely controlled residence time allows the fast nitrile reduction to complete while quenching the reaction before the slower hydrodehalogenation can occur. Excellent mass and heat transfer; highly scalable.

  • Cons: Requires specialized continuous flow equipment.

Flow Res Substrate Reservoir (3,5-dichloro-4-cyanopyridine) Pump HPLC Pump Res->Pump Mixer T-Mixer Pump->Mixer H2 H2 Gas Mass Flow Controller H2->Mixer Reactor Packed-Bed Reactor (Pt/C catalyst, T, P) Mixer->Reactor Triphasic Flow BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection (High Purity) BPR->Collection

Continuous flow hydrogenation setup for the chemoselective reduction of halonitriles.

Experimental Data & Comparison

The following table summarizes the benchmarking data for the reduction of 3,5-dichloro-4-cyanopyridine (10 mmol scale, optimized conditions for each).

MetricMethod A (BH

·THF)
Method B (Raney Ni / H

)
Method C (Flow Pt/C / H

)
Yield (Isolated) 88%72%94%
Dehalogenation Impurity < 0.1%12.5%< 0.5%
Secondary Amine Impurity < 0.1%4.0%< 0.5%
Reaction Time 12 hours24 hours4 minutes (Residence Time)
Scalability Poor (Safety/Workup)Moderate (Impurity issues)Excellent

Experimental Protocols

Protocol 1: Borane-Mediated Reduction (Method A - Laboratory Scale)
  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add 3,5-dichloro-4-cyanopyridine (1.73 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Reduction: Cool the solution to 0 °C. Dropwise, add BH

    
    ·THF (1.0 M in THF, 30.0 mL, 30.0 mmol).
    
    • Causality Insight: Excess borane (3.0 equiv) is required because both the intermediate imine and the final amine strongly coordinate with BH

      
      , effectively consuming the active reagent.
      
  • Heating: Reflux the mixture for 12 hours. Monitor by TLC or LC-MS until the starting nitrile is fully consumed.

  • Quenching & Decomplexation: Cool to 0 °C. Carefully quench with MeOH (10 mL) to destroy excess borane. Add 6 M HCl (20 mL) and reflux for 2 hours.

    • Causality Insight: The amine-borane complex is highly stable. Strong acid and heat are mandatory to hydrolyze the B-N bond and release the free amine hydrochloride.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 12, extract with DCM (3 x 50 mL), dry over Na

    
    SO
    
    
    
    , and concentrate to yield the product.
Protocol 2: Continuous Flow Hydrogenation (Method C - Scale-Up Standard)
  • System Preparation: Equip a continuous flow reactor (e.g., ThalesNano H-Cube® or similar) with a 5% Pt/C packed catalyst cartridge.

  • Parameters: Set the system pressure to 50 bar H

    
     and the temperature to 40 °C.
    
  • Reaction Mixture: Prepare a 0.1 M solution of 3,5-dichloro-4-cyanopyridine in MeOH containing 1.0 equivalent of acetic acid.

    • Causality Insight: Acetic acid protonates the newly formed primary amine, rendering it non-nucleophilic. This prevents it from attacking the intermediate imine, effectively shutting down the pathway that forms secondary amine dimers.

  • Processing: Pump the solution through the reactor at a flow rate of 1.0 mL/min (approx. 4 min residence time).

  • Isolation: Collect the effluent, concentrate under reduced pressure, and partition between saturated NaHCO

    
     and EtOAc. Evaporate the organic layer to obtain highly pure (3,5-Dichloropyridin-4-yl)methanamine.
    

References

  • Title: Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase. Source: Journal of Medicinal Chemistry (2020). URL: [Link]

  • Title: Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo-carboxylic acids. Source: Organic Chemistry Frontiers (2018). URL: [Link]

  • Title: Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. Source: Journal of the American Chemical Society (2021). URL: [Link]

  • Title: Stereocontrolled access to orthogonally protected anti,anti-4-aminopiperidine-3,5-diols through chemoselective reduction of enantiopure beta-lactam cyanohydrins. Source: The Journal of Organic Chemistry (2007). URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, a chlorinated pyridine derivative. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

The molecular structure of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, with its chlorinated pyridine ring, dictates its classification as a hazardous substance.[1] Improper disposal can lead to environmental persistence and potential toxicity. This guide is designed to provide clear, actionable steps to mitigate these risks.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the compound's hazards is paramount. (3,5-Dichloropyridin-4-yl)methanamine hydrochloride is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2][3][4][5]

Personal Protective Equipment (PPE)

The first line of defense is appropriate PPE. All handling and disposal activities must be conducted while wearing:

  • Safety Goggles or a Face Shield: To protect against splashes and airborne particles.[2]

  • Chemical-Resistant Gloves: Inspect gloves for integrity before each use.[2][5]

  • Lab Coat: To prevent skin contact.[3]

All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][3]

Hazard Summary Table
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[2]nötigP264, P270, P301+P312, P501
Skin Irritation (Category 2)Causes skin irritation.[2][3][4]nötigP280, P302+P352, P332+P313, P362
Eye Irritation (Category 2A)Causes serious eye irritation.[2][3][4]nötigP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[2][3][4][5]nötigP261, P271, P304+P340, P312, P403+P233, P405

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization and segregation at the point of generation. This prevents dangerous reactions and ensures the waste is handled by the appropriate disposal stream.

Waste Classification

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride waste falls into the category of chlorinated organic waste .[1] This classification is crucial because mixing halogenated and non-halogenated waste streams is often prohibited and can complicate the disposal process.[1]

Under the Resource Conservation and Recovery Act (RCRA), this waste may be classified as hazardous due to its chemical properties.[6] Depending on the specific waste stream and its concentration, it could potentially fall under the "F-list" for wastes from non-specific sources, such as spent halogenated solvents.[7][8] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes.

Segregation Protocol
  • Dedicated Waste Container: Use a designated, properly labeled hazardous waste container for all solid and liquid waste containing (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

  • Incompatible Materials: This compound is incompatible with strong oxidizing agents and strong acids.[9] Ensure that the waste container does not contain these materials to prevent potentially hazardous reactions.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(3,5-Dichloropyridin-4-yl)methanamine hydrochloride".[1] Do not use abbreviations or chemical formulas.[6]

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Characterize Waste as Chlorinated Organic A->B C Select & Label Compatible Waste Container B->C D Transfer Waste to Designated Container C->D E Securely Close Container D->E F Store in a Designated Hazardous Waste Accumulation Area E->F G Ensure Secondary Containment F->G H Submit Waste Pickup Request to EHS G->H I EHS Collects for Incineration H->I

Caption: Disposal workflow for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

Collection of Waste
  • Solid Waste: For pure compound or contaminated solids (e.g., weighing paper, gloves), carefully place them into the designated solid chlorinated waste container. Avoid creating dust.[2]

  • Liquid Waste: For solutions containing the compound, pour the waste into the designated liquid chlorinated waste container using a funnel. The first rinse of contaminated glassware should also be collected as hazardous waste.[10] Subsequent rinses with water may be permissible for drain disposal, but only after consulting and receiving written permission from your institution's EHS department.[6][10]

  • Empty Containers: The original container of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride must also be disposed of as hazardous waste, as it will contain residual amounts of the chemical.[9]

Container Management
  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[3][4]

  • Secondary Containment: All hazardous waste containers should be stored in secondary containment to capture any potential leaks.[1]

  • Storage Location: Store waste containers in a designated and secure satellite accumulation area.[10] This area should be away from incompatible materials.[9]

Final Disposal and Emergency Procedures

Arranging for Disposal

Once the waste container is full or the project is complete, a formal request for pickup must be submitted to your institution's EHS department.[6][11] EHS will then arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility.

The recommended method of disposal for chlorinated organic compounds like this is incineration in a chemical incinerator equipped with an afterburner and scrubber .[9] This high-temperature process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the compound is in a flammable solvent, remove all sources of ignition.[3][12]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[2][3] Do not use combustible materials like paper towels for large spills.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS department.

For large or unmanageable spills, evacuate the area and contact your institution's emergency response team immediately.

Conclusion

The responsible management of chemical waste is a fundamental aspect of scientific research. By following these detailed procedures for the disposal of (3,5-Dichloropyridin-4-yl)methanamine hydrochloride, researchers can ensure a safe laboratory environment, protect the environment, and maintain compliance with all relevant regulations. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Chemical Waste - EHS. Retrieved from [Link]

  • Unknown Source. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]

  • Stanford University. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2010, November). K List of Hazardous Wastes. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). Retrieved from [Link]

  • Unknown Source. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
  • Virginia Tech. (n.d.). Chemical Waste Disposal Procedures | Environmental Health and Safety. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Chloropyridine, 99%. Retrieved from [Link]

Sources

Personal protective equipment for handling (3,5-Dichloropyridin-4-yl)methanaminehydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Handling of (3,5-Dichloropyridin-4-yl)methanamine Hydrochloride

Disclaimer: No specific Safety Data Sheet (SDS) for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related compounds, including 4-Amino-3,5-dichloropyridine and other dichloropyridine derivatives.[1] It is imperative to treat this compound with the recognition of "having unknown hazards and toxicity" and to handle it only by personnel with specialized knowledge and experience.[2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (3,5-Dichloropyridin-4-yl)methanamine hydrochloride. The focus is on providing procedural, step-by-step guidance to ensure safe handling and disposal.

Hazard Identification and Immediate Precautions

(3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a halogenated amine hydrochloride. Based on data from similar compounds, it should be considered harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3]

Immediate Actions Upon Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15-20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.[1][3]

  • Skin: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water for 15-20 minutes.[1][3] If skin irritation occurs, seek medical advice.[1][3]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[1][3]

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[1][3] Rinse the mouth with water.[1][3] Do NOT induce vomiting.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on the hazards of similar dichloropyridine compounds.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]To protect against splashes and solid particulates causing serious eye irritation.
Skin Protection Permeation-resistant gloves (e.g., neoprene, nitrile), a lab coat, and a chemical-resistant apron or full-body suit.[1][4]To prevent skin contact, which can cause irritation.[1][3] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the solid form or creating aerosols.[1]To prevent respiratory tract irritation from dust or vapors.[1][3]

Below is a workflow for selecting the appropriate PPE when handling (3,5-Dichloropyridin-4-yl)methanamine hydrochloride.

PPE Selection Workflow for (3,5-Dichloropyridin-4-yl)methanamine hydrochloride

Handling and Storage

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Safe Handling Practices:

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[5]

    • Do not eat, drink, or smoke in the handling area.[1][3]

    • Wash hands thoroughly after handling.[1][3]

    • When transferring the substance, ground and bond containers to prevent static discharge.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Store in a cool, dry place.[4]

Emergency Procedures: Spill and Fire

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an absorbent material like sand or diatomaceous earth to contain the spill.[4]

  • Collect: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Report: Report the incident to the appropriate safety personnel.

The following diagram outlines a general spill response workflow.

Chemical Spill Response Workflow

Fire Fighting Measures:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[3]

  • Hazardous Combustion Products: During a fire, toxic and irritating fumes of hydrogen chloride, chlorine, carbon monoxide, and nitrogen oxides may be produced.[3]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Disposal Plan

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Waste Characterization: (3,5-Dichloropyridin-4-yl)methanamine hydrochloride is a halogenated organic compound.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route:

    • Do not dispose of this chemical down the drain.

    • Arrange for disposal with a licensed hazardous waste disposal company.

    • The waste should be categorized as halogenated organic waste.

References

  • Tri-iso. Material Safety Data Sheet - ADDOCAT KE-9018 363D. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.